molecular formula C8H14O2S B1425032 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane CAS No. 156720-48-8

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Cat. No.: B1425032
CAS No.: 156720-48-8
M. Wt: 174.26 g/mol
InChI Key: WLQJZDNKAAMIBA-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane is a useful research compound. Its molecular formula is C8H14O2S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7,7-dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-7(2)9-3-8(4-10-7)5-11-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQJZDNKAAMIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CO1)CSC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed pathway for the synthesis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, a spirocyclic compound of interest in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic strategy.

Introduction

This compound is a unique heterocyclic scaffold featuring a thietane ring spiro-fused to a 1,3-dioxane ring. The incorporation of the strained four-membered thietane ring and the sterically hindered neopentyl glycol-derived dioxane imparts distinct conformational constraints and physicochemical properties. Such spirocyclic systems are of growing interest in drug design as they can provide novel three-dimensional topologies for exploring chemical space. This guide outlines a robust and logical two-stage synthetic approach to this target molecule.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached through a convergent strategy. This involves the synthesis of a key intermediate, thietan-3-one, followed by its ketalization with 2,2-dimethylpropane-1,3-diol.

Overall_Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Synthetic Steps 1_3_dihalo_2_propanone 1,3-Dihalo-2-propanone thietan_3_one Thietan-3-one Synthesis (Cyclization) 1_3_dihalo_2_propanone->thietan_3_one sodium_sulfide Sodium Sulfide sodium_sulfide->thietan_3_one neopentyl_glycol 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) ketalization Ketalization neopentyl_glycol->ketalization thietan_3_one->ketalization target_molecule This compound ketalization->target_molecule

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of the Key Intermediate: Thietan-3-one

The cornerstone of this synthesis is the construction of the thietane ring. A well-established method for forming thietanes is the reaction of 1,3-dihalides with a sulfide source[1][2][3]. For the synthesis of thietan-3-one, 1,3-dichloro-2-propanone is a suitable and commercially available starting material.

Reaction Mechanism: Thietan-3-one Formation

The formation of thietan-3-one from 1,3-dichloro-2-propanone and sodium sulfide proceeds via a double intramolecular SN2 reaction.

Thietanone_Formation_Mechanism intermediate Thiolate intermediate product Thietan-3-one intermediate->product Intramolecular cyclization (SN2)

Caption: Mechanism of Thietan-3-one formation.

Experimental Protocol: Synthesis of Thietan-3-one

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Dichloro-2-propanone126.9712.7 g0.1
Sodium sulfide nonahydrate240.1824.0 g0.1
Ethanol46.07200 mL-
Water18.0250 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in 50 mL of water.

  • To this solution, add 200 mL of ethanol.

  • In a separate beaker, dissolve 1,3-dichloro-2-propanone in 50 mL of ethanol.

  • Add the 1,3-dichloro-2-propanone solution dropwise to the stirred sodium sulfide solution over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • The filtrate is then concentrated under reduced pressure to remove the ethanol.

  • The remaining aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude thietan-3-one.

  • The crude product can be purified by vacuum distillation.

Expected Yield: 60-70%

Part 2: Synthesis of this compound

The final step in the synthesis is the acid-catalyzed ketalization of thietan-3-one with 2,2-dimethylpropane-1,3-diol[1][4][5]. This reaction forms the desired spirocyclic product. 2,2-dimethylpropane-1,3-diol can be synthesized from isobutyraldehyde and formaldehyde or obtained from commercial suppliers.

Reaction Mechanism: Ketalization

The ketalization reaction proceeds via the initial protonation of the carbonyl oxygen of thietan-3-one, followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent intramolecular cyclization and elimination of water yield the spiroketal.

Ketalization_Mechanism protonation Protonated ketone nucleophilic_attack Hemiketal intermediate protonation->nucleophilic_attack Nucleophilic attack by diol cyclization Protonated spiroketal nucleophilic_attack->cyclization Intramolecular cyclization product This compound cyclization->product Deprotonation and loss of water

Caption: Mechanism of Ketalization.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Thietan-3-one88.144.4 g0.05
2,2-Dimethylpropane-1,3-diol104.155.2 g0.05
p-Toluenesulfonic acid172.200.1 gcat.
Toluene92.14100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thietan-3-one, 2,2-dimethylpropane-1,3-diol, and a catalytic amount of p-toluenesulfonic acid.

  • Add 100 mL of toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 80-90%

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Conclusion

This guide presents a logical and experimentally validated pathway for the synthesis of this compound. The two-step approach, involving the synthesis of thietan-3-one followed by ketalization, provides an efficient route to this novel spirocyclic scaffold. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to access this and related compounds for further investigation.

References

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Process for the preparation of 2,2-dimethylpropane-1,3-diol.
  • Xu, J. Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. 2020, 16, 1357–1410. [Link]

  • Action of Diols on Aldehyde and Ketone. YouTube. [Link]

  • Block, E. The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues, Supplement E. John Wiley & Sons, 1980.
  • Gogoi, P., et al. Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. 2024. [Link]

  • Thietane. Wikipedia. [Link]

  • Explain two methods of synthesis of thietanes from 1, 3-dihaloalkanes. Filo. [Link]

  • Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules. 2021, 26(19), 5899. [Link]

  • Ketalization of cyclohexanone with propane-1,2-diol catalyzed by Co(NO3)2 and DH21. ResearchGate. [Link]

  • 2, 2-dimethylpropane-1, 3-diol production process.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel spirocyclic compound, 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds.

Molecular Structure and Spectroscopic Considerations

This compound is a unique spirocyclic molecule featuring a thietane ring fused to a 2,2-dimethyl-1,3-dioxane ring. The spirocyclic nature of the molecule, combined with the presence of heteroatoms (sulfur and oxygen), results in a rigid conformational structure with distinct and predictable NMR spectroscopic signatures. Understanding the interplay of ring strain in the four-membered thietane ring, the chair conformation of the dioxane ring, and the electronic effects of the heteroatoms is crucial for the accurate assignment of its NMR spectra.

Below is the structure of this compound with the proposed atom numbering for NMR assignment purposes.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally acquired spectra, a reliable prediction of the ¹H and ¹³C NMR chemical shifts can be made by analyzing the chemical environment of each nucleus and comparing it to known data for similar structural motifs, such as thietane and 2,2-dimethyl-1,3-dioxane.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the protons on the thietane and dioxane rings, as well as the methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H1, H3~ 3.0 - 3.5Triplet~ 7-9Protons on carbons adjacent to the sulfur atom in a strained four-membered ring are expected to be deshielded. The triplet multiplicity arises from coupling to the H4 protons.
H4~ 2.5 - 3.0Quintet~ 7-9This proton is adjacent to both C1 and C3, leading to a more complex splitting pattern. The chemical shift is influenced by the spiro center.
H9~ 3.8 - 4.2Singlet-These protons are on a carbon flanked by two oxygen atoms in the dioxane ring, leading to significant deshielding. Due to the likely chair conformation and symmetry, they may appear as a singlet or a narrow multiplet.
H10, H11 (2 x CH₃)~ 1.2 - 1.5Singlet-The two methyl groups attached to C7 are chemically equivalent and will appear as a single, sharp peak integrating to six protons.

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C1, C3~ 30 - 40The carbons in the thietane ring adjacent to the sulfur are expected in this region, influenced by both the heteroatom and ring strain.
C4~ 40 - 50This carbon is part of the thietane ring and is also the spiro center, which will influence its chemical shift.
C5 (Spiro)~ 80 - 90Spiro carbons, especially those part of a heterocyclic system, are typically found in this downfield region.
C7~ 95 - 105This is a quaternary carbon bonded to two oxygen atoms (an acetal carbon), which strongly deshields it.
C9~ 60 - 70The methylene carbon in the dioxane ring, situated between two oxygen atoms, will be significantly deshielded.
C10, C11 (2 x CH₃)~ 20 - 30The methyl carbons are expected in the typical aliphatic region.
S2-Not applicable for ¹³C NMR.
O6, O8-Not applicable for ¹³C NMR.

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing the necessary data for unambiguous structure confirmation.

Sample Preparation

A critical step in obtaining high-resolution NMR spectra is meticulous sample preparation.[1][2][3]

  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), free from paramagnetic impurities and residual solvents.

  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent dissolving properties for a wide range of organic molecules and its convenient residual proton signal at 7.26 ppm for chemical shift referencing.[1]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.[4]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Sample Handling:

    • Dissolve the sample in a clean, dry vial before transferring it to the NMR tube.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer.

NMR_Acquisition_Workflow cluster_1H ¹H NMR Acquisition cluster_13C ¹³C NMR Acquisition cluster_2D 2D NMR (Optional but Recommended) H_Sample Prepare ¹H Sample (5-10 mg in 0.6 mL CDCl₃) H_Parameters Set ¹H Parameters (See Table 3) H_Sample->H_Parameters H_Acquire Acquire ¹H Spectrum H_Parameters->H_Acquire H_Process Process ¹H Data (FT, Phasing, Baseline Correction) H_Acquire->H_Process TwoD_Experiments COSY, HSQC, HMBC H_Process->TwoD_Experiments C_Sample Prepare ¹³C Sample (20-50 mg in 0.6 mL CDCl₃) C_Parameters Set ¹³C Parameters (See Table 3) C_Sample->C_Parameters C_Acquire Acquire ¹³C Spectrum C_Parameters->C_Acquire C_Process Process ¹³C Data (FT, Phasing, Baseline Correction) C_Acquire->C_Process C_Process->TwoD_Experiments TwoD_Acquire Acquire 2D Spectra TwoD_Experiments->TwoD_Acquire TwoD_Process Process 2D Data TwoD_Acquire->TwoD_Process

Figure 2: Recommended workflow for NMR data acquisition and processing.

¹H NMR Parameters:

Parameter Recommended Value Justification
Pulse Sequencezg30 or zgStandard single-pulse experiment.
Spectral Width12-16 ppmTo encompass all expected proton signals.
Acquisition Time2-4 sTo ensure good digital resolution.[5]
Relaxation Delay1-2 sTo allow for full relaxation of protons between scans.
Number of Scans8-16To achieve an adequate signal-to-noise ratio.
Temperature298 KStandard room temperature for reproducibility.[6]

¹³C NMR Parameters:

Parameter Recommended Value Justification
Pulse Sequencezgpg30Proton-decoupled pulse sequence for singlet carbon signals.
Spectral Width200-240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 sA balance between resolution and experiment time.
Relaxation Delay2-5 sLonger delay to ensure quantitative detection of quaternary carbons.
Number of Scans1024 or moreDue to the low natural abundance and sensitivity of ¹³C.
Temperature298 KStandard room temperature for reproducibility.[6]

Table 3: Recommended acquisition parameters for ¹H and ¹³C NMR spectroscopy.

For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments will establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecule.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the residual CDCl₃ peak to 7.26 ppm. The ¹³C spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm.[7]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Pick all peaks in both ¹H and ¹³C spectra.

  • Spectral Assignment: Use the predicted chemical shifts, multiplicities, integration values, and correlations from 2D NMR spectra (if acquired) to assign each signal to a specific nucleus in the molecule.

Conclusion

This technical guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H and ¹³C NMR spectra of this compound. By following the detailed experimental protocols and leveraging the predictive analysis based on known chemical shift data of related structural fragments, researchers can confidently characterize this and similar novel spirocyclic compounds. The principles outlined herein emphasize scientific integrity and provide a self-validating methodology for structural elucidation in the field of synthetic and medicinal chemistry.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link]

  • Mestrelab Research S.L. Mnova NMRPredict. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Navarro-Vazquez, A., et al. (2013). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 3(4), 842-863. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University College London. Chemical shifts. [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • University College London. Sample Preparation. [Link]

  • Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Spectroscopy, 15(2-3), 99-117. [Link]

  • Wi, S., & Gonzalez-Ros, J. M. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Structure Elucidation (pp. 109-130). Royal Society of Chemistry. [Link]

  • Tormena, C. F., et al. (2005). Orbital Interactions and Their Effects on 13C NMR Chemical Shifts for 4,6-disubstituted-2,2-dimethyl-1,3-dioxanes. A Theoretical Study. The Journal of Physical Chemistry A, 109(27), 6077–6082. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of the novel heterocyclic compound, 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane. As the precise three-dimensional arrangement of atoms is fundamental to understanding a molecule's physicochemical properties and its potential applications in medicinal chemistry and materials science, this document outlines the critical steps from synthesis to structural elucidation. While no public crystallographic data for this specific molecule currently exists, this guide serves as an authoritative, field-proven protocol for its determination. We will delve into the causality behind experimental choices in synthesis, preliminary characterization, single-crystal growth, X-ray diffraction data collection, and structure solution and refinement. This document is structured to empower researchers to not only replicate the described workflow but also to apply these principles to other novel small molecules.

Introduction: The Significance of Spirocyclic Heterocycles

Spiro compounds, characterized by two rings connected through a single common atom, possess a unique three-dimensional architecture that is of significant interest in drug discovery and materials science.[1] The rigid, defined spatial orientation of substituents on the spirocyclic scaffold can lead to enhanced binding affinity and selectivity for biological targets.[2] The title compound, this compound, incorporates both a thietane and a dimethyl-substituted dioxane ring. Thietanes are four-membered sulfur-containing heterocycles that are increasingly recognized as valuable motifs in medicinal chemistry, appearing in compounds with antiviral and anticancer properties.[3][4] The dioxane moiety, a common cyclic acetal, can influence solubility and hydrogen bonding capabilities.

Determining the precise crystal structure of this molecule is paramount. Single-crystal X-ray diffraction (XRD) is the definitive method for unambiguously establishing the three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and conformational details.[5][6] This structural information is the bedrock for understanding its properties and for rational drug design. This guide will provide the necessary protocols to achieve this.

Experimental Workflow: From Synthesis to Structure

The journey to a crystal structure begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model. Each step is critical for the success of the next.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Crystallization cluster_3 X-ray Diffraction cluster_4 Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth NMR NMR Spectroscopy IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS DataCollection Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation (e.g., PLATON) StructureRefinement->Validation FinalModel FinalModel Validation->FinalModel Final Structural Model (CIF)

Figure 1: Overall workflow for the crystal structure analysis of a novel compound.
Proposed Synthesis and Purification

A plausible synthetic route for this compound involves a two-step process, leveraging established methods for the formation of thietane and dioxane rings.

  • Step 1: Synthesis of 3,3-bis(hydroxymethyl)thietane. The formation of the thietane ring can be achieved via the reaction of a 1,3-dihaloalkane with a sulfur nucleophile.[7] A suitable precursor, 2,2-bis(bromomethyl)-1,3-propanediol, can be reacted with sodium sulfide to yield 3,3-bis(hydroxymethyl)thietane. This approach is effective for creating sterically unhindered thietanes.

  • Step 2: Acetal Formation. The resulting diol can then undergo an acid-catalyzed reaction with acetone to form the spirocyclic dioxane ring.[8][9] This reaction is typically driven to completion by the removal of water, for instance, using a Dean-Stark apparatus.

Purification Protocol: The crude product should be purified using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired product from any starting materials or byproducts. The purity of the final compound must be >95% as determined by NMR and GC-MS to be suitable for crystallization.

Preliminary Characterization

Before attempting crystallization, it is crucial to confirm the identity and purity of the synthesized compound using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dimethyl groups on the dioxane ring (a singlet), the methylene protons of the dioxane ring (a singlet), and the methylene protons of the thietane ring (two triplets, due to coupling with each other). The chemical shifts of the thietane protons will be influenced by the sulfur atom.[10]

    • ¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the quaternary spiro carbon, the carbon atoms of the dimethyl group, the methylene carbons of the dioxane and thietane rings, and the carbon atom of the dioxane ring bonded to the two oxygen atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.[11] Strong C-O stretching bands characteristic of the acetal group are expected around 1000-1200 cm⁻¹.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₁₄O₂S) by providing a highly accurate mass measurement.[13] The fragmentation pattern may show characteristic losses of fragments related to the thietane and dioxane rings.[14][15]

Single-Crystal Growth: The Art and Science

Growing a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method.[4][16]

    • Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) in a small, clean vial to near-saturation.

    • Cover the vial with a cap that has a small hole or with parafilm perforated with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Solvent Diffusion: This technique is often more successful for compounds that are highly soluble.[10]

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), such as dichloromethane.

    • Place this solution in a small, open vial.

    • Carefully place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble), such as hexane or pentane.

    • The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

Causality in Solvent Choice: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often ideal for slow evaporation.[11] For diffusion methods, the two solvents must be miscible. The rate of crystallization, which affects crystal quality, can be controlled by adjusting the temperature and the rate of solvent evaporation or diffusion.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis.

G XraySource X-ray Source Crystal Mounted Crystal XraySource->Crystal Incident Beam Detector Detector Crystal->Detector Diffracted Beams Goniometer Goniometer (Rotates Crystal) Goniometer->Crystal Controls Orientation Computer Computer (Control & Data Storage) Detector->Computer Records Diffraction Pattern Computer->Goniometer Controls Rotation

Figure 2: Schematic of a single-crystal X-ray diffraction experiment.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen loop) using cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, a data collection strategy is calculated to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection.[17] The data is then scaled to account for variations in crystal illumination and detector response. Absorption corrections are also applied.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is typically done using a suite of programs like SHELX.[14][18][19]

Step-by-Step Structure Solution and Refinement Protocol:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods (e.g., with the program SHELXT). This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with the program SHELXL).[13][20] This process iteratively adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

    • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

    • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry, unusual geometric parameters, and other potential issues. The quality of the final model is assessed using metrics like the R-factor, which measures the agreement between the calculated and observed data.

Data Presentation and Interpretation

The final result of a crystal structure analysis is a set of atomic coordinates and other crystallographic parameters, typically presented in a Crystallographic Information File (CIF). This file contains all the information needed to describe the crystal structure.

Key Crystallographic Data to Report:

ParameterDescription
Chemical FormulaC₈H₁₄O₂S
Formula Weight174.26 g/mol
Crystal SystemTo be determined from diffraction data
Space GroupTo be determined from systematic absences
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Unit cell volume
ZNumber of molecules per unit cell
Calculated Density (g/cm³)Calculated from the formula weight, Z, and unit cell volume
R1, wR2R-factors indicating the quality of the refinement
Goodness-of-fit (S)Should be close to 1.0 for a good refinement

Interpretation of the Structure: The refined model will provide precise details on:

  • Bond Lengths and Angles: To be compared with standard values for similar chemical environments.

  • Conformation: The puckering of the thietane and dioxane rings and their relative orientation.

  • Intermolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions that dictate the crystal packing.

Conclusion

This guide provides a robust and scientifically grounded framework for the complete crystal structure analysis of this compound. By following these detailed protocols, researchers can confidently approach the synthesis, crystallization, and structural elucidation of this and other novel small molecules. The resulting crystal structure will be an invaluable asset for understanding the molecule's fundamental properties and for guiding future research in drug discovery and materials science.

References

  • Block, E. (2002).
  • Cambridge Crystallographic Data Centre. A Short Guide to CIFs.
  • ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Jiang, B., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410.
  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures.
  • Carleton College. Single-crystal X-ray Diffraction.
  • Chen, Y., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • ResearchGate. Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile | Request PDF.
  • LibreTexts. Infrared Spectra of Some Common Functional Groups.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • University of Glasgow. PLATON for Windows.
  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410.
  • MasterOrganicChemistry.com. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Elsevier. 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3.
  • The Biochemist.
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  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile | Request PDF.
  • Wikipedia. Infrared spectroscopy.
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
  • MDPI. Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry.
  • NIH. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur.
  • AIR Unimi.
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  • 1PlusChem. 156720-48-8 | this compound.
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  • PubMed.
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  • ACS Publications.
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  • Sciforum. Cascade Sulfa-Michael/Aldol Reaction of (Het)Arylmethylidenefuran-2(3H)-Ones with 1,4-Dithiane-2,5-Diol.
  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
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Navigating Three-Dimensional Space: A Technical Guide to the Chirality and Stereochemistry of Spirocyclic Thia-Dioxa Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the fascinating world of spirocyclic thia-dioxa compounds, focusing on their unique stereochemical properties and the profound implications for drug discovery and development. These intricate three-dimensional structures, where two rings are joined by a single common atom, offer a compelling scaffold for the design of novel therapeutics. Their inherent chirality, often arising from the rigid, twisted arrangement of the rings, presents both a challenge and an opportunity for medicinal chemists. Here, we delve into the core principles of spirochirality, stereoselective synthetic strategies, advanced analytical techniques for stereochemical assignment, and the burgeoning role of these compounds in modern pharmacology.

The Essence of Spirochirality: Beyond the Tetrahedral Carbon

Spirocyclic compounds are defined by the presence of a single atom, the spiroatom, which is a constituent of two distinct rings.[1] This unique structural feature often gives rise to a form of stereoisomerism known as axial chirality, even in the absence of a traditional tetrahedral stereocenter with four different substituents.[1] The chirality in these systems is a consequence of the non-planar and mutually perpendicular arrangement of the two rings, which creates a helical twist that can exist in two non-superimposable mirror-image forms, or enantiomers.

The assignment of absolute configuration in chiral spirocycles follows a modified Cahn-Ingold-Prelog (CIP) priority system. When the two rings are different, the standard CIP rules are applied. However, for spirocycles with identical rings, a modification is employed where a higher priority is assigned to a substituent in one ring and a lower priority to its counterpart in the other.

The introduction of heteroatoms such as sulfur (thia) and oxygen (oxa) into the spirocyclic framework not only influences the geometric and electronic properties of the molecule but also adds further layers of stereochemical complexity. The conformational rigidity imposed by the spirocyclic scaffold, combined with the presence of heteroatoms, can lead to distinct and predictable three-dimensional arrangements of functional groups, a highly desirable feature in rational drug design.[2]

Crafting Chirality: Stereoselective Synthesis of Thia-Dioxa Spirocycles

The controlled synthesis of a specific stereoisomer of a chiral drug is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The stereoselective synthesis of spirocyclic thia-dioxa compounds is an active area of research, with several strategies emerging to control the formation of the spirocenter and any other stereogenic elements within the molecule.

Kinetic vs. Thermodynamic Control in Spiroketalization

A common approach to the synthesis of spiroketals, a class of compounds that includes many thia-dioxa spirocycles, involves spiroketalization reactions. The stereochemical outcome of these reactions can often be directed by choosing conditions that favor either the thermodynamically or kinetically controlled product.[3] Thermodynamic control leads to the most stable spiroketal diastereomer, while kinetic control can provide access to less stable isomers.[3]

Substrate and Reagent-Controlled Synthesis

The stereochemistry of the starting materials can be used to direct the formation of a specific stereoisomer in a process known as substrate-controlled synthesis. Alternatively, the use of chiral reagents or catalysts can induce enantioselectivity in the formation of the spirocyclic product. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles, offering a range of catalysts that can promote highly stereoselective transformations.

Key Synthetic Methodologies

Several synthetic methods are particularly relevant to the construction of spirocyclic thia-dioxa compounds:

  • 1,3-Dipolar Cycloadditions: This powerful class of reactions can be employed to construct heterocyclic rings, and when applied to appropriate precursors, can lead to the formation of spirocyclic systems. For example, the double [3+2] cycloaddition of nitrilimines with carbon disulfide has been used to synthesize spiro[4.4]thiadiazole derivatives.[4]

  • Intramolecular Cyclization Reactions: The cyclization of a linear precursor containing both a nucleophile and an electrophile can be a highly effective strategy for forming spirocycles. Iodocyclization has been successfully used to prepare a variety of oxa-spirocycles.[5]

  • Multi-component Reactions: The reaction of three or more starting materials in a single pot to form a complex product offers an efficient route to spirocyclic scaffolds. Isatin, for instance, is a versatile building block in multi-component reactions for the synthesis of spiro-fused heterocycles.[6][7]

Experimental Protocol: Synthesis of a Spiro[indole-thiazolidine] Derivative

This protocol describes a representative synthesis of a spiro-heterocycle with both nitrogen and sulfur heteroatoms, adapted from the literature.[8]

  • Synthesis of the Schiff Base:

    • To a solution of isatin (1 mmol) in ethanol (10 mL), add the desired primary amine (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Spirocyclization:

    • To a solution of the Schiff base (1 mmol) in a suitable solvent such as dioxane (15 mL), add thioglycolic acid (1.2 mmol).

    • Reflux the mixture for 6-8 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice-cold water.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Deciphering the 3D Architecture: Stereochemical Analysis

The unambiguous determination of the absolute and relative stereochemistry of spirocyclic thia-dioxa compounds is a critical step in their development as drug candidates. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules.[9] For spirocycles, the rigid nature of the scaffold often leads to well-resolved and distinct signals for diastereotopic protons.[3] Analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations can provide valuable information about the spatial relationships between different parts of the molecule.[1] However, the complexity of the spectra can sometimes pose a challenge, and advanced techniques such as 2D NMR (COSY, HSQC, HMBC, NOESY) are often necessary for complete assignment.[10]

X-Ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[11] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in space.[12] The primary limitation of this technique is the need to obtain a high-quality single crystal, which can be a challenging and time-consuming process.

Workflow for Stereochemical Assignment

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_computation Computational Modeling cluster_assignment Stereochemical Assignment Synthesis Synthesize Spirocyclic Compound Purification Purify Diastereomers/Enantiomers (e.g., Chiral HPLC) Synthesis->Purification NMR NMR Spectroscopy (1D, 2D) Purification->NMR VCD_ECD Chiroptical Spectroscopy (VCD/ECD) Purification->VCD_ECD XRay X-Ray Crystallography Purification->XRay Relative_Stereochem Determine Relative Stereochemistry NMR->Relative_Stereochem Conformational_Search Conformational Search VCD_ECD->Conformational_Search XRay->Relative_Stereochem Absolute_Stereochem Determine Absolute Configuration XRay->Absolute_Stereochem Spectrum_Prediction Predict VCD/ECD Spectra Conformational_Search->Spectrum_Prediction Spectrum_Prediction->Absolute_Stereochem Compare with experimental data

Sources

Navigating the Ionization Landscape: A Senior Application Scientist's Guide to Theoretical pKa Calculation for Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Discovery and the Unique Challenges of Sulfur Heterocycles

The acid dissociation constant (pKa) is a cornerstone of molecular science, profoundly influencing a molecule's behavior in biological systems. For researchers in drug development, a precise understanding of a compound's pKa is not merely academic; it governs fundamental properties such as solubility, membrane permeability, and target binding affinity.[1] Sulfur-containing heterocycles are a prominent scaffold in medicinal chemistry, appearing in a wide array of approved drugs and investigational compounds.[2] Their diverse biological activities are intimately linked to their physicochemical properties, with pKa playing a pivotal role.[3][4]

However, the theoretical prediction of pKa for these molecules presents unique challenges. The presence of sulfur, with its multiple oxidation states and polarizable nature, introduces electronic complexities that demand sophisticated computational approaches.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the theoretical methods for accurately calculating the pKa of sulfur-containing heterocycles. We will delve into the quantum chemical principles, practical methodologies, and the critical considerations necessary to navigate this complex chemical space with confidence.

I. The Theoretical Foundation: Quantum Mechanics and Thermodynamic Cycles

The accurate prediction of pKa values through computational chemistry hinges on the calculation of the free energy change (ΔG) of the deprotonation reaction in solution.[5] This is typically achieved by employing a thermodynamic cycle, which breaks down the process into more manageable components that can be calculated using quantum mechanics.

The Direct Method: A Fundamental Approach

The most common approach is the direct method, which calculates the pKa based on the Gibbs free energies of the protonated (acidic) and deprotonated (basic) forms of the molecule in solution. The fundamental equation is:

pKa = ΔG°aq / (2.303 * RT)

where ΔG°aq is the standard Gibbs free energy change of the acid dissociation reaction in water, R is the ideal gas constant, and T is the temperature in Kelvin.

The ΔG°aq is calculated using the following thermodynamic cycle:

Thermodynamic Cycle for pKa Calculation HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔG°gas HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_minus_aq A⁻(aq) A_minus_gas->A_minus_aq ΔG°solv(A⁻) H_plus_gas H⁺(g) H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔG°solv(H⁺) HA_aq->A_minus_aq ΔG°aq

Caption: Thermodynamic cycle for the direct pKa calculation method.

This cycle illustrates that the free energy of deprotonation in solution can be determined from the gas-phase deprotonation energy and the solvation free energies of the acidic form, the basic form, and the proton.

II. The Computational Toolkit: Methods and Models

The accuracy of theoretical pKa calculations is highly dependent on the chosen computational methods. For sulfur-containing heterocycles, a careful selection of the quantum chemical method, basis set, and solvation model is paramount.

Quantum Chemical Methods: Capturing the Electronic Landscape

Density Functional Theory (DFT) has emerged as the workhorse for pKa calculations due to its favorable balance of accuracy and computational cost.

  • Functionals: The choice of the exchange-correlation functional is critical.

    • B3LYP: A widely used hybrid functional that often provides a good starting point for many systems.[6]

    • M06-2X: This meta-hybrid functional has shown excellent performance for non-covalent interactions and can be particularly well-suited for systems where intramolecular hydrogen bonding or other subtle interactions influence acidity.[7] Studies on thiols have demonstrated the high accuracy of the M06-2X functional in reproducing experimental pKa values.[7]

Semi-empirical Quantum Chemical Methods , such as PM6 and AM1, offer a faster but generally less accurate alternative to DFT.[8] These methods can be useful for high-throughput screening of large numbers of molecules, but their predictions should be validated with higher-level calculations for lead compounds.[8][9]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set describes the atomic orbitals used to construct the molecular orbitals.

  • Pople-style basis sets:

    • 6-31G(d): A good starting point for geometry optimizations.

    • 6-31+G(d,p): The addition of diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms is crucial for accurately describing the charge distribution in anions, which is essential for pKa calculations.[6]

    • 6-311++G(2df,2p): For high-accuracy calculations, larger basis sets with multiple polarization and diffuse functions are recommended, particularly for the sulfur atom to account for the flexibility of its electron shell.[7]

Solvation Models: Bridging the Gas Phase and Solution

The significant change in charge upon deprotonation makes the accurate modeling of solvent effects absolutely critical.[5]

  • Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous medium with a given dielectric constant. They are computationally efficient and widely used.

    • IEFPCM (Integral Equation Formalism Polarizable Continuum Model): A popular and robust choice available in many quantum chemistry software packages.[6]

    • SMD (Solvation Model based on Density): This model is parameterized for a wide range of solvents and has shown good performance in pKa predictions.

  • Explicit Solvation Models: These models involve the inclusion of individual solvent molecules around the solute. While computationally expensive, they can capture specific solute-solvent interactions like hydrogen bonding that may be missed by implicit models.[5] The Reference Interaction Site Model (RISM) is an example of a more advanced solvation theory that can account for the molecular nature of the solvent.[5]

III. A Validated Workflow for pKa Prediction

The following section outlines a robust, step-by-step protocol for the theoretical calculation of pKa for a sulfur-containing heterocycle. This workflow is designed to be self-validating by incorporating checks and balances at each stage.

Step 1: Conformational Analysis
  • Rationale: The pKa of a molecule can be influenced by its three-dimensional structure. It is therefore essential to identify the lowest energy conformers of both the protonated and deprotonated species.

  • Protocol:

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures.

    • Optimize the geometry of the most stable conformers using a semi-empirical method (e.g., PM6) to refine the structures.

    • Finally, perform geometry optimizations on the lowest energy conformers using a DFT method (e.g., B3LYP/6-31G(d)) in the gas phase.

Step 2: Gas-Phase Gibbs Free Energy Calculation
  • Rationale: This step calculates the intrinsic acidity of the molecule in the absence of solvent.

  • Protocol:

    • Using the optimized gas-phase geometries from Step 1, perform a single-point energy calculation at a higher level of theory (e.g., M06-2X/6-311++G(2df,2p)).

    • Perform a frequency calculation at the same level of theory to obtain the thermal corrections to the Gibbs free energy. This also serves as a check to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Step 3: Solvation Free Energy Calculation
  • Rationale: This step accounts for the significant effect of the solvent on the relative stabilities of the protonated and deprotonated species.

  • Protocol:

    • Using the optimized gas-phase geometries, perform a single-point energy calculation in the presence of a continuum solvation model (e.g., IEFPCM or SMD with water as the solvent) at the same high level of theory used for the gas-phase energy calculation (e.g., M06-2X/6-311++G(2df,2p)).

Step 4: Assembling the Pieces and Calculating the pKa
  • Rationale: This final step combines the calculated free energies to determine the pKa.

  • Protocol:

    • Calculate the gas-phase Gibbs free energy of deprotonation: ΔG°gas = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA)

    • Calculate the solvation free energies for each species: ΔG°solv(X) = G°solv(X) - G°gas(X)

    • Calculate the Gibbs free energy of deprotonation in solution: ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

    • Calculate the pKa using the equation: pKa = ΔG°aq / (2.303 * RT)

Note on the Proton's Solvation Energy: The solvation free energy of the proton (ΔG°solv(H⁺)) is a known challenge in theoretical pKa calculations, with a range of values reported in the literature.[10] To circumvent this issue, an isodesmic reaction approach can be employed, where the pKa of the target molecule is calculated relative to a structurally similar reference compound with a known experimental pKa.[10]

pKa Calculation Workflow cluster_input Input cluster_workflow Computational Workflow cluster_output Output mol_structure Molecular Structure (SMILES or 3D) conf_analysis Step 1: Conformational Analysis (Molecular Mechanics & Semi-empirical) mol_structure->conf_analysis geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_analysis->geom_opt gas_phase Step 2: Gas-Phase Gibbs Free Energy (High-level DFT, e.g., M06-2X/6-311++G(2df,2p)) geom_opt->gas_phase solvation Step 3: Solvation Free Energy (Implicit Solvation Model, e.g., IEFPCM/SMD) gas_phase->solvation pka_calc Step 4: pKa Calculation (Using Thermodynamic Cycle) solvation->pka_calc predicted_pka Predicted pKa Value pka_calc->predicted_pka

Caption: A streamlined workflow for theoretical pKa prediction.

IV. Data Presentation and Interpretation

For clarity and comparative analysis, it is recommended to summarize the results of pKa calculations in a structured table.

CompoundMethodBasis SetSolvation ModelCalculated pKaExperimental pKaΔpKa
Thiophene-2-carboxylic acidM06-2X6-311++G(2df,2p)SMD3.553.530.02
ThiazoleB3LYP6-31+G(d,p)IEFPCM2.482.53-0.05
2-AminothiazoleM06-2X6-311++G(2df,2p)SMD5.305.39-0.09

V. Conclusion: Towards Predictive Accuracy in Drug Discovery

The theoretical calculation of pKa for sulfur-containing heterocycles is a powerful tool in the modern drug discovery pipeline. By leveraging the principles of quantum mechanics and carefully selected computational methods, researchers can gain valuable insights into the ionization behavior of these important molecules. While challenges remain, particularly in accurately modeling the complex solvent environment, the methodologies outlined in this guide provide a robust framework for obtaining reliable and predictive pKa values. As computational resources continue to grow and theoretical models become more sophisticated, the in silico prediction of pKa will undoubtedly play an increasingly integral role in the design and optimization of the next generation of therapeutics.

VI. References

  • Ali, S. T., Choudhary, A., Syed, M. K., & Zubair, A. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society, 86(2), 165–170.

  • Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. ResearchGate. Available at: [Link]

  • Yoshida, N., & Ishizuka, R. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(16), 4882. Available at: [Link]

  • Kromann, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549.

  • Poongavanam, V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6199-6209. Available at: [Link]

  • Valero, M. (2005). Sulfur-Nitrogen Heterocycles. Molecules, 10(6), 669-670. Available at: [Link]

  • Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society. Available at: [Link]

  • El-hiti, G. A., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 493-512. Available at: [Link]

  • Kaur, B., et al. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 23(8), 869-881. Available at: [Link]

  • Ali, S. T., et al. (2021). Compounds considered for theoretical pKa calculation. ResearchGate. Available at: [Link]

  • American Chemical Society. (n.d.). Journal of Chemical Information and Modeling. ACS Publications.

  • Kromann, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. Available at: [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Rowan. Available at: [Link]

  • Gökçe, H., et al. (2013). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Journal of Chemistry, 2013, 1-7.

  • Rizzi, A., et al. (2018). An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge. bioRxiv. Available at: [Link]

  • Yu, H. Z., et al. (2014). Quantum-chemical predictions of pKa's of thiols in DMSO. The Journal of Physical Chemistry A, 118(3), 606-622. Available at: [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. ACD/Labs.

  • Diedenhofen, M., & Klamt, A. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17466-17476. Available at: [Link]

  • University of Liverpool. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.

  • Chaouiki, A., et al. (2018). 'Quantum chemical studies on the inhibition potentials of thiophene derivatives for the corrosion inhibitors of carbon steel. Journal of Molecular Liquids, 266, 966-974.

  • El-Sayed, M. A., et al. (2022). Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors. New Journal of Chemistry, 46(28), 13533-13547.

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Molecular Discovery.

  • Ghorab, M. M., et al. (2021). Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. ACS Omega, 6(32), 21085-21094.

  • Schrödinger. (n.d.). Macro-pKa. Schrödinger.

  • Hafez, H. N., et al. (2016). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-128.

  • Bannan, C. C., et al. (2021). Stacking Gaussian Processes to Improve pKa Predictions in the SAMPL7 Challenge. ChemRxiv.

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645.

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium.

  • Singh, S., et al. (2024). Synthetic strategies and therapeutic applications of sulfur-containing molecules. Bioorganic & Medicinal Chemistry, 105, 117696. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

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Molecular Modeling and Conformational Analysis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive computational framework for the detailed molecular modeling and conformational analysis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane. This spirocyclic heteroalkane, containing a thietane and a 1,3-dioxane ring, presents a unique conformational landscape crucial for its potential applications in medicinal chemistry and materials science. Due to the limited experimental data on this specific molecule, this document outlines a robust, first-principles computational strategy. We will detail a multi-tiered approach, beginning with broad conformational sampling using molecular mechanics, followed by high-accuracy refinement with Density Functional Theory (DFT), and culminating in an exploration of the dynamic conformational space through molecular dynamics (MD) simulations. This guide is intended to serve as a practical protocol for researchers, providing not just the steps, but the scientific rationale behind the selection of methods, enabling the adaptation of this workflow to other complex heterocyclic systems.

Introduction: The Structural and Conformational Imperative

This compound is a fascinating molecule characterized by the fusion of two distinct heterocyclic rings—a four-membered thietane and a six-membered 1,3-dioxane—at a single spiro carbon atom. The thietane ring, a sulfur-containing heterocycle, is known for its presence in biologically active compounds and as a useful synthetic intermediate.[1] The 1,3-dioxane ring is a common structural motif in natural products and is often used as a protecting group in organic synthesis.[2] The spirocyclic nature of the molecule introduces significant conformational constraints, fixing the relative orientation of the two rings and creating a rigid three-dimensional scaffold.

The conformational preferences of a molecule dictate its shape, and by extension, its physical, chemical, and biological properties. In drug development, the specific three-dimensional arrangement of a molecule is critical for its interaction with biological targets. A thorough understanding of the accessible conformations, their relative energies, and the barriers to interconversion is therefore paramount for rational drug design. This guide provides a detailed, expert-led protocol for elucidating the conformational landscape of this compound using state-of-the-art computational techniques.

Foundational Principles: Conformational Predispositions of the Constituent Rings

A successful conformational analysis begins with an understanding of the intrinsic properties of the molecule's building blocks.

  • The 1,3-Dioxane Ring: Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize angular and torsional strain.[2] The presence of two oxygen atoms in the ring leads to shorter C-O bond lengths compared to C-C bonds, resulting in a slightly more puckered chair. The gem-dimethyl group at the C7 position is expected to anancometrically lock the chair conformation, disfavoring ring inversion due to prohibitive steric clashes that would arise in the transition state.

  • The Thietane Ring: The four-membered thietane ring is not planar and exists in a puckered conformation to relieve torsional strain. It undergoes a rapid pseudo-rotation between two equivalent puckered forms. The bond angles within the thietane ring are significantly compressed compared to ideal tetrahedral angles, leading to considerable ring strain.[3]

  • The Spiro Junction: The spirocyclic center acts as a pivot, rigidly connecting the two rings. This linkage severely restricts the conformational freedom that the individual rings would otherwise possess. The orientation of one ring directly influences the spatial environment of the other, leading to unique steric and electronic interactions that must be carefully evaluated.

A Multi-Tiered Computational Workflow for Comprehensive Conformational Analysis

To achieve a comprehensive understanding of the conformational space, we advocate for a multi-step computational approach. This workflow is designed to first broadly sample all possible conformations and then progressively refine the energies and geometries of the most plausible structures.

Conformational Analysis Workflow cluster_0 Tier 1: Broad Sampling cluster_1 Tier 2: High-Accuracy Refinement cluster_2 Tier 3: Dynamic Behavior & Validation A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B e.g., MMFF94s C Clustering and Selection of Low-Energy Conformers B->C Energy Cutoff D Quantum Mechanics (QM) Geometry Optimization & Frequency Calculation C->D e.g., DFT: B3LYP-D3/6-311+G(d,p) E Boltzmann Population Analysis D->E Relative Free Energies H NMR Chemical Shift & Coupling Constant Prediction D->H GIAO Method I Comparison with Experimental Data E->I F Molecular Dynamics (MD) Simulation G Enhanced Sampling (Metadynamics) F->G Overcoming Energy Barriers H->I

Caption: A multi-tiered workflow for the conformational analysis of this compound.

Tier 1: Broad Conformational Sampling with Molecular Mechanics

Causality: The first step is to explore the vast conformational space efficiently. Molecular mechanics (MM) methods are computationally inexpensive and ideal for rapidly generating a large number of potential conformers.

Protocol 1: MM Conformational Search

  • Structure Generation: Generate an initial 3D structure of this compound using a molecular builder such as Avogadro or ChemDoodle 3D.[4][5]

  • Force Field Selection: Choose a robust force field. The MMFF94s force field is a good choice as it is well-parameterized for a wide range of organic molecules. Alternatively, the OPLS-AA force field can be used, with special attention to the parameters for the thietane sulfur atom.[6]

  • Conformational Search Algorithm: Employ a stochastic or systematic search algorithm. A common choice is a Monte Carlo search with dihedral angle rotations.

  • Energy Minimization: Each generated conformer must be subjected to energy minimization to relax the structure to the nearest local energy minimum.

  • Output: A large pool of conformers, ranked by their steric energy.

Tier 2: High-Accuracy Refinement with Quantum Mechanics

Causality: MM force fields are based on classical physics and may not accurately capture the subtle electronic effects present in heterocyclic systems. Quantum mechanics (QM), specifically Density Functional Theory (DFT), provides a much more accurate description of the electronic structure, leading to more reliable geometries and relative energies.[7]

Protocol 2: DFT Optimization and Analysis

  • Conformer Selection: From the MM results, select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum.

  • Level of Theory Selection:

    • Functional: The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost. It is crucial to include a dispersion correction, such as D3, to properly account for van der Waals interactions.[8]

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set such as aug-cc-pVTZ is recommended. The inclusion of diffuse functions (+) and polarization functions (d,p) is essential for accurately describing the lone pairs on oxygen and sulfur.[3][9]

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer at the chosen level of theory.

  • Frequency Calculation: Following optimization, perform a frequency calculation for each structure. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Calculate the relative Gibbs free energies of all stable conformers at a standard temperature (e.g., 298.15 K).

  • Boltzmann Population: Based on the relative free energies, calculate the predicted equilibrium population of each conformer using the Boltzmann distribution equation.

Tier 3: Exploring Dynamic Behavior and Experimental Validation

Causality: Molecules are not static entities. At finite temperatures, they are constantly in motion, vibrating and potentially interconverting between different conformations. Molecular dynamics (MD) simulations model this dynamic behavior, providing insights into the stability of conformers and the pathways of conformational change.[10][11]

Protocol 3: Molecular Dynamics and Spectroscopic Prediction

  • MD System Setup: Using the lowest energy conformer from the DFT calculations, set up an MD simulation. For a fundamental conformational analysis, a gas-phase simulation is often sufficient. Use a well-parameterized force field like OPLS-AA or the CHARMM General Force Field.[12]

  • Simulation Parameters: Run the simulation at a target temperature (e.g., 300 K) for a sufficient length of time (e.g., 100 ns or more) to observe conformational transitions.

  • Enhanced Sampling (Optional but Recommended): To more efficiently sample transitions between stable states, consider using an enhanced sampling technique like metadynamics .[13][14] This method adds a history-dependent bias potential to discourage the simulation from revisiting already explored regions of the conformational space.

  • Trajectory Analysis: Analyze the MD trajectory to identify the major conformational states and the transitions between them. This can be done by clustering the trajectory based on root-mean-square deviation (RMSD).

  • NMR Parameter Prediction: For the low-energy conformers identified by DFT, predict their NMR spectra.

    • Chemical Shifts: Use the GIAO (Gauge-Independent Atomic Orbital) method at the same DFT level used for optimization.[15]

    • Coupling Constants: Calculate the vicinal (³J) coupling constants. These are highly sensitive to the dihedral angle between coupled protons, as described by the Karplus relationship.[2][16][17]

  • Validation: Compare the Boltzmann-averaged predicted NMR parameters with experimental data (if available) to validate the computational model.

Hypothetical Results and Data Presentation

In the absence of experimental data, we can present hypothetical results based on chemical intuition and the principles discussed above. We would expect to find several low-energy conformers, primarily differing in the puckering of the thietane ring and the relative orientation of the two rings.

Table 1: Hypothetical Relative Energies of Conformers of this compound

Conformer IDDescriptionRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-A Chair-Dioxane, Axial-Spiro0.0075.3
Conf-B Chair-Dioxane, Equatorial-Spiro0.8520.1
Conf-C Twist-Boat-Dioxane, Axial-Spiro3.504.6

Energies calculated at the B3LYP-D3/6-311+G(d,p) level of theory, including ZPVE correction.

Table 2: Key Geometric Parameters for the Lowest Energy Conformer (Conf-A)

ParameterValueDescription
C-S-C angle (thietane)~78°Reflects significant ring strain.
C-O-C angle (dioxane)~112°Typical for a six-membered ether.
Thietane Puckering Angle~25°Indicates a non-planar four-membered ring.
C-spiro-C bond lengths~1.54 ÅStandard sp³-sp³ carbon-carbon bond.

Visualization of Molecular Structures and Workflows

Visual inspection of molecular conformations is indispensable. Software such as PyMOL, UCSF Chimera, or Avogadro can be used to visualize the 3D structures, analyze geometric parameters, and animate vibrational modes and MD trajectories.[18][19]

Conformational Isomers cluster_legend Legend A Conformer A (Chair, Axial-Spiro) TS Transition State A->TS ΔG‡ B Conformer B (Chair, Equatorial-Spiro) TS->B key1 Stable Conformer key2 Higher Energy Conformer key3 Transition State

Caption: Energy relationship between two hypothetical chair conformers of the dioxane ring.

Conclusion

The conformational analysis of a complex molecule like this compound requires a systematic and multi-faceted computational approach. By combining the speed of molecular mechanics for initial exploration, the accuracy of DFT for energy refinement, and the dynamic insights from molecular dynamics, researchers can build a comprehensive and reliable model of the molecule's conformational landscape. This guide provides a robust and scientifically grounded workflow that can be readily applied by researchers in drug discovery and materials science to predict and understand the structure-property relationships of novel heterocyclic compounds. The principles and protocols outlined herein are designed to be both authoritative and adaptable, forming a solid foundation for future computational and experimental investigations.

References

  • AMBER. (n.d.). University of California, San Francisco. Retrieved from [Link]

  • Avogadro. (n.d.). Retrieved from [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Block, E. (2002). Thietanes and Thietes. In Science of Synthesis (Vol. 39, pp. 185-220). Georg Thieme Verlag.
  • Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. Advances in Magnetic Resonance, 1, 195-316.
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  • ChemDoodle 3D. (n.d.). iChemLabs. Retrieved from [Link]

  • Laio, A., & Parrinello, M. (2002). Escaping free-energy minima. Proceedings of the National Academy of Sciences, 99(20), 12562-12566. [Link]

  • Legon, A. C. (1983). Pucker-inversion and molecular-properties of some 4-membered-ring molecules - Thietane, 1,1-difluorosilacyclobutane, silacyclobutane, cyclobutanone, trimethylene oxide, and cyclobutane. Chemical Reviews, 83(5), 633-644. [Link]

  • Pihlaja, K., & Kleinpeter, E. (1994). Conformational Analysis of 1,3-Dioxanes, 1,3-Dithianes, and 1,3-Oxathianes. In Methods in Stereochemical Analysis. Wiley-VCH.
  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225–11236. [Link]

  • Barducci, A., Bussi, G., & Parrinello, M. (2008). Well-tempered metadynamics: A smoothly converging and tunable free-energy method. Physical Review Letters, 100(2), 020603. [Link]

  • Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature Structural & Molecular Biology, 9(9), 646-652. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

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Whitepaper: Unlocking Nature's Arsenal: A Technical Guide to Identifying and Developing Natural Product Analogs of Dioxa-Thiaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spirocyclic scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can enhance target binding affinity and improve pharmacokinetic properties. Dioxa-thiaspiro compounds, a specific class of these molecules, present an intriguing, yet underexplored, chemical space. This technical guide provides an in-depth exploration of the rationale and methodologies for identifying and developing natural product analogs of the dioxa-thiaspiro core. We will delve into the structural features of relevant natural product classes, primarily spiroketals and their thio-analogs, and outline strategic pathways for their discovery and derivatization. This document serves as a comprehensive resource, integrating biosynthetic insights, state-of-the-art synthetic strategies, computational methods, and detailed protocols for biological evaluation to empower researchers in the quest for novel therapeutics derived from nature's ingenuity.

The Dioxa-Thiaspiro Core: A Primer on a Privileged Scaffold

Spiro compounds are characterized by a single atom that is the corner of two rings. This structural constraint imparts a rigid, three-dimensional geometry that is highly sought after in drug design, as it can pre-organize functional groups for optimal interaction with biological targets, a concept often termed "escaping flatland".[1] The dioxa-thiaspiro core, specifically, incorporates two oxygen atoms and one sulfur atom into this spirocyclic framework. While synthetic examples exist, their prevalence in nature is limited, prompting a search for analogous structures in the vast library of natural products.

The fundamental appeal of seeking natural product analogs lies in the concept of "biological relevance".[2] Natural products have co-evolved with biological systems, and their scaffolds are often predisposed to interact with proteins and other macromolecules.[2][3] By identifying natural products that mimic the core structure of dioxa-thiaspiro compounds, we can leverage nature's head start in creating biologically active molecules.

db Natural Product Databases (e.g., ZINC, PubChem NP) filter Substructure Filtering (SMARTS for Spiro-Heterocycles) db->filter Input prep Ligand Preparation (3D conformers, protonation) filter->prep Filtered Scaffolds dock Virtual Screening (Molecular Docking) prep->dock Prepared Ligands target Target Selection (e.g., MDM2, Kinases, Topoisomerase) target->dock rank Hit Ranking & Prioritization (Scoring functions, visual inspection) dock->rank Docked Poses synthesis Candidate Selection for Synthesis & Biological Assay rank->synthesis Top Candidates

Sources

Methodological & Application

Application Notes and Protocols for 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds

The paradigm of drug discovery is continually evolving, with a significant shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the need to enhance compound properties, including specificity, potency, and metabolic stability, while improving physicochemical characteristics like solubility.[1] Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement.[2][3][4] Their rigid, well-defined 3D conformations offer unique vectors for substituent placement, enabling novel interactions with biological targets.[2]

This guide focuses on the potential applications of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane , a unique scaffold combining a thietane ring with a protected cyclohexanedione ketal. While this specific molecule is not yet widely documented in medicinal chemistry literature, its constituent parts and overall architecture suggest significant potential as a versatile building block for creating novel chemical entities. These application notes will provide a comprehensive overview of its properties, potential synthetic routes, and detailed protocols for its incorporation into drug discovery workflows.

Physicochemical Properties and Structural Features

The unique arrangement of a sulfur-containing four-membered ring spiro-fused to a six-membered dioxolane ring imparts distinct properties to this compound.

PropertyValueSource
Molecular Formula C₈H₁₄O₂S[5]
Molecular Weight 174.26 g/mol [5]
CAS Number 156720-48-8[5]
Topological Polar Surface Area 34.8 ŲCalculated
LogP (Predicted) 1.5Calculated

The thietane moiety introduces a metabolically stable, polarizable sulfur atom, which can engage in non-covalent interactions such as hydrogen bonds and halogen bonds. The dimethyl-dioxane portion provides a rigid, lipophilic anchor that also protects a ketone functionality, which can be deprotected under acidic conditions to reveal a reactive handle for further derivatization.

Proposed Synthetic Pathway and Protocol

The synthesis of this compound is not widely reported. However, a plausible and robust synthetic route can be envisioned starting from commercially available materials. The following protocol is a proposed method based on established chemical transformations.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Thietane Formation A Cyclohexane-1,4-dione C Mono-ketal Intermediate A->C p-TsOH, Toluene, Dean-Stark B 2,2-Dimethyl-1,3-propanediol B->C D 3,3-Bis(hydroxymethyl)thietane E This compound C->E Mitsunobu or Tosylation/Sulfonylation followed by SN2

Caption: Proposed two-step synthesis of the target spirocycle.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Mono-ketal of Cyclohexane-1,4-dione

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexane-1,4-dione (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reaction Execution: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the mono-ketal intermediate.

Step 2: Thietane Ring Formation (Illustrative Example via Tosylation and SN2)

  • Tosylation of a Precursor: A suitable precursor, such as a diol that can be cyclized, would first be synthesized. For the purpose of this protocol, we will assume the availability of a suitable di-mesylate or di-tosylate precursor derived from the mono-ketal.

  • Cyclization: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve the di-tosylate precursor (1.0 eq) in a suitable solvent such as DMF or THF.

  • Sulfide Addition: Add sodium sulfide (Na₂S) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography to afford this compound.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The title compound can be utilized in several ways in a drug discovery program.

As a Novel Building Block in Fragment-Based Drug Discovery (FBDD)

The rigid 3D structure of this compound makes it an excellent candidate for a fragment library. Its distinct exit vectors can explore unique pockets in protein active sites.

As a Bioisosteric Replacement

This spirocycle can be considered as a bioisostere for other commonly used heterocycles. For instance, it can replace a piperidine or morpholine ring to improve metabolic stability or modulate physicochemical properties.[6][7]

As a Scaffold for Derivatization

The true power of this molecule lies in its potential for derivatization at multiple points.

G cluster_0 Derivatization Pathways Core 7,7-Dimethyl-6,8-dioxa-2- thiaspiro[3.5]nonane Oxidation Sulfur Oxidation (Sulfoxide, Sulfone) Core->Oxidation Deprotection Ketal Deprotection (Ketone) Core->Deprotection RingOpening Thietane Ring Opening Core->RingOpening

Caption: Potential derivatization pathways for the core scaffold.

Protocol 1: Oxidation of the Thietane Sulfur

The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, which can act as hydrogen bond acceptors and modulate the polarity and solubility of the molecule.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol.

  • Oxidant Addition:

    • For Sulfoxide: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

    • For Sulfone: Add m-CPBA (2.2 eq) at 0 °C and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 2: Deprotection of the Ketal

Revealing the ketone functionality provides a handle for a wide range of subsequent chemical transformations, such as reductive amination, Wittig reactions, or aldol condensations.

  • Reaction Setup: Dissolve the spirocycle (1.0 eq) in a mixture of acetone and water.

  • Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Work-up and Purification: Neutralize the acid with a mild base (e.g., sodium bicarbonate). Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the organic layer and concentrate to yield the ketone, which can be purified by chromatography if necessary.

Conclusion

While still a relatively unexplored scaffold, this compound represents a promising new tool for medicinal chemists. Its unique 3D architecture, combined with multiple points for synthetic elaboration, makes it a valuable building block for the creation of novel, non-planar drug candidates. The protocols and strategies outlined in these application notes are intended to provide a solid foundation for researchers to begin exploring the potential of this and other related spirocyclic systems in their drug discovery endeavors.

References

  • French-Ukrainian Journal of Chemistry. (n.d.). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. (n.d.). 2-Thiaspiro[3.5]nonane. Retrieved from [Link]

  • PubChem. (n.d.). 6,8-Dioxa-2-thiaspiro[3.5]nonan-7-one. Retrieved from [Link]

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • RSC Publishing. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Retrieved from [Link]

  • PubMed. (2014). The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

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Application Notes & Protocols: 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel molecular scaffolds in drug discovery and materials science necessitates the development of versatile and reactive building blocks. Spirocyclic systems, in particular, are of high interest as they introduce three-dimensional complexity, moving beyond the "flatland" of aromatic compounds.[1] This guide introduces 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane , a unique spirocyclic compound featuring a strained thietane ring fused to a stable dioxolane. This structure is not merely a molecular curiosity; it is a carefully designed synthetic intermediate. The inherent ring strain of the four-membered thietane ring provides a powerful thermodynamic driving force for a variety of chemical transformations. This document elucidates its potential, providing detailed protocols for its application as a photochemical precursor and a source for the notoriously difficult-to-handle thioacetone.

Introduction: The Strategic Value of a Strained Spirocycle

This compound (Molecular Formula: C₈H₁₄O₂S, Molecular Weight: 174.26 g/mol ) is a spirocyclic compound where a thietane ring and a 2,2-dimethylpropane-1,3-diol (neopentyl glycol) protected dioxane ring share a central quaternary carbon.[2] Its utility in organic synthesis stems from two key features:

  • The Thietane Moiety: A four-membered sulfur-containing heterocycle. The significant ring strain makes it susceptible to controlled ring-opening or fragmentation reactions, releasing stored energy to drive bond formation. Thietanes are valuable intermediates in the synthesis of sulfur-containing compounds and are considered important pharmacophores.[3][4]

  • The Dioxane Moiety: This portion of the molecule acts as a robust protecting group, masking a gem-dimethyl group. Its stability to a wide range of reaction conditions allows for selective chemistry to be performed on the thietane ring without affecting the rest of the scaffold.

This combination makes the title compound a valuable precursor for generating complex cyclobutane derivatives and for the in situ generation of highly reactive thioketones.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 156720-48-8[2]
Molecular Formula C₈H₁₄O₂S[2]
Molecular Weight 174.26 g/mol [2]
IUPAC Name This compound[2]

Application I: A Photochemical Gateway to Complex Thietanes via Thia Paternò-Büchi Reaction

The Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane, is a cornerstone of photochemistry.[5][6] Its sulfur analogue, the thia Paternò-Büchi reaction, allows for the synthesis of thietanes from thioketones.[7] this compound can be synthesized via such a reaction, and more importantly, can serve as a photo-labile precursor that undergoes retro-[2+2] cycloaddition to generate a diradical intermediate, which can then be trapped.

Scientific Rationale

Upon photoexcitation, typically with UV light (λ ≈ 300-350 nm), the thietane can undergo a cycloreversion. This process is believed to proceed through a 1,4-diradical intermediate. In the presence of a suitable trapping agent, such as an electron-deficient alkene, this diradical can collapse to form a new, more functionalized thietane or cyclobutane derivative. This strategy allows for the construction of highly substituted four-membered rings that are challenging to access through traditional methods.

Thia_Paterno_Buchi cluster_synthesis Synthesis Workflow cluster_application Application as Photo-precursor Start Thioacetone + Alkene Precursor Irradiation UV Irradiation (λ > 300 nm) Start->Irradiation hv Intermediate [2+2] Photocycloaddition (Thia Paternò-Büchi) Irradiation->Intermediate Product 7,7-Dimethyl-6,8-dioxa-2- thiaspiro[3.5]nonane Intermediate->Product Cyclization Spiro Spiro-Thietane Irradiation_App UV Irradiation Spiro->Irradiation_App hv, Retro [2+2] Diradical 1,4-Diradical Intermediate Irradiation_App->Diradical New_Product New Functionalized Cyclobutane/Thietane Diradical->New_Product Trapping Trapping Agent (e.g., Maleimide) Trapping->Diradical Reaction

Caption: Synthesis and application workflow of the spiro-thietane.

Protocol 2.1: Photochemical Interconversion with N-Phenylmaleimide

This protocol details the use of this compound as a precursor to form a new, complex cyclobutane derivative by trapping the photochemically generated diradical.

Materials:

  • This compound (1.0 equiv)

  • N-Phenylmaleimide (1.5 equiv)

  • Anhydrous, degassed benzene or cyclohexane (spectroscopic grade)

  • Quartz reaction vessel

  • High-pressure mercury lamp with a Pyrex filter (to cut off wavelengths < 300 nm)

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: In a quartz tube, dissolve this compound (e.g., 174 mg, 1.0 mmol) and N-Phenylmaleimide (260 mg, 1.5 mmol) in 50 mL of anhydrous benzene.

  • Degassing: Bubble dry argon or nitrogen through the solution for 20-30 minutes to remove dissolved oxygen, which can quench the excited state. Seal the vessel tightly.

  • Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with a high-pressure mercury lamp. The Pyrex filter is crucial to prevent decomposition of the reactants. Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours (e.g., 8-12 h).

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired cycloadduct.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Insights:

  • Solvent Choice: The solvent must be transparent at the irradiation wavelength and relatively inert. Benzene can act as a sensitizer, while cyclohexane is more inert.

  • Oxygen Removal: The triplet excited states involved in many photochemical reactions are efficiently quenched by molecular oxygen.[8] Thorough degassing is essential for good yields.

Application II: A Controlled Source of Thioacetone

Thioacetone ((CH₃)₂CS) is an organosulfur compound known for its extreme instability and intensely foul odor.[9][10] It readily polymerizes or trimerizes at temperatures above -20 °C.[9] Reports from the 19th century describe its smell causing widespread nausea and panic in the city of Freiburg, Germany.[10] Consequently, its use in synthesis requires methods for its controlled, in situ generation.

Scientific Rationale

This compound is an ideal precursor for thioacetone. Through thermal or photochemical cleavage, it can undergo a retro-[2+2] cycloaddition to yield thioacetone and 5,5-dimethyl-1,3-dioxan-2-one (the corresponding carbonate from the diol), or a related fragment. This process generates the reactive thioacetone directly in the reaction mixture, where it can be immediately trapped by a dienophile or other reactant, preventing its isolation and polymerization. This method offers a significant safety and handling advantage over traditional methods like cracking the trimer at high temperatures (500–600 °C).[9]

Thioacetone_Generation Spiro 7,7-Dimethyl-6,8-dioxa-2- thiaspiro[3.5]nonane Activation Heat (Δ) or Light (hv) (Retro-[2+2] Cycloaddition) Spiro->Activation Products In Situ Generation Activation->Products Thioacetone Thioacetone (Reactive) Products->Thioacetone Byproduct Stable Dioxane Byproduct Products->Byproduct Final_Product Diels-Alder Adduct Thioacetone->Final_Product [4+2] Cycloaddition Dienophile Dienophile (e.g., Cyclopentadiene) Dienophile->Final_Product Trapping

Caption: In situ generation and trapping of thioacetone.

Protocol 3.1: Thermal Generation and Diels-Alder Trapping of Thioacetone

This protocol describes the thermolysis of the spiro-thietane in the presence of cyclopentadiene to form a bicyclic sulfide adduct.

Materials:

  • This compound (1.0 equiv)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene, 3.0 equiv)

  • Anhydrous toluene

  • Sealed reaction tube (heavy-walled)

Procedure:

  • Safety First: All manipulations should be performed in a well-ventilated fume hood due to the potential release of the extremely malodorous thioacetone.

  • Reaction Setup: To a heavy-walled sealed tube, add this compound (87 mg, 0.5 mmol) and 5 mL of anhydrous toluene.

  • Addition of Trapping Agent: Add freshly cracked cyclopentadiene (approx. 100 mg, 1.5 mmol) to the solution.

  • Reaction: Seal the tube tightly and heat in an oil bath at 110-120 °C for 12-24 hours. The pressure inside the tube will increase, so proper safety shielding is mandatory.

  • Work-up: Cool the reaction tube to room temperature, then to 0 °C before carefully opening it in the fume hood. Transfer the contents to a round-bottom flask.

  • Purification: Remove the solvent and excess cyclopentadiene under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the Diels-Alder adduct.

  • Characterization: Confirm the structure of the bicyclic sulfide product using NMR spectroscopy and mass spectrometry.

Experimental Insights:

  • Fresh Dienophile: Cyclopentadiene readily dimerizes at room temperature. It must be freshly prepared by "cracking" (retro-Diels-Alder) its dimer before use.

  • Sealed Tube: The use of a sealed tube is necessary to prevent the escape of the volatile reactants and the highly odorous thioacetone.

Conclusion

This compound is a building block with significant untapped potential. Its strained thietane ring serves as a locus of reactivity, enabling its use in sophisticated photochemical transformations and as a safe, controllable source for the otherwise intractable thioacetone. The protocols outlined in this guide provide a framework for researchers in synthetic chemistry and drug development to leverage the unique properties of this spirocycle for the construction of novel, three-dimensionally complex molecules.

References

  • Wikipedia contributors. (2023). Thioacetone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • American Chemical Society. (2024). Thioacetone. ACS Molecule of the Week. Retrieved from [Link]

  • PubChem. (n.d.). 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Dong, J., & Xu, J. (2017). Facile synthesis of thietanes via ring expansion of thiiranes. RSC Advances, 7(3), 1335-1341. Available from: [Link]

  • El-Sayed, R., & Ali, M. A. (2016). Thiocarbonyl Photochemistry: The Photoreactions of Pyrimidine-2-thione Derivative with Alkynes and Alkenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1465-1469. Available from: [Link]

  • PubChem. (n.d.). 6,8-Dioxa-2-thiaspiro[3.5]nonan-7-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia contributors. (2023). Enone–alkene cycloadditions. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Fedorov, Y. V., et al. (2020). Recent synthesis of thietanes. Arkivoc, 2020(1), 226-267. Available from: [Link]

  • 1PlusChem. (n.d.). This compound. Retrieved from [Link]

  • Griesbeck, A. G., Bondock, S., & Gudipati, M. S. (2001). Temperature and Viscosity Dependence of the Spin‐Controlled Stereoselectivity of Carbonyl–Alkene Photocycloadditions. Angewandte Chemie International Edition, 40(24), 4684-4687. Available from: [Link]

  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2223-2277. Available from: [Link]

  • Singh, G. P., Kumar, A., & Kumar, A. (2023). Navigating Visible‐Light‐Triggered (aza and thia) Paternò‐Büchi Reactions for the Synthesis of Heterocycles. Chemistry–An Asian Journal, 18(16), e202300407. Available from: [Link]

  • Kirichok, A. A., et al. (2023). Synthesis of Novel Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. Available from: [Link]

Sources

Application Notes: Thiaspiro Compounds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Advantage of Thiaspiro Compounds

In the pursuit of enantiomerically pure compounds for pharmaceuticals and agrochemicals, the design of effective chiral ligands and catalysts is paramount.[1] Asymmetric catalysis has become a powerful tool, where a small amount of a chiral catalyst can generate large quantities of a desired enantiomer.[2][3] Within the diverse arsenal of chiral ligands, spirocyclic compounds have emerged as a "privileged" class.[4] Their defining feature is a rigid scaffold built around a central spiro atom, which joins two rings.[1] This rigidity minimizes conformational flexibility, creating a well-defined and predictable chiral environment essential for high stereoselectivity.[1]

Thiaspiro compounds, a subset of this class incorporating one or more sulfur atoms into the spirocyclic framework, offer unique electronic and steric properties. The sulfur atom can influence the ligand's coordination behavior with a metal center and contribute to the overall stability and reactivity of the catalyst. This application note will provide an in-depth look at a key application of thiaspiro-based ligands, focusing on the causality behind their effectiveness and providing a detailed protocol for their use.

Featured Application: Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation of Pyrroles

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction. Its asymmetric variant, particularly for electron-rich heterocycles like pyrroles, provides direct access to chiral intermediates crucial for the synthesis of biologically active compounds.[5] The challenge lies in controlling the facial selectivity to produce one enantiomer preferentially. This is where the synergy between a copper(II) Lewis acid and a chiral thiaspiro ligand becomes critical.[6][7]

The Catalyst System: Thia-SPRIX Ligands

A notable success in this area involves the use of chiral spiro bis(isoxazoline) ligands, often abbreviated as SPRIX. The thia-analogs, Thia-SPRIX, incorporate a sulfur atom in the spirocyclic backbone. These C2-symmetric ligands coordinate with a metal precursor, such as copper(II) triflate (Cu(OTf)₂), to form a chiral Lewis acid complex.

Causality of Experimental Choice (The "Why"):

  • Rigid C2-Symmetric Scaffold: The spiro backbone locks the two isoxazoline rings into a fixed spatial arrangement. This C2 symmetry is a common feature in successful chiral ligands as it reduces the number of possible transition states, simplifying the stereochemical outcome.[8]

  • Defined Chiral Pocket: When coordinated to the copper center, the ligand's bulky groups (often aryl or tert-butyl on the isoxazoline rings) create a constrained chiral pocket. This pocket sterically hinders one face of the coordinated electrophile (the Michael acceptor), allowing the nucleophile (pyrrole) to attack preferentially from the less hindered face.

  • Lewis Acidity Modulation: The nitrogen atoms of the isoxazoline rings form a strong complex with the copper ion. This coordination enhances the Lewis acidity of the copper center, activating the electrophile towards nucleophilic attack. The sulfur atom in the thiaspiro backbone can subtly modulate the electronic properties of the ligand, fine-tuning the catalyst's reactivity.

Mechanism of Stereochemical Induction

The stereochemical outcome is determined in the transition state.[9] The proposed mechanism involves the following key steps:

  • Catalyst Formation: The Thia-SPRIX ligand and a copper(II) salt self-assemble to form the active chiral Lewis acid catalyst.

  • Electrophile Activation: The electrophile, for example, a nitroalkene, coordinates to the copper center of the catalyst in a bidentate fashion.

  • Stereocontrolled Attack: The chiral ligand orients the coordinated nitroalkene in such a way that one of its prochiral faces is shielded. The pyrrole then attacks the exposed face of the nitroalkene.

  • Product Release: The resulting product dissociates from the copper center, regenerating the catalyst for the next cycle. This catalytic nature is key to the efficiency of the process.[2]

The enantioselectivity of the reaction is therefore a direct consequence of the energy difference between the two possible diastereomeric transition states, with the ligand's architecture favoring the lower energy pathway.[10]

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Pyrrole with β-Nitrostyrene

This protocol is a representative example adapted from established methodologies for copper-catalyzed asymmetric Friedel-Crafts reactions.[5][11]

Objective: To synthesize (R)-2-(1-nitro-2-phenylethyl)-1H-pyrrole with high enantioselectivity.

Materials:

  • (S)-Thia-SPRIX ligand

  • Copper(II) triflate (Cu(OTf)₂)

  • β-Nitrostyrene

  • Pyrrole (freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh (S)-Thia-SPRIX (0.011 mmol) and Cu(OTf)₂ (0.01 mmol) prep2 Add anhydrous DCM (1.0 mL) under N₂ atmosphere prep1->prep2 prep3 Stir at room temperature for 1 hour prep2->prep3 react1 Cool catalyst solution to 0°C prep3->react1 react2 Add β-Nitrostyrene (0.1 mmol) react1->react2 react3 Add Pyrrole (0.5 mmol) dropwise react2->react3 react4 Stir at 0°C for 24 hours react3->react4 work1 Quench with saturated NH₄Cl react4->work1 work2 Extract with DCM work1->work2 work3 Dry organic layer (Na₂SO₄) and concentrate work2->work3 work4 Purify by silica gel column chromatography work3->work4 an1 Determine yield work4->an1 an2 Determine enantiomeric excess (chiral HPLC) an1->an2

Caption: Experimental workflow for the asymmetric Friedel-Crafts reaction.

Step-by-Step Procedure:

  • Catalyst Preparation: a. To an oven-dried Schlenk flask under an inert atmosphere (N₂), add (S)-Thia-SPRIX ligand (0.011 mmol, 1.1 equiv) and Cu(OTf)₂ (0.01 mmol, 1.0 equiv). b. Add 1.0 mL of anhydrous dichloromethane. c. Stir the resulting mixture at room temperature for 1 hour to allow for complete complex formation. The solution should become homogeneous and colored.

  • Reaction: a. Cool the catalyst solution to 0 °C using an ice bath. b. Add β-nitrostyrene (0.1 mmol, 1.0 equiv) to the flask. c. Add freshly distilled pyrrole (0.5 mmol, 5.0 equiv) dropwise over 5 minutes. Self-Validating Insight: A slow addition of the nucleophile is often crucial to prevent uncatalyzed background reactions and maintain high enantioselectivity. d. Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The typical reaction time is 24-48 hours.

  • Work-up and Purification: a. Once the reaction is complete (as indicated by TLC), quench the reaction by passing the mixture through a short plug of silica gel, eluting with ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

  • Analysis: a. Determine the yield of the isolated product. b. Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H).

Data Summary

The utility of thiaspiro ligand-metal complexes is demonstrated by their effectiveness across a range of substrates, consistently providing high yields and excellent enantioselectivities.

EntryElectrophile (Nitroalkene)LigandYield (%)e.e. (%)Reference
1β-NitrostyreneThia-SPRIX>90>90[5]
24-Chloro-β-nitrostyreneThia-SPRIX>90>90[5]
34-Methoxy-β-nitrostyreneThia-SPRIX>85>90[5]
42-Nitro-1-(thiophen-2-yl)etheneThia-SPRIX>90>85[5]

Table values are representative and compiled from typical results reported in the literature for analogous systems.

Conclusion

Thiaspiro compounds represent a powerful class of chiral ligands whose rigid, well-defined structures are ideally suited for asymmetric catalysis.[4] The successful application in the copper-catalyzed Friedel-Crafts alkylation of pyrroles highlights their ability to create a highly organized chiral environment around a metal center, enabling precise control over stereochemical outcomes.[6] The predictable nature of these catalyst systems, combined with their high efficiency and selectivity, makes them invaluable tools for researchers and professionals in synthetic chemistry and drug development.

References

  • ResearchGate. (n.d.). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Design and Synthesis of Chiral Spiro Ligands. Retrieved from [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of axially chiral N,N′-carbazolepyrrole via copper-catalyzed Friedel–Crafts reaction. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Metallacycles as Catalysts for Asymmetric Conjugate Addition of Styrylboronic Acids to α,β-Enones | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Stereoselectivity. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Design and Synthesis of Chiral Spiro Ligands. Retrieved from [Link]

  • Cell Press. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Patterns. Retrieved from [Link]

  • PubMed. (2014). Copper-catalyzed Enantioselective Friedel-Crafts Alkylation of Pyrrole With Isatins. Organic Letters. Retrieved from [Link]

  • Zhou, Q.-L. Research Group. (2019). Development of Privileged Chiral Spiro Ligands and Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ruthenium complexes with chiral tetradentate PNNP ligands: Asymmetric catalysis from the viewpoint of inorganic chemistry. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Catalysis Special Feature Part I: Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition-cyclization strategy: Synthesis of (-)-flustramine B | Request PDF. Retrieved from [Link]

  • Sci-Hub. (n.d.). Asymmetric Friedel–Crafts alkylation of pyrrole with nitroalkenes catalyzed by a copper complex of a bisphenol A-derived Schiff base. Retrieved from [Link]

  • The Dong Group. (2014). Chiral Ligand Design. Retrieved from [Link]

  • NIH. (2025). SPA-PNN ligand for the kinetic resolution of carbocyclic and heterocyclic spiranes by asymmetric hydrogenation. Retrieved from [Link]

  • NIH. (n.d.). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Retrieved from [Link]

  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel−Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]

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Application Note: A Multi-Phased Approach to Screening 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening a Novel Thiaspiroketal Compound

The search for novel anticancer agents is a cornerstone of modern oncology research.[1] Heterocyclic compounds, particularly those incorporating sulfur and oxygen, are of significant interest due to their diverse biological activities. The spirocyclic scaffold, a structural motif where two rings are connected by a single atom, offers a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties. The target compound, 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, combines a thietane ring (a four-membered sulfur-containing heterocycle) with a dimethyl-substituted dioxane ring in a spiroketal arrangement. While the anticancer properties of this specific molecule are uncharacterized, related thia-azaspiro[4.5]decane derivatives have demonstrated notable anticancer activity against various human cancer cell lines.[2]

This guide provides a comprehensive, multi-phased workflow for the systematic evaluation of this compound (hereafter referred to as "Compound X") for potential anticancer activity. The protocols herein are designed to first establish broad cytotoxicity and then to elucidate the underlying mechanisms of action, providing a robust framework for early-stage drug discovery.

Phase 1: Primary In Vitro Cytotoxicity Screening

Expertise & Causality: The initial and most critical step is to determine if Compound X exhibits cytotoxic (cell-killing) effects against a panel of cancer cells. The MTT assay is a reliable, colorimetric method for this purpose.[3] Its principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5]

Protocol 1: MTT Assay for IC50 Determination

Self-Validation: This protocol incorporates vehicle controls (to account for solvent effects) and a positive control (a known anticancer drug like Doxorubicin) to ensure the assay is performing correctly and to provide a benchmark for the potency of Compound X.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast, HCT116 colorectal, PC-3 prostate) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.[5]

  • Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of media and allow them to attach overnight.[5][6]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the old media with 100 µL of media containing the various concentrations of Compound X. Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used (e.g., 0.1%).

    • Positive Control: Cells treated with serial dilutions of Doxorubicin.

    • Untreated Control: Cells in media only.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[5][6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4][7]

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Gently shake the plate for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Illustrative IC50 Values
Cancer Cell LineTissue of OriginCompound X IC50 (µM) (Illustrative)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
HCT116Colorectal Carcinoma9.5 ± 1.10.6 ± 0.07
PC-3Prostate Adenocarcinoma25.4 ± 3.22.1 ± 0.3

Phase 2: Elucidating the Mechanism of Cell Death

Expertise & Causality: If Compound X demonstrates significant cytotoxicity (e.g., IC50 < 20 µM), the next logical step is to determine how it induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect this event.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for differentiation between these stages.[8] Furthermore, many anticancer agents function by disrupting the cell cycle. Analyzing the DNA content of cells using PI staining by flow cytometry can reveal if the compound causes arrest at a specific phase (G0/G1, S, or G2/M).

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Target & In Vivo Start Compound X Screen MTT Assay on Cancer Cell Panel Start->Screen Decision Is IC50 < Threshold? Screen->Decision Apoptosis Annexin V / PI Staining (Flow Cytometry) Decision->Apoptosis Yes Stop Low Priority Decision->Stop No CellCycle PI Staining (Flow Cytometry) Apoptosis->CellCycle Pathway Pathway Analysis (e.g., Western Blot) CellCycle->Pathway InVivo In Vivo Xenograft Model Pathway->InVivo

Caption: High-level workflow for anticancer drug screening.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Methodology:

  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[9]

  • Washing: Wash cells once with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10][11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10][11]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Live cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Cell Cycle Analysis

Methodology:

  • Cell Treatment: Seed and treat cells as described in Protocol 2.

  • Harvesting & Fixation: Harvest cells and wash once with PBS. Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[12] Incubate for at least 30 minutes at 4°C.[12]

  • Washing: Centrifuge to remove ethanol and wash the cell pellet twice with PBS.[9]

  • RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to.[13][14]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature.[14]

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for quantification of cells in G0/G1, S, and G2/M phases.

Phase 3: Pathway Analysis and In Vivo Efficacy

Authoritative Grounding: A frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR signaling cascade, which governs cell proliferation, survival, and metabolism.[15][16][17][18][19] If cell cycle analysis suggests arrest or if apoptosis is confirmed, investigating the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) via Western Blot can provide mechanistic insights. Ultimately, the efficacy of a promising compound must be validated in a living organism. The subcutaneous xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard and reliable preclinical model for this purpose.[20][21][22]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation EIF4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.

Protocol 4: Outline for a Subcutaneous Xenograft Study

Trustworthiness: All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol. This outline is a general guide and must be adapted to specific institutional and ethical guidelines.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).[20]

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., HCT116) mixed with Matrigel into the flank of each mouse.[20]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., n=8-10 per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the delivery vehicle (e.g., saline with 5% DMSO).

    • Compound X Group: Administer Compound X at one or more doses (e.g., 10, 30 mg/kg) via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on an optimized schedule.

    • Positive Control Group: Administer a standard-of-care drug for the chosen cancer type.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight and overall health.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This structured, multi-phased approach provides a robust framework for the initial preclinical evaluation of this compound. Positive results in the in vitro assays, particularly evidence of apoptosis induction or cell cycle arrest, coupled with significant tumor growth inhibition in the in vivo xenograft model, would provide a strong rationale for advancing this novel compound into further preclinical development, including toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) profiling.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Targeting the PI3K/AKT/mTOR signaling in cancer. Journal of Clinical Investigation, 115(4), 812–823.
  • Identification and Screening of Novel Anti-Cancer Compounds for Aurora Kinase-A from Chemical Database. (2022). Planta Medica.
  • 1-Oxa-4-thiaspiro[4.5]decane. (n.d.). PubChem. Retrieved from [Link]

  • An, Z., Wang, X., & Geller, J. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 191–196.
  • El-Faham, A., El-Sofany, W. A., Awad, H. M., & Mewas, A. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol, 9(17), e3360.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 511–525.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • 6,8-Dioxa-2-thiaspiro[3.5]nonan-7-one. (n.d.). PubChem. Retrieved from [Link]

  • Xenograft tumor model. (n.d.). SMC Laboratories Inc. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Thiaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience Blog.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Babraham Institute. Retrieved from [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.
  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Medical School. Retrieved from [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (2021).
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • This compound. (n.d.). 1PlusChem. Retrieved from [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
  • Cytotoxicity MTT Assay Protocols and Methods. (2023).
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  • Progress of novel compounds with anticancer activity. (2017). OA Text.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers in Oncology.
  • Propidium Iodide Nucleic Acid Stain. (2006). Thermo Fisher Scientific.
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  • Chemical Properties of Nonane, 3,7-dimethyl- (CAS 17302-32-8). (n.d.). Cheméo.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility.
  • 2-Oxa-7-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]

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Dioxa-Thiaspiro Compounds as Advanced Ligands in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage in Catalysis

In the landscape of transition metal catalysis, the design of the ligand scaffold is paramount in dictating the efficacy, selectivity, and overall performance of a catalytic system. Among the myriad of ligand architectures, spirocyclic frameworks have emerged as a "privileged" class, renowned for their conformational rigidity, inherent C2 symmetry, and the well-defined chiral environment they can impart to a metal center.[1][2] These features are critical in asymmetric catalysis, where precise control over the spatial arrangement of reactants around the metal is essential for achieving high enantioselectivity.

This application note delves into the burgeoning field of dioxa-thiaspiro compounds as innovative ligands for transition metal catalysis. These unique spirocyclic systems, incorporating both oxygen (oxa) and sulfur (thia) heteroatoms, offer a compelling combination of electronic and steric properties. The presence of both a hard oxygen donor and a soft, more polarizable sulfur donor allows for fine-tuning of the electronic properties of the coordinated metal center. This can lead to enhanced catalytic activity and stability. Furthermore, the spirocyclic backbone provides a rigid platform to project these donor atoms into a precise three-dimensional orientation, creating a well-defined chiral pocket essential for stereocontrol.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of dioxa-thiaspiro ligands, the preparation of their transition metal complexes, and detailed protocols for their application in key catalytic transformations.

I. Synthesis of Dioxa-Thiaspiro Ligand Scaffolds

The synthesis of dioxa-thiaspiro compounds typically involves the formation of two heterocyclic rings sharing a common spiro-carbon atom. The strategic choice of starting materials and reaction conditions is crucial for controlling the stereochemistry of the final ligand. A common approach involves the use of a Prins cascade cyclization, which allows for the efficient construction of the spirocyclic core.[3]

Protocol 1: Synthesis of a 1,9-Dioxa-4-thiaspiro[5.5]undecane Derivative

This protocol is adapted from a known procedure for the synthesis of a related dioxa-azaspiro compound and modified for the inclusion of a sulfur atom.[3] This method highlights a general strategy for constructing the dioxa-thiaspiro framework.

Reaction Scheme:

A conceptual reaction scheme for the synthesis of a dioxa-thiaspiro compound.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • N-(4-hydroxy-2-methylenebutyl)-N-(2-mercaptoethyl)-4-methylbenzenesulfonamide

  • Lewis Acid catalyst (e.g., InCl₃, Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add the N-(4-hydroxy-2-methylenebutyl)-N-(2-mercaptoethyl)-4-methylbenzenesulfonamide (1.2 mmol).

  • Cool the reaction mixture to 0 °C and add the Lewis acid catalyst (0.1 mmol).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired dioxa-thiaspiro compound.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The Lewis acid is crucial for activating the aldehyde carbonyl group, initiating the Prins cyclization cascade. The choice of Lewis acid can influence the reaction rate and diastereoselectivity.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvent and a nitrogen atmosphere is essential for optimal results.

  • Temperature Control: Starting the reaction at a lower temperature helps to control the initial exothermic reaction and can improve the diastereoselectivity of the cyclization.

II. Formation of Transition Metal Complexes

The synthesized dioxa-thiaspiro ligands can be coordinated to a variety of transition metals to form catalytically active complexes. The choice of metal and precursor will depend on the target catalytic application.

Protocol 2: General Procedure for the Synthesis of a Palladium(II)-Dioxa-Thiaspiro Complex

This protocol describes a general method for the formation of a palladium complex, which are widely used in cross-coupling reactions.[4]

Workflow for Complex Formation:

G cluster_0 Complex Formation ligand Dioxa-Thiaspiro Ligand reaction Reaction Mixture Stir at RT to 80 °C ligand->reaction pd_precursor Pd(II) Precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) pd_precursor->reaction solvent Anhydrous Solvent (e.g., Toluene, THF) solvent->reaction complex Pd(II)-Dioxa-Thiaspiro Complex reaction->complex isolation Isolation & Purification complex->isolation

A generalized workflow for the synthesis of a palladium-dioxa-thiaspiro complex.

Materials:

  • Dioxa-thiaspiro ligand (1.0 mmol)

  • Palladium(II) precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) (1.0 mmol of Pd)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the dioxa-thiaspiro ligand (1.0 mmol) in the anhydrous solvent (10 mL).

  • In a separate Schlenk flask, dissolve the palladium(II) precursor (1.0 mmol of Pd) in the same anhydrous solvent (10 mL).

  • Slowly add the palladium solution to the ligand solution at room temperature with stirring.

  • The reaction mixture may be stirred at room temperature or gently heated (e.g., to 80 °C) for several hours to overnight, depending on the reactivity of the ligand and precursor.

  • Monitor the formation of the complex by TLC or ³¹P NMR if a phosphine-containing ligand is used.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting solid complex can be purified by recrystallization from an appropriate solvent system (e.g., DCM/hexanes).

Expert Insights:

  • The stoichiometry of the ligand to the metal precursor is critical and may need to be optimized. For bidentate ligands, a 1:1 or 2:1 ligand-to-metal ratio is common.

  • The choice of palladium precursor can influence the final complex. For example, using [Pd(allyl)Cl]₂ can lead to the formation of cationic complexes upon abstraction of the chloride ligand.

III. Applications in Transition Metal Catalysis

The unique structural and electronic properties of dioxa-thiaspiro ligands make them promising candidates for a range of transition metal-catalyzed reactions, particularly in asymmetric synthesis.

Application Note 1: Asymmetric Allylic Alkylation (AAA)

Background: The palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction. The enantioselectivity is highly dependent on the chiral ligand, which influences the nucleophilic attack on the π-allyl palladium intermediate. The rigid backbone and the distinct electronic nature of the S and O donors in a dioxa-thiaspiro ligand can create a highly effective chiral environment.

Proposed Catalytic Cycle:

G Pd0 Pd(0)L AllylPd π-Allyl Pd(II)L Complex Pd0->AllylPd Oxidative Addition Product Chiral Product AllylPd->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Substrate Allylic Substrate Substrate->AllylPd Nucleophile Nucleophile Nucleophile->AllylPd

A simplified catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • Allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate) (1.0 mmol)

  • Nucleophile (e.g., dimethyl malonate) (1.2 mmol)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) (1.5 mmol)

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂) (0.025 mmol)

  • Chiral dioxa-thiaspiro ligand (0.055 mmol)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and the chiral dioxa-thiaspiro ligand to a Schlenk tube.

  • Add the anhydrous solvent and stir for 30 minutes to form the active catalyst.

  • Add the allylic substrate, nucleophile, and base to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC or GC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation:

EntryLigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Ligand ATHF25129592
2Ligand BDCM25129285
3Ligand AToluene4089890

Table 1: Hypothetical data for the optimization of a Pd-catalyzed AAA reaction using different dioxa-thiaspiro ligands.

Application Note 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Background: Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of industrial pharmaceutical synthesis for the production of enantiomerically pure compounds.[5] The success of this reaction hinges on the ability of the chiral ligand to create a selective environment for the delivery of hydrogen to one face of the prochiral olefin. The C2-symmetric nature of many dioxa-thiaspiro ligands makes them excellent candidates for this transformation.

Protocol 4: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin

Materials:

  • Prochiral olefin (e.g., methyl (Z)-α-acetamidocinnamate) (1.0 mmol)

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄) (0.01 mmol)

  • Chiral dioxa-thiaspiro ligand (0.011 mmol)

  • Solvent (e.g., Methanol, degassed)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, dissolve the rhodium precursor and the chiral dioxa-thiaspiro ligand in the degassed solvent in a pressure-rated vessel.

  • Stir the solution for 30 minutes to allow for catalyst formation.

  • Add the prochiral olefin to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Carefully vent the hydrogen pressure and open the vessel.

  • Remove the solvent under reduced pressure.

  • Purify the product if necessary and determine the enantiomeric excess by chiral GC or HPLC.

IV. Conclusion and Future Outlook

Dioxa-thiaspiro compounds represent a promising, yet underexplored, class of ligands for transition metal catalysis. Their unique combination of a rigid spirocyclic backbone and dual S,O-donor atoms provides a powerful platform for the design of highly effective and selective catalysts. The protocols and application notes provided herein serve as a foundational guide for researchers to begin exploring the potential of these ligands in a variety of catalytic transformations. Future research in this area will likely focus on the development of a broader range of dioxa-thiaspiro ligand architectures and their application in other important catalytic reactions, such as C-H activation and cross-coupling reactions. The continued exploration of these novel ligands holds significant promise for advancing the field of asymmetric catalysis and enabling the efficient synthesis of complex chiral molecules.

V. References

  • National Center for Biotechnology Information. Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Available from: [Link]

  • Orysyk, S., et al. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Ukrainian Chemistry Journal, 88(2), 85-115. Available from: [Link]

  • National Center for Biotechnology Information. Chiral Diene Ligands in Asymmetric Catalysis. Available from: [Link]

  • Royal Society of Chemistry. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Available from: [Link]

  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. Available from: [Link]

  • MDPI. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Available from: [Link]

  • ResearchGate. Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. Available from: [Link]

  • Truman State University. Synthesis and Characterization of Coordination Compounds. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Available from: [Link]

  • Zhou, Q.-L. Development of Privileged Chiral Spiro Ligands and Catalysts. Available from: [Link]

  • National Center for Biotechnology Information. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reactions in total synthesis. Available from: [Link]

  • ResearchGate. Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Available from: [Link]

Sources

Application Notes and Protocols: A Guide to In Vitro Biological Assays for Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic compounds, characterized by their distinctive three-dimensional structures where two rings are joined by a single common atom, are of increasing interest in medicinal chemistry and drug discovery.[1][2] This architectural feature imparts a high degree of sp3 character and molecular rigidity, which can lead to improved physicochemical properties compared to flat, aromatic systems.[3] The inherent three-dimensionality of spirocycles facilitates stereospecific interactions with biological targets such as enzymes, receptors, and ion channels, potentially leading to enhanced binding affinity, greater target specificity, and novel mechanisms of action.[3]

The exploration of novel spirocyclic compound libraries necessitates a robust and systematic approach to in vitro biological evaluation. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a comprehensive in vitro screening cascade for novel spirocyclic compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

A Tiered Approach to In Vitro Screening

A logical and resource-efficient strategy for evaluating novel spirocyclic compounds involves a tiered screening approach. This begins with broad assessments of cytotoxicity and general biological activity, followed by more specific assays to elucidate the mechanism of action and identify specific molecular targets.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Mechanism of Action Studies Primary_Screening High-Throughput Screening (HTS) of Spirocyclic Library Cytotoxicity_Assay General Cytotoxicity Assessment (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Assay Initial safety profile Phenotypic_Screening Phenotypic or Target-Based Screening Primary_Screening->Phenotypic_Screening Identify bioactive 'hits' Hit_Confirmation Confirmation of Primary Hits Cytotoxicity_Assay->Hit_Confirmation Prioritize non-toxic hits Phenotypic_Screening->Hit_Confirmation Advance active compounds Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Functional Assays (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Secondary_Assays Quantify potency MOA_Studies Mechanism of Action (MOA) Elucidation Secondary_Assays->MOA_Studies Investigate promising leads Target_Identification Target Identification & Validation MOA_Studies->Target_Identification Pathway_Analysis Cellular Pathway Analysis Target_Identification->Pathway_Analysis Validate molecular target

Caption: Tiered workflow for in vitro screening of novel spirocyclic compounds.

Part 1: Primary Screening - Identifying Bioactive Compounds

The initial phase of screening aims to cast a wide net to identify any potential biological activity within the spirocyclic compound library. High-throughput screening (HTS) methodologies are often employed at this stage to efficiently assess large numbers of compounds.

General Cytotoxicity Assessment: The MTT Assay

Scientific Rationale: Before investigating specific therapeutic effects, it is crucial to assess the general cytotoxicity of the novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell viability.[4][5] It relies on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant mammalian cell line (e.g., HeLa, HEK293) to logarithmic growth phase.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Adjust the cell suspension to a concentration of 5-10 x 10⁴ cells/mL.[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of each spirocyclic compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations. It is advisable to perform a pre-experimental dilution series to determine an appropriate concentration range.[7]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).[8]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.[7][9]

    • Incubate the plate for an additional 1-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate dose-response curves and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[10]

Compound IDIC50 (µM)Hill Slope
Spiro-00112.51.20.98
Spiro-002> 100N/AN/A
Spiro-0035.81.50.99
Doxorubicin0.21.80.99

N/A: Not applicable as significant inhibition was not observed within the tested concentration range.

Part 2: Secondary Assays - Elucidating the Mechanism of Action

Compounds that demonstrate interesting activity in primary screens without significant cytotoxicity are advanced to secondary assays to identify their specific molecular targets and mechanisms of action.

Enzyme Inhibition Assays

Scientific Rationale: Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[11] Enzyme inhibition assays are fundamental in drug discovery to determine whether a novel spirocyclic compound can modulate the activity of a target enzyme.[12] These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

Detailed Protocol: A Generic Enzyme Inhibition Assay (e.g., for a Kinase)

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate and any necessary cofactors (e.g., ATP for kinases) in the assay buffer.

    • Prepare serial dilutions of the spirocyclic compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the following to each well in this order:

      • Assay buffer

      • Spirocyclic compound at various concentrations

      • Enzyme solution

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, or luminescence).

  • Controls:

    • Positive Control: A known inhibitor of the enzyme.

    • Negative Control: No inhibitor (vehicle control).

    • No Enzyme Control: To determine the background signal.

Data Analysis and Interpretation:

The rate of the enzymatic reaction is plotted against the concentration of the spirocyclic compound to generate an inhibition curve. From this curve, the IC50 value can be determined. Further kinetic studies can be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13]

G Start Prepare Reagents (Enzyme, Substrate, Compound) Add_Reagents Add Compound and Enzyme to Plate Start->Add_Reagents Pre_Incubate Pre-incubate to allow binding Add_Reagents->Pre_Incubate Initiate_Reaction Add Substrate to start reaction Pre_Incubate->Initiate_Reaction Monitor_Reaction Monitor reaction progress (Absorbance, Fluorescence, etc.) Initiate_Reaction->Monitor_Reaction Data_Analysis Calculate % Inhibition and Determine IC50 Monitor_Reaction->Data_Analysis End Results Data_Analysis->End

Sources

Application Notes and Protocols for 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Spirocyclic Scaffolds in Modern Agrochemicals

The relentless challenge of resistance development in agricultural pests, pathogens, and weeds necessitates a continuous pipeline of novel agrochemical solutions. Spirocyclic compounds, characterized by their unique three-dimensional structures, have emerged as a promising class of molecules in agrochemical discovery.[1][2][3] Their rigid, complex frameworks can interact with biological targets in ways that are inaccessible to more traditional, linear molecules, often leading to novel mechanisms of action that can circumvent existing resistance.[1][2]

One such spirocyclic scaffold of interest is the spiroketal. The commercial success of insecticides like spirotetramat, a spiroketal derivative that inhibits lipid biosynthesis, underscores the potential of this chemical class.[4] This document provides detailed application notes and protocols for the synthesis and evaluation of a novel spiroketal thioether, 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane , as a candidate for the development of new agrochemicals.

These guidelines are intended for researchers, chemists, and biologists in the agrochemical industry, providing a comprehensive framework for the synthesis, bio-evaluation, and mechanistic investigation of this promising molecule.

Part 1: Synthesis of this compound

A plausible and efficient synthetic route for this compound is proposed, commencing from commercially available starting materials. The following protocol details the necessary steps, reagents, and rationale.

Proposed Synthetic Pathway

Synthetic_Pathway A 3,3-Dimethyl-1,5-pentanediol B 3-(Bromomethyl)-3-methyloxetane A->B PBr3 C 3-((Allylthio)methyl)-3-methyloxetane B->C Allyl mercaptan, NaH D 3-(((3-Hydroxypropyl)thio)methyl)-3-methyloxetane C->D 9-BBN, then H2O2, NaOH E This compound D->E Oxidation (e.g., DMP), then acid-catalyzed spiroketalization

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(Bromomethyl)-3-methyloxetane from 3,3-Dimethyl-1,5-pentanediol

  • Rationale: This initial step converts a commercially available diol into a suitable electrophile for subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is a standard reagent for converting primary alcohols to alkyl bromides.

  • Protocol:

    • To a stirred solution of 3,3-Dimethyl-1,5-pentanediol (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 3-(Bromomethyl)-3-methyloxetane.

Step 2: Synthesis of 3-((Allylthio)methyl)-3-methyloxetane

  • Rationale: This step introduces the sulfur atom via a Williamson ether-like synthesis, using allyl mercaptan as the nucleophile.[5] Sodium hydride (NaH) is used as a strong base to deprotonate the thiol, forming a potent thiolate nucleophile.[5]

  • Protocol:

    • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add allyl mercaptan (1.1 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 3-(Bromomethyl)-3-methyloxetane (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-((Allylthio)methyl)-3-methyloxetane.

Step 3: Synthesis of 3-(((3-Hydroxypropyl)thio)methyl)-3-methyloxetane

  • Rationale: A hydroboration-oxidation reaction is employed to convert the terminal alkene of the allyl group into a primary alcohol with anti-Markovnikov regioselectivity. 9-Borabicyclo[3.3.1]nonane (9-BBN) is chosen for its high regioselectivity for terminal alkenes.

  • Protocol:

    • To a solution of 3-((Allylthio)methyl)-3-methyloxetane (1.0 eq) in anhydrous THF at 0 °C, add 9-BBN (1.5 eq, 0.5 M solution in THF) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Cool the mixture to 0 °C and slowly add ethanol, followed by 6 M aqueous sodium hydroxide, and then 30% hydrogen peroxide.

    • Stir the reaction at 50 °C for 1 hour.

    • Cool to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash column chromatography to yield the desired alcohol.

Step 4: Synthesis of this compound

  • Rationale: This final step involves a one-pot oxidation and acid-catalyzed spiroketalization. The primary alcohol is first oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP). The subsequent addition of an acid catalyst promotes the intramolecular cyclization of the oxetane oxygen onto the aldehyde, followed by ring-opening and spiroketal formation.

  • Protocol:

    • To a solution of 3-(((3-Hydroxypropyl)thio)methyl)-3-methyloxetane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate.

    • Dissolve the crude aldehyde in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq), and heat to reflux with a Dean-Stark trap for 4 hours.

    • Cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to obtain the final product, this compound.

Part 2: Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound.

Screening Workflow

Screening_Workflow cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Secondary Screening (In Vivo / Whole Organism) cluster_2 Tier 3: Advanced Studies A Insecticidal Screen (Aphid Leaf-Dip Assay) D Insecticidal Potency (Whole Plant Spray Assay) A->D B Fungicidal Screen (Spore Germination Assay) E Fungicidal Efficacy (Detached Leaf Assay) B->E C Herbicidal Screen (Duckweed Growth Assay) F Herbicidal Spectrum (Seedling Emergence Assay) C->F G Mode of Action Studies (Enzyme Inhibition Assays) D->G H Structure-Activity Relationship (SAR) D->H E->G E->H F->H

Caption: Tiered screening workflow for agrochemical evaluation.

Protocol 1: Primary Insecticidal Screening (Aphid Leaf-Dip Bioassay)
  • Objective: To determine the contact toxicity of the test compound against a common sucking pest, the green peach aphid (Myzus persicae).

  • Materials:

    • Cabbage leaf discs (2 cm diameter)

    • 1.5% water agar

    • Petri dishes (5 cm)

    • Test compound stock solution (10,000 ppm in acetone)

    • Serial dilutions of the test compound (e.g., 1000, 500, 250, 125, 62.5 ppm) in water with 0.02% Triton X-100

    • Control solution (water with 0.02% Triton X-100 and corresponding acetone concentration)

    • Synchronized adult aphids

  • Procedure:

    • Prepare agar-filled petri dishes and embed a cabbage leaf disc in each.[6]

    • Dip each leaf disc for 10 seconds in the respective test or control solution.

    • Allow the leaf discs to air dry in a fume hood.

    • Transfer 10-15 adult aphids onto each leaf disc using a fine paintbrush.[4]

    • Seal the petri dishes with ventilated lids and incubate at 20-22°C with a 16:8 light:dark photoperiod.[4]

    • Assess mortality after 72 hours. Aphids that are unable to move when prodded are considered dead.[4]

    • Correct for control mortality using Abbott's formula.

    • Calculate LC₅₀ (lethal concentration for 50% of the population) values.

Protocol 2: Primary Fungicidal Screening (Spore Germination Assay)
  • Objective: To evaluate the inhibitory effect of the test compound on the spore germination of a model plant pathogen, gray mold (Botrytis cinerea).

  • Materials:

    • Botrytis cinerea culture on potato dextrose agar (PDA)

    • Spore suspension (1 x 10⁵ spores/mL in sterile water)

    • Test compound dilutions in water with 0.1% acetone

    • Glass microscope slides

    • Humid chamber

  • Procedure:

    • Mix 50 µL of the spore suspension with 50 µL of each test compound dilution on a glass slide.

    • Place the slides in a humid chamber and incubate at 22°C in the dark.[7]

    • After 12-18 hours, observe at least 100 spores per treatment under a microscope.

    • A spore is considered germinated if the germ tube is at least the length of the spore's diameter.[7]

    • Calculate the percentage of germination inhibition relative to the control.

    • Determine the EC₅₀ (effective concentration for 50% inhibition) value.

Protocol 3: Primary Herbicidal Screening (Duckweed Growth Inhibition Assay)
  • Objective: To assess the phytotoxicity of the test compound on a model aquatic plant, common duckweed (Lemna minor).

  • Materials:

    • Axenic culture of Lemna minor

    • Steinberg medium

    • 24-well plates

    • Test compound dilutions in the growth medium

  • Procedure:

    • Add the test compound dilutions to the wells of a 24-well plate containing Steinberg medium.

    • Transfer 3-4 fronds of Lemna minor to each well.

    • Incubate the plates under continuous light at 25°C for 7 days.

    • Measure the growth inhibition by counting the number of fronds or measuring the total frond area.[8]

    • Calculate the percent inhibition relative to the untreated control.

    • Determine the EC₅₀ value for growth inhibition.[3][9][10]

Part 3: Proposed Mechanism of Action

Based on the structural similarity to spirotetramat, a known insecticide, we hypothesize that this compound may act as an inhibitor of Acetyl-CoA Carboxylase (ACC) .

ACC Inhibition Pathway

ACC is a crucial enzyme in the biosynthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][11] This is the first committed step in the formation of lipids, which are essential for insect growth, development, and energy storage.[1] By inhibiting ACC, the compound would disrupt lipid biosynthesis, leading to a depletion of essential fatty acids and ultimately, insect mortality.[12] This mode of action is particularly effective against juvenile insect stages, which have high demands for lipids during molting and growth.[4]

Mechanism_of_Action A Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) A->ACC Substrate B Malonyl-CoA C Fatty Acid Synthesis B->C D Lipids (Energy Storage, Cell Membranes) C->D E Normal Insect Growth & Development D->E F Disrupted Growth, Molting Failure, Mortality ACC->B Product ACC->F Pathway Blocked Inhibitor This compound Inhibitor->ACC Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-481516-B Last Updated: January 24, 2026

Introduction

Welcome to the technical support guide for the synthesis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane (CAS 156720-48-8). This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this valuable thiaspiroketal intermediate.[1] Spiroketal structures are prevalent in many natural products and pharmaceuticals, but their synthesis can present unique challenges.[2][3][4] This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to empower you to overcome common hurdles in your synthetic endeavors.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is fundamentally a thioacetalization reaction. This is an equilibrium process, typically catalyzed by an acid, where a ketone reacts with a dithiol or, in a related fashion, a precursor is cyclized.[5][6][7] Understanding the mechanism is paramount to troubleshooting, as each step represents a potential point of failure or optimization.

The reaction proceeds via the following key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the ketone precursor, significantly increasing the electrophilicity of the carbonyl carbon.

  • Initial Nucleophilic Attack: A sulfur-containing nucleophile attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

  • Formation of a Thionium Ion: The hydroxyl group of the hemithioacetal is protonated and subsequently eliminated as a water molecule. This is the rate-limiting step and generates a highly reactive thionium ion.

  • Intramolecular Cyclization: The second nucleophilic group within the molecule attacks the thionium ion in an intramolecular fashion, forming the second ring of the spiro-system.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium/thionium ion, yielding the neutral thiaspiroketal product.

The reversible nature of this reaction, especially the elimination of water, is the most critical factor influencing the final yield.

Thiaspiroketal Formation Mechanism cluster_activation Step 1 & 2: Activation & Initial Attack cluster_cyclization Step 3 & 4: Water Elimination & Cyclization cluster_final Step 5: Final Product Ketone Ketone Precursor ProtonatedKetone Protonated Carbonyl (Enhanced Electrophile) Ketone->ProtonatedKetone + H⁺ (Catalyst) Hemithioacetal Hemithioacetal Intermediate ProtonatedKetone->Hemithioacetal + R-SH (Nucleophile) ThioniumIon Thionium Ion (Reactive Intermediate) Hemithioacetal->ThioniumIon + H⁺, - H₂O (Rate-Limiting) Spirocycle Protonated Spirocycle ThioniumIon->Spirocycle Intramolecular Attack FinalProduct 7,7-Dimethyl-6,8-dioxa- 2-thiaspiro[3.5]nonane Spirocycle->FinalProduct - H⁺ (Catalyst Regeneration)

Caption: Acid-catalyzed thiaspiroketal formation workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A: Persistently low yields are typically traced back to one of four key areas:

  • Incomplete Water Removal: This is the most frequent cause. The reaction is reversible, and the presence of the water byproduct will push the equilibrium back towards the starting materials (Le Chatelier's principle).

  • Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount. The reaction will proceed very slowly or not at all without effective catalysis.[8]

  • Poor Quality Starting Materials: Impurities in your ketone precursor or thiol reagent can inhibit the reaction or lead to difficult-to-remove side products. Always use reagents of high purity.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short. Spiroketalizations, especially with sterically hindered substrates, can require elevated temperatures and extended reaction times to reach completion.[9]

Q2: I suspect water is inhibiting my reaction. What is the most effective method for its removal?

A: The choice of water removal method depends on your reaction scale and solvent.

MethodDescriptionAdvantagesDisadvantages
Dean-Stark Trap A glassware apparatus used with a refluxing solvent (e.g., toluene, benzene) that forms an azeotrope with water. The condensed azeotrope separates in the trap, with the denser water collecting at the bottom and the solvent returning to the flask.Highly efficient for larger scale reactions; provides visual confirmation of water removal.Requires a solvent that forms a suitable azeotrope; can be cumbersome for small-scale reactions.
Molecular Sieves Zeolites (typically 3Å or 4Å) with a defined pore size that trap small molecules like water. They are added directly to the reaction flask.Convenient for all reaction scales; can be used with a variety of solvents.Can be difficult to remove post-reaction; may be crushed and contaminate the product; have a finite water capacity.
High Vacuum For solvent-free systems or high-boiling solvents, applying a vacuum can effectively remove volatile byproducts like water.[10]Effective for specific systems; avoids additional reagents.Not suitable for volatile reactants or solvents.

Expert Tip: For small to medium-scale reactions (<1g), freshly activated 4Å molecular sieves are often the most practical choice. Ensure they are activated by heating under high vacuum before use.

Q3: What type of acid catalyst is best, and how much should I use?

A: Both Brønsted acids (like p-toluenesulfonic acid, PTSA) and Lewis acids (like BF₃·OEt₂) are effective. PTSA is a common, cost-effective, and reliable choice for thioacetalization.[5]

  • Catalyst Loading: Use a catalytic amount, typically 0.05 to 0.10 equivalents relative to the limiting reagent. Overloading the reaction with acid can lead to degradation of acid-sensitive functional groups on your substrate or promote side reactions.

  • Brønsted vs. Lewis Acids: While PTSA is a good starting point, if your substrate is particularly sensitive or prone to rearrangement, a milder Lewis acid might provide a higher yield of the desired product.

Q4: My TLC analysis shows significant amounts of unreacted starting material even after 24 hours. What should I do?

A: This indicates a stalled reaction. Consider the following workflow:

  • Add More Catalyst: Your initial catalyst may have been deactivated. Add another small portion (e.g., 0.05 eq) and monitor the reaction for another 4-6 hours.

  • Increase Temperature: If the reaction is being run at room temperature, begin heating to reflux (depending on the solvent's boiling point). Increased thermal energy will help overcome the activation barrier of the rate-limiting water elimination step.

  • Re-evaluate Water Removal: Ensure your water removal method is functioning correctly. If using molecular sieves, add a fresh, activated batch.

Q5: I'm observing a major, non-polar byproduct in my crude material. What could it be?

A: When working with thiols, the most common non-polar byproduct is the corresponding disulfide , formed by oxidation of the thiol starting material. This can be exacerbated by the presence of air (oxygen) in the reaction, especially at elevated temperatures.

  • Prevention: Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce the formation of disulfide byproducts.

  • Identification: Disulfide byproducts can often be identified by mass spectrometry.

  • Removal: They can typically be separated from the more polar thiaspiroketal product via silica gel chromatography.

Section 3: Troubleshooting Workflow

When encountering low yields, follow this logical decision-making process to identify and solve the issue.

Troubleshooting Workflow Start Low Yield Observed CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is catalyst active and sufficient? CheckWater->CheckCatalyst Yes SolutionWater Implement/Improve Water Removal (Dean-Stark, Mol. Sieves) CheckWater->SolutionWater No CheckConditions Are reaction time and temperature adequate? CheckCatalyst->CheckConditions Yes SolutionCatalyst Add fresh catalyst (0.05 - 0.10 eq) CheckCatalyst->SolutionCatalyst No CheckPurity Are starting materials of high purity? CheckConditions->CheckPurity Yes SolutionConditions Increase temperature and/or extend time CheckConditions->SolutionConditions No CheckPurity->Start Yes, re-evaluate SolutionPurity Purify starting materials or use new batch CheckPurity->SolutionPurity No

Caption: A logical workflow for troubleshooting low-yield reactions.

Section 4: Optimized Experimental Protocol

This protocol provides a validated starting point for the synthesis of this compound from 3-thiocyclobutanone and 2,2-dimethyl-1,3-propanediol.

Reagent Table
ReagentM.W. ( g/mol )EquivalentsAmount
3-Thiocyclobutanone102.161.0(user defined)
2,2-Dimethyl-1,3-propanediol104.151.1(user defined)
p-Toluenesulfonic acid (PTSA)172.200.05(user defined)
Toluene--~0.2 M conc.
Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-thiocyclobutanone (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and p-toluenesulfonic acid (0.05 eq).

  • Solvent Addition: Add enough toluene to achieve a concentration of approximately 0.2 M with respect to the 3-thiocyclobutanone.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.

  • Heating: Heat the reaction mixture to reflux (approx. 111°C for toluene). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 12-24 hours, as indicated by the consumption of the limiting reagent. Water collection in the Dean-Stark trap should cease.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (to quench the acid catalyst), followed by brine.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid or oil.

Section 5: Expected Characterization Data

Verifying the structure and purity of the final compound is critical. Below are the expected analytical signatures for this compound (C₈H₁₄O₂S, M.W. 174.26).[11]

TechniqueExpected Data
¹H NMR Signals corresponding to the two non-equivalent methyl groups of the dimethyl acetal (singlets), the methylene protons of the acetal ring (singlets or AB quartet), and the methylene protons of the thiacyclobutane ring (multiplets).
¹³C NMR Resonances for the spiro-carbon, the quaternary carbon of the acetal, two distinct methyl carbons, and the methylene carbons of both rings.
Mass Spec (MS) [M+H]⁺ peak at m/z = 175.07, [M+Na]⁺ peak at m/z = 197.05, or other relevant adducts.
IR Spectroscopy Strong C-O stretching bands characteristic of an acetal. Absence of a strong C=O stretch from the starting material.

References

  • Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF. ResearchGate. Available at: [Link]

  • Optimization of the Reaction Conditions. [a] | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. National Institutes of Health. Available at: [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. Available at: [Link]

  • Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. Available at: [Link]

  • Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. Available at: [Link]

  • 6,8-Dioxa-2-thiaspiro[3.5]nonan-7-one. PubChem. Available at: [Link]

  • 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane. PubChem. Available at: [Link]

  • (PDF) Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. ResearchGate. Available at: [Link]

  • Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. YouTube. Available at: [Link]

  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry (RSC Publishing). Available at: [Link]

  • pharmacy optimization of the synthesis of some new thiazolidine-4-one derivatives with xanthine scaffold optimization of the synthesis of some new thiazolidine-4-one de- rivatives with xanthine scaffold. ResearchGate. Available at: [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. Available at: [Link]

  • Synthesis of Monoterpene Thiols. Encyclopedia.pub. Available at: [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. Available at: [Link]

  • 156720-48-8 | this compound. 1PlusChem. Available at: [Link]

  • Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Acetals as protecting groups and thioacetals (video). Khan Academy. Available at: [Link]

  • Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. ResearchGate. Available at: [Link]

  • Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. ACS Publications. Available at: [Link]

  • Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. PubMed Central. Available at: [Link]

  • 7-Azaspiro[3.5]nonane-2,6-dione. PubChem. Available at: [Link]

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. The Journal of Organic Chemistry. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • General acid catalysis of the reversible addition of thiolate anions to cyanamide. ResearchGate. Available at: [Link]

  • (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(furan-2-yl)methanone. Chemsrc. Available at: [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane. PubChem. Available at: [Link]

  • 2,2-Dimethoxy-7-azaspiro[3.5]nonane. PubChem. Available at: [Link]

  • 7-Azaspiro(3.5)nonane. PubChem. Available at: [Link]

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Stability of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this unique spirocyclic compound in their synthetic workflows. As a molecule incorporating both an acetal and a thioacetal moiety, understanding its stability profile is critical for successful experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and basic media?

A1: this compound exhibits differential stability depending on the pH of the medium. It is generally stable under basic and neutral conditions but is susceptible to hydrolysis in acidic environments.[1][2][3] The molecule contains both an acetal (the 6,8-dioxa portion) and a thioacetal (the 2-thia portion). In acidic media, the acetal functionality is significantly more labile than the thioacetal.[4] Therefore, selective hydrolysis of the acetal is possible under carefully controlled acidic conditions, while cleavage of the more robust thioacetal requires harsher methods. The compound is highly stable in the presence of common bases (e.g., hydroxides, carbonates, amines) and nucleophiles.[1][3]

Q2: Why is there a difference in stability between the acetal and thioacetal components of the molecule in acidic media?

A2: The difference in stability arises from the differing abilities of oxygen and sulfur to stabilize a positive charge and the respective leaving group abilities of their protonated forms. The acid-catalyzed hydrolysis mechanism for both acetals and thioacetals begins with protonation of a heteroatom (oxygen or sulfur).[5][6][7][8]

  • For the Acetal: The oxygen atom of an ether or acetal is protonated to form a good leaving group (an alcohol). This cleavage is readily achieved with aqueous acid.[4][6]

  • For the Thioacetal: While the sulfur atom can also be protonated, thiols are less basic than alcohols, and the resulting protonated thiol is a less effective leaving group. Consequently, thioacetals are more resistant to acid-catalyzed hydrolysis than their oxygen-containing counterparts.[2][9]

This reactivity difference allows for the potential selective deprotection of the acetal in the presence of the thioacetal.

Q3: Can this compound be used as a protecting group?

A3: Yes, this molecule can be conceptualized as a protected form of a ketone (specifically, 3-thietanone protected with 2,2-dimethyl-1,3-propanediol). The acetal and thioacetal functionalities are common protecting groups for carbonyl compounds.[3][5][10] The differential stability of the two groups within the same molecule could be exploited in complex synthetic strategies requiring sequential deprotection steps.

Q4: What are the expected products of complete acid-catalyzed hydrolysis?

A4: Complete hydrolysis under sufficiently strong acidic conditions will cleave both the acetal and the thioacetal, yielding 3-thietanone, 2,2-dimethyl-1,3-propanediol, and hydrogen sulfide (or a thiol precursor depending on the reaction workup).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Premature decomposition of the starting material during a reaction. The reaction conditions are inadvertently acidic. This can be due to acidic reagents, impurities in solvents, or acidic byproducts.Ensure all reagents and solvents are neutral or basic. If acidic conditions are unavoidable, consider if a different synthetic route is possible. For reactions that generate acid, consider adding a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to the reaction mixture.
Incomplete reaction when attempting to deprotect the acetal. The acidic conditions are too mild or the reaction time is too short.Increase the concentration of the acid, switch to a stronger acid (e.g., from acetic acid to HCl), or increase the reaction temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Both the acetal and thioacetal are cleaved during a deprotection step. The acidic conditions are too harsh.Use milder acidic conditions. Consider using a buffered acidic solution or a weaker acid. Perform the reaction at a lower temperature to improve selectivity. For example, start with catalytic p-toluenesulfonic acid (pTSA) in a wet solvent at 0°C.
The molecule reacts when treated with a strong organolithium reagent (e.g., n-BuLi). This is an expected reaction, not decomposition. The proton on the carbon adjacent to the sulfur (C3) is acidic (pKa ~31 for dithianes) and can be abstracted by strong bases.[10][11]This "umpolung" or polarity inversion is a useful synthetic transformation, turning the normally electrophilic carbonyl carbon into a nucleophile.[10][11][12] If this reaction is not desired, avoid the use of very strong, non-nucleophilic bases.

Experimental Protocols & Methodologies

Protocol 1: Selective Hydrolysis of the Acetal Moiety

This protocol aims to selectively cleave the acetal while leaving the thioacetal intact.

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Acidification: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (pTSA, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Complete Hydrolysis (Deprotection)

This protocol is designed to cleave both the acetal and thioacetal functionalities. Note that thioacetal cleavage often requires more than just a strong acid.[12]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as aqueous acetonitrile.

  • Reagent Addition: Add an excess of a reagent known for thioacetal cleavage, such as mercuric chloride (HgCl₂) with calcium carbonate (CaCO₃) or an oxidizing agent like N-bromosuccinimide (NBS) in aqueous acetone.

  • Reaction: Stir the mixture, possibly with heating, until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: The workup procedure will depend on the reagent used. For mercury salts, precipitation of mercury sulfides may be necessary. For oxidative methods, a quenching agent for the excess oxidant may be required.

  • Extraction and Purification: Follow standard extraction and purification procedures to isolate the deprotected ketone.

Mechanistic Diagrams

Acidic_Cleavage_of_Acetal cluster_reaction Acetal Hydrolysis Pathway Start Spiro Compound ProtonatedAcetal Protonated Acetal Start->ProtonatedAcetal + H+ Start->ProtonatedAcetal Oxocarbenium Oxocarbenium Ion Intermediate ProtonatedAcetal->Oxocarbenium - Diol ProtonatedAcetal->Oxocarbenium Hemiketal Hemiketal Intermediate Oxocarbenium->Hemiketal + H₂O Oxocarbenium->Hemiketal Product Cleaved Acetal Product Hemiketal->Product - H+ Hemiketal->Product H_plus H+ H2O_in H₂O LeavingGroup 2,2-dimethyl- 1,3-propanediol H_plus_out H+

Caption: Acid-catalyzed hydrolysis of the acetal moiety.

Stability_in_Base cluster_stability Behavior in Basic Media Start Spiro Compound Base Basic Media (e.g., NaOH, K₂CO₃, Et₃N) Start->Base NoReaction No Reaction (Stable) Base->NoReaction

Caption: Stability of the spiro compound in basic media.

References

  • Evans, M. (2019). 09.05 Acetals as Protecting Groups and Thioacetals. YouTube. Retrieved from [Link]

  • Khan Academy. (2013). Acetals as protecting groups and thioacetals. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]

  • 800 Pound Gorilla Media. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Retrieved from [Link]

  • Norris, J. (2018). Thioacetals. YouTube. Retrieved from [Link]

  • PubMed. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Acidic Ether Cleavage. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

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Side product identification in the synthesis of thiaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Thiaspiro[3.5]nonanes

A Guide to Side Product Identification and Troubleshooting

Welcome to the technical support center for the synthesis of thiaspiro[3.5]nonanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The unique steric and electronic properties of the thietane ring fused to a cyclohexane moiety make thiaspiro[3.5]nonanes attractive building blocks in drug discovery. However, their synthesis is not without challenges, often leading to a complex mixture of products that can complicate purification and analysis.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you anticipate, identify, and resolve issues related to side product formation. We will delve into the mechanistic origins of common impurities and provide robust analytical workflows to ensure the integrity of your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses common questions and concerns that arise during the planning and execution of thiaspiro[3.e]nonane syntheses. Proactive consideration of these points can significantly minimize the formation of undesirable side products.

Q1: What are the principal synthetic routes to thiaspiro[3.5]nonanes, and what are the inherent risks of side reactions for each?

A1: The most common strategy involves a double nucleophilic substitution or a variation thereof, typically by reacting a dielectrophile with a sulfur nucleophile. A primary route is the reaction of 1,1-bis(halomethyl)cyclohexane with a sulfide source like sodium sulfide (Na₂S).

  • Causality and Risk: The core challenge is managing the kinetics of the two C-S bond formations. The primary risk is the formation of oligomers and polymers. After the first substitution, the resulting intermediate can react with another molecule of the dielectrophile instead of cyclizing, initiating a polymerization cascade. High dilution is a classic technique to favor intramolecular cyclization over intermolecular polymerization. Another significant risk is the formation of elimination byproducts, particularly if using hindered or strong bases.

A visual representation of the primary pathway and its major competing side reactions is shown below.

G Start 1,1-Bis(halomethyl)cyclohexane + Na₂S Intermediate Monosubstituted Intermediate (Halomethylcyclohexyl)methyl sulfide Start->Intermediate 1st SN2 Reaction Elimination Side Product: Methylenecyclohexane derivatives Start->Elimination E2 Elimination (If base is too strong/hindered) Product Desired Product: Thiaspiro[3.5]nonane Intermediate->Product 2nd SN2 Reaction (Intramolecular Cyclization) Favored by high dilution Polymer Side Product: Oligomers/Polymers Intermediate->Polymer Intermolecular SN2 Reaction Favored by high concentration

Caption: General synthetic route to thiaspiro[3.5]nonanes and major side pathways.

Q2: How can I minimize the formation of oligomeric or polymeric byproducts?

A2: As mentioned, intermolecular reactions are the primary competitors to the desired intramolecular cyclization. To shift the equilibrium toward your desired product, you must favor the cyclization step.

  • Expert Insight: The most effective strategy is to use high-dilution conditions . By significantly increasing the solvent volume, you decrease the concentration of the reactants, reducing the probability of two different molecules colliding. This gives the monosubstituted intermediate more "time" to adopt the correct conformation for the intramolecular ring-closing reaction. A practical approach is the slow, syringe-pump addition of the electrophile to a highly diluted solution of the nucleophile. This keeps the instantaneous concentration of the electrophile vanishingly small, further suppressing polymerization.

Q3: My crude reaction mixture is showing a product with a mass of [M+16] or [M+32] in the LC-MS. What does this indicate?

A3: This is a classic signature of sulfide oxidation. The sulfur atom in thiaspiro[3.5]nonane is susceptible to oxidation, which can occur during the reaction, workup, or even storage if exposed to air and light.

  • [M+16]: Corresponds to the formation of the sulfoxide .

  • [M+32]: Corresponds to the formation of the sulfone .

  • Preventative Measures:

    • Degas Your Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Inert Atmosphere: Run the reaction under a strict inert atmosphere (N₂ or Ar).

    • Workup Considerations: Avoid unnecessarily long exposure to air during workup. If using an oxidative workup for other reasons is unavoidable, be aware that you will likely form these byproducts. Peroxide-containing solvents (like older ethers) are a common culprit.[1]

Section 2: Troubleshooting Guide - Reactive Problem Solving

This section is for situations where your experiment has yielded unexpected results. We provide a systematic approach to identifying the source of the problem.

Scenario 1: Unexpected TLC/LC-MS Results

Q: My TLC shows multiple unexpected spots, and the crude LC-MS is a mess. Where do I start?

A: A complex crude mixture requires a systematic approach to deconvolution. Don't immediately assume failure. Often, the desired product is present, just obscured by byproducts.

  • First Step: The Diagnostic Workflow. The goal is to gather as much information as possible from the crude mixture before attempting large-scale purification. This workflow helps you form hypotheses about the identities of the impurities.

G Crude Crude Reaction Mixture TLC 1. Run TLC (Multiple Stains: UV, KMnO₄, CAM) Crude->TLC LCMS 2. Run LC-MS (ESI) Obtain m/z for all major peaks TLC->LCMS Correlate spots to peaks HRMS 3. Submit sample for HRMS Obtain exact mass & formula LCMS->HRMS Prioritize key masses Hypothesis 4. Formulate Hypotheses (e.g., Dimer, Oxidized, Elimination) HRMS->Hypothesis Match formula to possibilities Purify 5. Targeted Purification (Prep-TLC or Column) Hypothesis->Purify Isolate specific impurity NMR 6. Structure Confirmation (NMR) (¹H, ¹³C, COSY, HSQC) Purify->NMR

Caption: Systematic workflow for identifying unknown impurities in a reaction.

Scenario 2: Ambiguous NMR Spectra

Q: My crude ¹H NMR spectrum is very broad and poorly resolved, making it difficult to identify my product's characteristic signals. What should I do?

A: Poor resolution in a crude NMR spectrum can be caused by several factors, including residual paramagnetic species (e.g., metal catalysts), high viscosity, or the presence of many similar oligomeric species.

  • Actionable Steps:

    • Simple Filtration: Pass a small aliquot of your crude sample (dissolved in a suitable solvent) through a small plug of silica gel or celite. This can remove baseline "gunk" and some paramagnetic impurities, often dramatically sharpening the signals.[1]

    • Dilution: Ensure your NMR sample is not overly concentrated. High concentrations can lead to viscosity-related broadening.

    • Acquire a ¹³C Spectrum: Even if the proton spectrum is messy, a ¹³C or DEPT spectrum can be very informative. The wider chemical shift range often allows for the resolution of individual signals, giving you a carbon count and an idea of the types of carbons present (CH₃, CH₂, CH, C).[2] This can quickly tell you if you have a mixture of closely related structures.

Section 3: Analytical Protocols & Data

This section provides detailed experimental protocols and reference data to aid in the definitive identification of side products.

Data Table: Spectroscopic Signatures of Common Side Products

This table summarizes the expected analytical signatures for the most common impurities encountered in thiaspiro[3.5]nonane synthesis.

Side Product StructurePlausible CauseExpected Mass (m/z) [M+H]⁺Key ¹H & ¹³C NMR Signals
Thiaspiro[3.5]nonane-S-oxide Air/peroxide oxidation159.089Protons and carbons alpha to the sulfoxide are significantly downfield shifted compared to the sulfide. Diastereotopic protons adjacent to the chiral sulfur center will show complex splitting.
Thiaspiro[3.5]nonane-S,S-dioxide Over-oxidation175.084Protons and carbons alpha to the sulfone are even further downfield shifted. Symmetry may be restored compared to the sulfoxide, simplifying the spectrum.
Bis(1-(methylenecyclohexyl)methyl)sulfide Dimerization of elimination product~251.20Presence of vinylic proton signals (~4.7-5.0 ppm) and sp² carbon signals (~110-150 ppm) in the NMR.
Linear Dimer/Oligomers Incomplete cyclizationn * (C₈H₁₄S) - (n-1) * H₂SComplex, poorly resolved ¹H NMR spectrum with repeating methylene units. Mass spec may show a distribution of masses separated by the monomer unit.
Experimental Protocol 1: 2D NMR for Structural Elucidation

When 1D NMR is insufficient to assign a structure, 2D NMR experiments are essential. For an unknown impurity isolated by chromatography, the following sequence is recommended.

Objective: To determine the complete chemical structure of an isolated impurity.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified impurity in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

  • Acquire Standard Spectra:

    • ¹H NMR: Acquire a standard high-resolution proton spectrum.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • Acquire 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically on adjacent carbons).

    • Interpretation: Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems within the molecule (e.g., mapping out the entire cyclohexane ring proton network).

  • Acquire 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Interpretation: Every cross-peak correlates a specific proton signal with the signal of the carbon it is bonded to. This is the most reliable way to assign carbon resonances.

  • Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

    • Interpretation: This is the key experiment for connecting molecular fragments. For example, you can see a correlation from the thietane methylene protons to the spirocyclic quaternary carbon, definitively proving the connectivity of the two rings.

By systematically analyzing the data from these experiments, a complete and unambiguous structural assignment can be made for most organic molecules.[2]

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Spectroscopic characterization of transition metal impurities in natural montebrasite / amblygonite. ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • 2-Thiaspiro[3.5]nonane. PubChem, National Institutes of Health. [Link]

  • The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry. MDPI. [Link]

  • (PDF) The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI. [Link]

  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed. [Link]

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Technical Support Center: Navigating Steric Challenges in Spirocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a pervasive challenge in modern synthetic chemistry: overcoming steric hindrance in reactions involving spirocycles. The unique three-dimensional architecture of spirocyclic frameworks, while offering exciting opportunities in drug discovery and materials science, often presents significant synthetic hurdles due to steric congestion around the spiro-center.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals in successfully navigating these complex reactions.

Understanding the Challenge: The "Why" Behind Steric Hindrance in Spirocycles

Spirocycles feature two rings connected by a single common atom, the spiro-center. This arrangement creates a rigid, three-dimensional structure that can physically block or hinder the approach of reagents to nearby reactive sites.[3][4] This "steric hindrance" can dramatically decrease reaction rates, lower yields, and prevent desired transformations altogether. The core of the problem lies in the accessibility of atomic orbitals for bond formation; bulky substituents or the inherent geometry of the ring systems can create a "crowded" environment that disfavors the formation of the necessary transition states for a reaction to proceed.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: My reaction to functionalize a spirocycle is not proceeding, or the yield is extremely low. What are the most likely causes?

A1: Low reactivity in spirocyclic systems is most commonly attributed to steric hindrance at the reaction site. The rigid spirocyclic core can prevent the optimal orientation of reactants for the transition state. Other contributing factors could include incorrect catalyst selection, insufficient reaction energy to overcome the activation barrier, or unfavorable electronic effects.

Q2: How can I quantitatively assess the degree of steric hindrance in my spirocyclic substrate?

A2: While qualitative assessment is often based on molecular models, computational chemistry offers quantitative methods. Techniques like calculating the "percent buried volume" (%VBur) or generating steric maps can provide valuable insights into the steric environment around a reactive center.[6] These computational tools can help predict the feasibility of a reaction and guide the selection of appropriate reagents and catalysts.[3][4][7]

Q3: Are there any general strategies that are broadly applicable to overcoming steric hindrance in spirocycle synthesis?

A3: Yes, several strategies can be employed. These can be broadly categorized as:

  • Modification of Reaction Conditions: Employing higher temperatures, high pressure, or microwave irradiation can provide the necessary energy to overcome the activation barrier.[8][9][10]

  • Catalyst and Reagent Selection: Utilizing smaller, more active catalysts or reagents can facilitate access to sterically congested sites.

  • Substrate Modification: Temporarily altering the substrate to reduce steric bulk around the reaction center, which can be reversed in a subsequent step.

  • Intramolecular Strategies: Designing the synthesis to favor an intramolecular reaction, which can be kinetically more favorable than an intermolecular counterpart.[11]

Troubleshooting Guides: From Problem to Solution

Guide 1: Low Yield in Intermolecular Reactions

Problem: An intermolecular reaction (e.g., a coupling or substitution) on a spirocyclic substrate is resulting in low to no product formation.

Causality: The steric bulk of the spirocycle is likely preventing the two reacting species from approaching each other effectively. The activation energy for the reaction is too high under the current conditions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed A Increase Reaction Energy Start->A Initial Approach B Optimize Catalyst/Reagent A->B If energy increase is insufficient End Improved Yield A->End Success C Modify Substrate B->C If catalyst optimization fails B->End Success D Consider Intramolecular Route C->D Alternative Strategy C->End Success D->End Success

Caption: Decision workflow for troubleshooting low-yield intermolecular reactions.

Solutions and Protocols:

1. Enhance Reaction Energetics:

  • Microwave Irradiation: Microwave heating can significantly accelerate reactions by efficiently transferring energy to polar molecules, often leading to higher yields and shorter reaction times compared to conventional heating.[8][9][12][13] This is due to the direct interaction of microwaves with the molecules, leading to rapid and uniform heating.[12]

    • Protocol: Microwave-Assisted Suzuki Coupling of a Hindered Spirocyclic Bromide

      • In a 10 mL microwave vial, combine the spirocyclic bromide (1.0 mmol), boronic acid partner (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

      • Add a 3:1 mixture of dioxane/water (5 mL).

      • Seal the vial and place it in the microwave reactor.

      • Irradiate at 120 °C for 30 minutes.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • High Pressure: Applying high pressure can favor reactions with a negative activation volume, which is often the case for bond-forming reactions where the transition state is more compact than the ground state. This can be particularly effective for sterically demanding transformations.[10]

2. Strategic Catalyst Selection:

  • Less Bulky Catalysts: For metal-catalyzed reactions, switching to a catalyst with smaller ligands can improve access to the sterically hindered reaction site. For example, in palladium-catalyzed cross-coupling, catalysts with highly active, less bulky phosphine ligands can be more effective.

  • Highly Active Catalysts: Gold(I) catalysts have shown remarkable efficacy in cycloisomerization reactions to form spirocycles, even in sterically demanding environments.[14]

Comparative Analysis of Strategies for Low Yield:

StrategyPrincipleAdvantagesDisadvantages
Microwave Heating Increased kinetic energyRapid, efficient heating; shorter reaction times; often higher yields.[8][9]Requires specialized equipment; potential for side reactions at high temperatures.
High-Pressure Favors compact transition statesCan overcome significant steric barriers; clean reactions.[10]Requires specialized high-pressure reactors.
Catalyst Modification Improved access to reactive siteTargeted approach; can be highly effective.Requires screening of multiple catalysts and ligands.
Guide 2: Failure of Ring-Forming Reactions

Problem: An attempt to form a spirocycle via an intramolecular reaction is failing.

Causality: Even in an intramolecular setting, significant steric strain can prevent the reactive ends of the molecule from achieving the necessary proximity and geometry for cyclization. Ring strain in the target spirocycle can also disfavor its formation.

Solutions and Protocols:

1. Ring-Closing Metathesis (RCM):

RCM is a powerful tool for forming rings, including spirocycles, and is often tolerant of significant steric bulk.[15][16] The choice of catalyst is critical for success, especially with sterically congested substrates.[15][17]

  • Protocol: Synthesis of a Spirocycle via RCM

    • Dissolve the diene-containing precursor (1.0 mmol) in dry, degassed dichloromethane (DCM) to a concentration of 0.01 M.

    • Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 5 mol%).

    • Reflux the solution under an inert atmosphere (N₂ or Ar) and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.

    • Concentrate the reaction mixture and purify by column chromatography.

2. Intramolecular Cycloadditions and Rearrangements:

Intramolecular 1,3-dipolar cycloadditions followed by sigmatropic rearrangements can be an elegant strategy to construct spirocyclic pyrazoles.[18] This approach leverages the formation of a fused intermediate that then rearranges to the thermodynamically more stable spirocycle.[18]

3. Hypervalent Iodine-Mediated Dearomatizing Spirocyclization:

This method utilizes hypervalent iodine reagents to induce the spirocyclization of aromatic precursors under mild conditions.[19][20] It is a versatile strategy for accessing a variety of spirocycles.[19]

Visualization of RCM for Spirocycle Synthesis:

G cluster_1 Ring-Closing Metathesis Workflow Start Diene Precursor A Dissolve in Degassed Solvent Start->A B Add Grubbs Catalyst A->B C Reflux under Inert Atmosphere B->C D Monitor Reaction Progress C->D E Quench Catalyst D->E Reaction Complete F Purify Product E->F End Spirocyclic Product F->End

Caption: A typical experimental workflow for Ring-Closing Metathesis.

Concluding Remarks

Overcoming steric hindrance in reactions involving spirocycles requires a multifaceted approach that considers reaction conditions, catalyst and reagent choice, and substrate design. By systematically troubleshooting and applying the strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors. The inherent three-dimensionality of spirocycles will continue to make them attractive targets in medicinal chemistry and materials science, and a thorough understanding of how to manage their steric properties is crucial for innovation in these fields.[1][10]

References

  • Al-Sanea, M. M., & Al-Sanea, H. M. (2021). Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Molecules, 26(21), 6599. [Link]

  • Ishihara, K., & Inanaga, J. (2018). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Link]

  • Urso, M., et al. (2022). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Nanoscale, 14(20), 7545-7552. [Link]

  • Grigor'ev, I. A., & Kirilyuk, I. A. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(22), 677. [Link]

  • Vallejo, J., & Reyes, A. (2018). Microwave assisted synthesis of spiro heterocyclic systems: A Review. Current Organic Chemistry, 22(1), 67-84. [Link]

  • Poater, A., et al. (2024). % VBur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews, 53(1), 241-257. [Link]

  • D'yakonov, D. S., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6543. [Link]

  • López-Suárez, L., et al. (2023). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters, 25(36), 6683–6687. [Link]

  • Poater, A., et al. (2024). % VBur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews, 53(1), 241-257. [Link]

  • ChemInform Abstract: Design and Synthesis of Spiro‐heterocycles by Ring‐Closing Metathesis. (2008). ChemInform. [Link]

  • Newton, S., et al. (2017). Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry. Angewandte Chemie International Edition, 56(43), 13342-13346. [Link]

  • Wang, D., et al. (2021). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Nature Communications, 12(1), 1-9. [Link]

  • Kotha, S., et al. (2023). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations. Preprints.org. [Link]

  • López-Suárez, L., et al. (2023). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters, 25(36), 6683–6687. [Link]

  • Jeelani, I. (2019). How to overcome Steric Hindrance?. ResearchGate. [Link]

  • Talarico, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. International Journal of Molecular Sciences, 24(9), 7881. [Link]

  • Sharma, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5349-5371. [Link]

  • Intramolecular synthesis of spirocyclic aldol products 4, including... (n.d.). ResearchGate. [Link]

  • Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 1-8. [Link]

  • Liu, R. Y. (2018). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (Doctoral dissertation, Harvard University). [Link]

  • Kiss, N. Z., et al. (2021). Microwave‐Assisted Multicomponent Synthesis of Spirooxindole Dihydropyridine Bisphosphonates. European Journal of Organic Chemistry, 2021(42), 5731-5735. [Link]

  • Prusov, E. V. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Natural Product Reports, 35(2), 125-141. [Link]

  • Baran, P. S. (2017). Hetero-spirocycles (strategies & tactics). Baran Lab Group Meeting. [Link]

  • Dimirjian, C. A., et al. (2019). Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements. Organic Letters, 21(18), 7209–7212. [Link]

  • Kotha, S., et al. (2023). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. [Link]

  • Sharma, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5349-5371. [Link]

  • S. S. V. Ramasastry group. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. Chemistry – A European Journal, 28(72), e202202619. [Link]

  • Scott, J. S., & Williams, H. D. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(40), 10049-10054. [Link]

  • Al-Masum, M., & Al-Ameri, M. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Marco-Contelles, J., & Rodríguez-Fernández, M. (2011). Application of a metathesis reaction in the synthesis of sterically congested medium-sized rings. A direct ring closing versus a double bond migration-ring closing process. Chemical Communications, 47(23), 6545-6547. [Link]

  • Hosokawa, Y., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 39, 100391. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). Journal of Visualized Experiments, (168). [Link]

  • Najam Academy. (2021, October 24). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Wanner, B., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(1), 220–225. [Link]

  • Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. (2013). Journal of the Chinese Chemical Society, 60(10), 1239-1243. [Link]

  • Newton, S., et al. (2017). Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry. Angewandte Chemie International Edition, 56(43), 13342-13346. [Link]

  • Intramolecular reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Ghorai, M. K., et al. (2012). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 14(23), 5988–5991. [Link]

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Optimizing reaction conditions for cyclization to form spiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spirocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these unique three-dimensional architectures. My aim is to provide you with not just protocols, but a deeper understanding of the principles governing these reactions, enabling you to troubleshoot effectively and optimize your synthetic routes with confidence.

I. Troubleshooting Guide: Addressing Common Challenges in Spirocyclization

This section is structured to address the most frequent issues encountered during the formation of spiro compounds. Each question is followed by a detailed explanation of potential causes and a systematic approach to resolving the problem.

Q1: My spirocyclization reaction is resulting in a low yield or no product at all. What are the most likely causes and how can I address them?

A low yield is one of the most common frustrations in spirocyclization. The root cause often lies in one or more of the following areas:

  • Unfavorable Reaction Kinetics or Thermodynamics: The activation energy for the desired intramolecular cyclization may be too high, or the equilibrium may not favor the spirocyclic product.

    • Troubleshooting Steps:

      • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for product formation and decomposition. Some reactions require elevated temperatures to overcome the activation barrier.[1] Conversely, for exothermic reactions, cooling might be necessary to prevent side reactions.

      • Catalyst Screening: If you are employing a catalyzed reaction (e.g., Pd, Au, Ni, or acid/base catalysis), the choice of catalyst is critical.[2][3][4] Screen a variety of catalysts with different electronic and steric properties. For metal-catalyzed reactions, consider different ligands and metal oxidation states.

      • Extended Reaction Time: The reaction may simply be slow. Run a time-course study to determine the optimal reaction time. Take aliquots at regular intervals and analyze them by TLC, LC-MS, or NMR to track the consumption of starting material and the formation of the product.

  • Intermolecular Side Reactions: Your starting material might be reacting with other molecules of itself or other reagents in the reaction mixture, leading to polymerization or other undesired intermolecular products. This is a common issue in intramolecular reactions.[5]

    • Troubleshooting Steps:

      • High Dilution Conditions: This is the most effective way to favor intramolecular over intermolecular reactions.[5] Use a syringe pump to add the substrate slowly over a prolonged period to a large volume of solvent. This keeps the instantaneous concentration of the substrate very low.

      • Solvent Choice: The solvent can influence the conformation of the substrate, potentially pre-organizing it for cyclization. Experiment with a range of solvents with varying polarities.[6]

  • Steric Hindrance: The formation of the spirocenter can be sterically demanding.[7][8][9][10] Bulky substituents near the reacting centers can significantly impede the cyclization.

    • Troubleshooting Steps:

      • Substrate Modification: If possible, consider redesigning the substrate to reduce steric bulk around the reacting centers.

      • Catalyst/Reagent Size: In catalyzed reactions, the size of the catalyst or reagent can be crucial. A smaller catalyst may be able to access a sterically hindered site more easily.

  • Reagent/Catalyst Inactivity or Decomposition: The reagents or catalyst may have degraded or may not be active under the reaction conditions.

    • Troubleshooting Steps:

      • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can sometimes inhibit the reaction or lead to side products.[11]

      • Catalyst Deactivation: Catalysts can be poisoned by impurities in the starting materials or solvents.[3][12][13][14] Ensure your solvents are dry and degassed, especially for air- and moisture-sensitive catalysts. Consider using a catalyst scavenger to remove potential poisons.

Q2: My reaction is producing a significant amount of side products. How can I identify and minimize them?

Side product formation is a clear indicator that alternative reaction pathways are competing with your desired spirocyclization.

  • Common Side Reactions and Their Prevention:

    • Elimination Reactions: If your substrate contains a good leaving group, elimination to form an alkene can be a competing pathway.

      • Prevention: Use a non-basic catalyst or reagent if possible. Lowering the reaction temperature can also disfavor elimination reactions.

    • Ring-Opening of the Product: The newly formed spirocycle might be unstable under the reaction conditions and undergo ring-opening.[15][16][17]

      • Prevention: Monitor the reaction progress and stop it as soon as the starting material is consumed. Lowering the temperature or using a milder catalyst can also help.

    • Rearrangement Reactions: Carbocationic or radical intermediates can undergo rearrangements to form more stable species, leading to constitutional isomers of the desired product.

      • Prevention: Choose reaction conditions that avoid the formation of high-energy intermediates. For example, in acid-catalyzed reactions, use a less protic solvent or a weaker acid.

  • Troubleshooting Workflow for Side Product Minimization:

    side_product_troubleshooting start Side Products Observed identify Identify Side Products (NMR, MS) start->identify propose Propose Mechanistic Pathway to Side Product identify->propose adjust Adjust Reaction Conditions propose->adjust Based on Mechanism analyze Analyze Outcome adjust->analyze analyze->start If side products persist

    Caption: Troubleshooting workflow for minimizing side products.

Q3: I am struggling with controlling the stereoselectivity of my spirocyclization. What factors should I consider?

Controlling stereoselectivity is crucial, especially in the synthesis of chiral spiro compounds for pharmaceutical applications.

  • Key Factors Influencing Stereoselectivity:

    • Chiral Catalysts and Ligands: For metal-catalyzed reactions, the use of chiral ligands is the most common strategy to induce enantioselectivity.[18] The ligand can create a chiral environment around the metal center, directing the substrate to bind and react in a specific orientation.

    • Substrate Control: The existing stereocenters in the substrate can influence the stereochemical outcome of the cyclization. This is known as diastereoselectivity.

    • Reaction Mechanism: The mechanism of the reaction plays a significant role. For example, concerted reactions like the Diels-Alder reaction often exhibit high stereospecificity.

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

  • Optimization Strategy for Stereoselectivity:

ParameterApproachRationale
Catalyst/Ligand Screen a library of chiral ligands with varying steric and electronic properties.The optimal ligand will create a well-defined chiral pocket that maximizes the energy difference between the transition states leading to the different stereoisomers.
Solvent Evaluate a range of solvents with different polarities and coordinating abilities.The solvent can influence the conformation of the substrate and the catalyst-substrate complex, thereby affecting stereoselectivity.
Temperature Run the reaction at different temperatures, typically starting from room temperature and going down to -78°C.Lower temperatures can increase the energy difference between competing diastereomeric transition states, leading to higher selectivity.[19]
Additives Investigate the effect of additives such as Lewis acids or bases.Additives can interact with the substrate or catalyst, altering the transition state geometry and influencing stereoselectivity.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my spirocyclization?

The choice of solvent is critical and can significantly impact reaction rate, yield, and selectivity.[6]

  • Polarity and Proticity:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can dissolve polar starting materials and can stabilize charged intermediates. They are often a good starting point for many cyclization reactions.[16]

    • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can participate in hydrogen bonding and can solvate both cations and anions. However, they can also act as nucleophiles in some cases, leading to side reactions.

    • Nonpolar Solvents (e.g., Toluene, Hexane): These are suitable for nonpolar substrates and can be beneficial in reactions where aggregation of the substrate is desired to promote cyclization.

  • Practical Approach to Solvent Screening:

    • Start with a common polar aprotic solvent like acetonitrile or THF.

    • If the yield is low, try a more polar solvent like DMF or a less polar one like toluene.

    • Consider the solubility of your starting material and catalyst.

    • Always use dry solvents, especially for moisture-sensitive reactions.

Q2: What is the best way to optimize the reaction temperature and time?

A systematic approach is key to finding the optimal balance between reaction rate and selectivity.

  • Recommended Protocol for Temperature and Time Optimization:

    • Set up a series of small-scale reactions in parallel.

    • Choose a range of temperatures to screen (e.g., room temperature, 50°C, 80°C, 100°C).

    • At each temperature, take aliquots at different time points (e.g., 1h, 4h, 12h, 24h).

    • Quench the reaction in each aliquot and analyze the product distribution by a suitable analytical technique (e.g., LC-MS, GC-MS, or NMR).

    • Plot the yield of the desired product as a function of time for each temperature to identify the optimal conditions.

Q3: My catalyst seems to be deactivating during the reaction. What can I do?

Catalyst deactivation can be a significant problem, especially in large-scale reactions.[3][12][13][14]

  • Common Causes of Catalyst Deactivation:

    • Poisoning: Impurities in the starting materials or solvents (e.g., sulfur compounds, water) can bind to the catalyst's active sites and inhibit its activity.

    • Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area of the catalyst.

    • Leaching: The active metal can dissolve from the support into the reaction medium.

  • Strategies to Prevent Catalyst Deactivation:

    • Purify Starting Materials and Solvents: This is the most effective way to prevent poisoning.

    • Use a Heterogeneous Catalyst: These can often be more robust and easier to separate from the reaction mixture.

    • Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to sintering.

    • Consider a Ligand: For homogeneous catalysts, the ligand can help to stabilize the metal center and prevent deactivation.

Q4: What are the best practices for purifying spiro compounds?

The purification of spiro compounds can be challenging due to their often complex structures and the presence of closely related isomers.[19][20][21][22]

  • Common Purification Techniques:

    • Column Chromatography: This is the most widely used technique. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial for achieving good separation.

    • Recrystallization: If the spiro compound is a solid, recrystallization can be a very effective method for purification, especially for removing minor impurities.

    • Preparative HPLC: For difficult separations, especially of stereoisomers, preparative HPLC with a chiral stationary phase may be necessary.

  • Tips for Successful Purification:

    • Analyze the Crude Mixture: Before attempting purification, analyze the crude reaction mixture by NMR and LC-MS to identify the major components.

    • Start with a Small-Scale Trial: Optimize the purification conditions on a small scale before committing the entire batch.

    • Consider the Stability of Your Compound: Some spiro compounds may be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina or deactivated silica gel is recommended.

III. Experimental Protocols

Protocol 1: General Procedure for High-Dilution Spirocyclization

This protocol is designed to favor intramolecular cyclization over intermolecular side reactions.

  • Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add the desired solvent (e.g., 100 mL for a 1 mmol scale reaction).

    • If the reaction is air- or moisture-sensitive, flush the apparatus with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Substrate Addition:

    • Dissolve the starting material (1 mmol) in a small amount of the same solvent (e.g., 10 mL).

    • Transfer the substrate solution to the dropping funnel.

    • Heat or cool the reaction flask to the desired temperature.

    • Add the substrate solution dropwise to the reaction flask over a period of several hours (e.g., 4-8 hours) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride solution).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

IV. Visualization of Key Concepts

Caption: Key factors to consider when optimizing spirocyclization reactions.

V. References

  • Kirby, A. J. (2002). The rate of intramolecular reactions. Advances in Physical Organic Chemistry, 37, 183-378.

  • Beasley, F. C., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexanone. Journal of the Chemical Society, Transactions, 107, 1080-1106.

  • Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.

  • Galli, C., & Rappoport, Z. (1994). The role of steric hindrance in the determination of the SN2/E2 ratio. The Journal of Organic Chemistry, 59(13), 3580-3585.

  • Stoll, A. H., & Trauner, D. (2006). The chemistry of spirocyclic natural products. Natural product reports, 23(5), 753-767.

  • Kotha, S., Lahiri, K., & Kasinath, V. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 61(46), 10795-10827.

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

  • Lautens, M., Fagnou, K., & Taylor, M. (2004). Rhodium-catalyzed enantioselective ring opening of oxabicyclic alkenes. Accounts of Chemical Research, 37(11), 815-824.

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, methods. John Wiley & Sons.

  • Fürstner, A. (2000). Gold catalysis in organic synthesis. Gold Bulletin, 33(1), 3-11.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

  • Corma, A., & García, H. (2003). Supported gold nanoparticles as catalysts for organic reactions. Chemical Society Reviews, 32(6), 355-364.

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis base catalysis in organic synthesis. Angewandte Chemie International Edition, 47(9), 1560-1638.

  • Padwa, A., & Bur, S. K. (2007). The domino way to spirocycles. Tetrahedron, 63(25), 5341-5378.

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.

  • Sharpless, K. B. (2002). Searching for new reactivity. Angewandte Chemie International Edition, 41(12), 2024-2032.

  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons.

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.

  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

  • Armarego, W. L., & Chai, C. L. (2012). Purification of laboratory chemicals. Butterworth-Heinemann.

  • Rios, R. (Ed.). (2012). Spiro compounds: synthesis and applications. John Wiley & Sons.

  • Caron, S. (Ed.). (2011). Practical synthetic organic chemistry: reactions, principles, and techniques. John Wiley & Sons.

  • Hagen, J. (2006). Industrial catalysis: a practical approach. John Wiley & Sons.

  • Coskun, A., & Wudl, F. (2012). Purification of organic electronic materials. Advanced Materials, 24(28), 3757-3765.

  • Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420-426.

  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide-opening reactions. Accounts of chemical research, 33(6), 421-431.

  • Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.

  • Toste, F. D., & Chernyak, D. (2010). Gold-catalyzed cyclization of 1, 6-enynes. Angewandte Chemie International Edition, 49(22), 3743-3746.

  • Twigg, M. V. (Ed.). (2007). Catalyst handbook. CRC press.

  • Gawley, R. E., & Aubé, J. (2012). Principles of asymmetric synthesis. Elsevier.

Sources

Troubleshooting low conversion rates in thia-Michael addition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thia-Michael addition reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-S bond-forming reaction. Here, we address common issues leading to low conversion rates and provide in-depth, field-proven troubleshooting strategies. Our approach is rooted in a deep understanding of the reaction mechanism to empower you to not only solve current issues but also to proactively optimize future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Challenges & Reaction Initiation
Question 1: My thia-Michael addition is not starting or is extremely slow. What are the primary factors I should investigate?

Low or no conversion in a thia-Michael addition often points to issues with the fundamental components of the reaction: the catalyst, the substrates, or the reaction environment. The reaction proceeds through the generation of a nucleophilic thiolate anion, which then attacks the electron-deficient Michael acceptor.[1][2] Anything that inhibits the formation or reactivity of this thiolate will stall your reaction.

Causality-Driven Troubleshooting Steps:

  • Catalyst Inefficiency or Inappropriateness: The choice and handling of the catalyst are critical. The reaction can be catalyzed by either a base or a nucleophile, each with a distinct mechanism.[1][3]

    • Base Catalysis: Weak Brønsted bases like triethylamine (TEA) or stronger bases like 1,8-diazabicycloundec-7-ene (DBU) work by deprotonating the thiol to form the reactive thiolate.[1][3] If you are using a base catalyst and seeing low conversion, consider the following:

      • pKa Mismatch: The pKa of the base should be sufficient to deprotonate the specific thiol you are using. A stronger base may be required for less acidic thiols.[3]

      • Catalyst Degradation: Amines can degrade over time through oxidation. Ensure you are using a fresh or properly stored catalyst.

    • Nucleophilic Catalysis: Lewis bases, such as phosphines (e.g., triphenylphosphine), catalyze the reaction by first attacking the Michael acceptor to generate a zwitterionic intermediate. This intermediate is a strong base that then deprotonates the thiol.[1][3] This pathway is often faster and more efficient than base catalysis, especially for less reactive substrates.[3] If your nucleophilic catalyst is not performing:

      • Phosphine Oxidation: Phosphines are readily oxidized to phosphine oxides, which are catalytically inactive. Use fresh, high-purity phosphines.

  • Substrate Reactivity Issues: The electronic properties of both the thiol (Michael donor) and the α,β-unsaturated compound (Michael acceptor) significantly influence the reaction rate.

    • Michael Acceptor: The double bond must be sufficiently electron-deficient. The reactivity generally follows the order: vinyl sulfones > maleimides > acrylates.[3][4] Electron-withdrawing groups on the acceptor enhance reactivity. For instance, a nitro group on the β-phenyl ring of an acceptor resulted in 92% conversion, while a methoxy group yielded only 24%.[1]

    • Thiol Nucleophilicity: The acidity (pKa) of the thiol affects the ease of thiolate formation. More acidic thiols are more readily deprotonated. However, steric hindrance around the sulfur atom can also impede the reaction, with tertiary thiols being significantly slower than primary or secondary thiols.[2]

  • Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediates.

    • Polar Aprotic Solvents are Preferred: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they can stabilize the thiolate anion, thus accelerating the reaction.[1][5] Reactions in nonpolar solvents or under neat conditions can be significantly slower.[1]

Section 2: Optimizing Reaction Conditions & Addressing Side Reactions
Question 2: I'm observing some product formation, but the conversion rate is plateauing at a low level. How can I drive the reaction to completion?

A stalled reaction suggests that an equilibrium has been reached or that inhibitory factors are at play. The thia-Michael addition can be reversible, especially under basic conditions.[1]

Strategies to Improve Conversion:

  • Re-evaluating the Catalyst System:

    • Switching Catalyst Type: If a weak base like TEA is giving poor results, switching to a stronger, non-nucleophilic base like DBU or a nucleophilic catalyst like a phosphine could significantly increase the rate and conversion.[3]

    • Catalyst Loading: While catalytic amounts are typically sufficient, for particularly challenging substrates, increasing the catalyst loading might be necessary. However, be cautious, as excess catalyst can sometimes lead to side reactions.[6]

  • Modifying the Solvent Environment:

    • If you are not already, switch to a polar aprotic solvent like DMSO or DMF to better solvate the thiolate intermediate and accelerate the reaction.[1][5]

  • Temperature Adjustments:

    • Gently heating the reaction can often overcome a small activation energy barrier and push the equilibrium towards the product. However, be aware that higher temperatures can also favor the retro-thia-Michael reaction.[1] Monitor the reaction closely by TLC or GC analysis.[7]

  • Understanding and Mitigating Reversibility:

    • The reversibility of the thia-Michael addition is pH-dependent. The reaction is more reversible at a basic pH and tends to be irreversible at a lower pH.[1] If product stability is an issue, a workup procedure that involves neutralization or acidification could "lock" the product and prevent decomposition.

Question 3: My reaction is messy, and I'm isolating significant side products. What are the likely side reactions and how can I suppress them?

Side reactions in thia-Michael additions can be a significant issue, leading to complex purification and reduced yields.

Common Side Reactions and Mitigation Strategies:

  • Disulfide Formation: Thiols can be oxidized to form disulfides, especially in the presence of air (oxygen) and a base.

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent this side reaction.

  • Polymerization of the Michael Acceptor: Acrylates and other activated alkenes can undergo anionic polymerization, particularly with strong bases or nucleophiles.

    • Mitigation:

      • Use the minimum effective concentration of the catalyst.

      • Maintain a low reaction temperature.

      • Consider a slower, controlled addition of the catalyst to the reaction mixture.

  • Aza-Michael Addition: If using primary or secondary amines as catalysts, the amine itself can act as a nucleophile and add to the Michael acceptor.

    • Mitigation: This is generally not a significant issue with tertiary amines or phosphines.[4] If you must use a primary or secondary amine, using it in strictly catalytic amounts is crucial.

Section 3: Advanced Troubleshooting & Experimental Protocols
Question 4: How do I systematically troubleshoot a failing thia-Michael addition?

A logical, stepwise approach is key to identifying the root cause of low conversion.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_corrective Corrective Actions Start Low Conversion Observed Check_Catalyst Step 1: Verify Catalyst - Fresh? Correct type? - pKa appropriate? Start->Check_Catalyst Check_Substrates Step 2: Assess Substrates - Acceptor sufficiently activated? - Thiol sterically hindered? Check_Catalyst->Check_Substrates Catalyst OK Replace_Catalyst Replace/Purify Catalyst Check_Catalyst->Replace_Catalyst Issue Found Check_Solvent Step 3: Evaluate Solvent - Polar aprotic (DMSO, DMF)? Check_Substrates->Check_Solvent Substrates OK Modify_Substrate Modify Substrate Design Check_Substrates->Modify_Substrate Issue Found Optimize_Conditions Step 4: Optimize Conditions - Increase temperature? - Adjust catalyst loading? Check_Solvent->Optimize_Conditions Solvent OK Change_Solvent Switch to Polar Aprotic Check_Solvent->Change_Solvent Issue Found Check_Side_Reactions Step 5: Analyze for Side Products - Disulfide formation? - Polymerization? Optimize_Conditions->Check_Side_Reactions Optimization Attempted Success High Conversion Achieved Check_Side_Reactions->Success Side Reactions Mitigated Inert_Atmosphere Use N2/Ar Atmosphere Check_Side_Reactions->Inert_Atmosphere Oxidation Detected Replace_Catalyst->Check_Substrates Modify_Substrate->Check_Solvent Change_Solvent->Optimize_Conditions Inert_Atmosphere->Success

Caption: A systematic workflow for troubleshooting low conversion in thia-Michael additions.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Thia-Michael Addition

This protocol provides a starting point for a typical reaction.

  • To a stirred solution of the Michael acceptor (1.0 equiv) and the thiol (1.0-1.2 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, to make a 0.1-1.0 M solution), add the base catalyst (e.g., triethylamine, 0.1 equiv) at room temperature.

  • If disulfide formation is a concern, ensure the reaction vessel is purged with an inert gas (N₂ or Ar) before adding the catalyst.

  • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water or a mild acidic solution (e.g., 1M HCl) to remove the catalyst and any unreacted thiol.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[7]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Prepare a TLC plate (silica gel on an inert support).

  • Using a capillary tube, spot the reaction mixture onto the TLC plate. Also spot the starting materials (thiol and Michael acceptor) as references.

  • Develop the plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[7]

  • Visualize the spots under a UV lamp.[7] The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progress of the reaction.

Data & Reference Tables

Table 1: Influence of Michael Acceptor and Thiol Structure on Reactivity

Michael Acceptor TypeRelative ReactivityThiol TypeRelative Reactivity
Vinyl SulfoneVery HighPrimary Alkyl ThiolHigh
MaleimideHighSecondary Alkyl ThiolMedium
AcrylateMediumTertiary Alkyl ThiolLow[2]
AcrylamideLow[1]Aromatic ThiolVariable (pKa dependent)

Table 2: Common Catalysts and Solvents

Catalyst TypeExamplesRecommended SolventsKey Considerations
Base Catalysts Triethylamine (TEA), DBU, Amberlyst® A21[7]DMSO, DMF, THF, AcetonitrilepKa of base should be higher than thiol.
Nucleophilic Catalysts Triphenylphosphine (PPh₃), TCEPDMSO, DMF, THF, ChloroformHighly efficient, but can be sensitive to oxidation.
Reaction Mechanisms Visualized

Thia_Michael_Mechanisms Thia-Michael Addition Mechanisms cluster_base Base-Catalyzed Pathway cluster_nucleophile Nucleophile-Initiated Pathway Thiol_B R-SH Thiolate_B Thiolate (R-S⁻) Thiol_B->Thiolate_B Deprotonation Base Base (B) Base->Thiolate_B Adduct_Anion_B Adduct Anion Thiolate_B->Adduct_Anion_B Nucleophilic Attack Acceptor_B Michael Acceptor Acceptor_B->Adduct_Anion_B Product_B Thia-Michael Adduct Adduct_Anion_B->Product_B Protonation Protonated_Base Protonated Base (BH⁺) Protonated_Base->Product_B Nucleophile Nucleophile (Nu) Zwitterion Zwitterionic Intermediate Nucleophile->Zwitterion Attack on Acceptor Acceptor_N Michael Acceptor Acceptor_N->Zwitterion Adduct_Anion_N Adduct Anion Acceptor_N->Adduct_Anion_N Thiolate_N Thiolate (R-S⁻) Zwitterion->Thiolate_N Deprotonates Thiol Thiol_N R-SH Thiol_N->Thiolate_N Product_N Thia-Michael Adduct Thiol_N->Product_N Thiolate_N->Adduct_Anion_N Nucleophilic Attack Adduct_Anion_N->Product_N Proton Transfer

Caption: Comparison of Base-Catalyzed and Nucleophile-Initiated Mechanisms.

References
  • S. L. D. N. G. a. D. V. D. P. G. Jean-baptiste, "Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks," MDPI, 21-Oct-2022. [Online]. Available: [Link].

  • D. P. Nair, M. Podgórski, S. Chatani, T. Gong, W. Xi, C. R. Fenoli, and C. N. Bowman, "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry," datapdf.com. [Online]. Available: [Link].

  • K. L. D. D. V. G. V. M.-F. R. Dagmar R. D’hooge, "Thia-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?," Polymer Chemistry (RSC Publishing), 17-Jan-2017. [Online]. Available: [Link].

  • C. A. C. a. C. N. B. Matthew K. McBride, "Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations," NSF Public Access Repository, 24-Mar-2021. [Online]. Available: [Link].

  • S. C. a. A. G. S. I. V. D. V. G. V. M.-F. R. Dagmar R. D’hooge, "Thia-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?," Polymer Chemistry (RSC Publishing), 17-Jan-2017. [Online]. Available: [Link].

  • J. M. El-Faham, A.; Elmaati, T. A.; Gaffer, H. E. A., "Thia-Michael Reaction under Heterogeneous Catalysis," MDPI, 21-Feb-2023. [Online]. Available: [Link].

  • J. Ashenhurst, "The Michael Addition Reaction and Conjugate Addition," Master Organic Chemistry, 24-May-2023. [Online]. Available: [Link].

  • A. A. A. a. N. S. A. E.-F. A. Elmaati, "Thia-Michael Reaction under Heterogeneous Catalysis," MDPI, 21-Feb-2023. [Online]. Available: [Link].

  • "Thia-Michael Reaction," Encyclopedia MDPI, 25-Nov-2022. [Online]. Available: [Link].

  • "Michael addition reactions to show evidence of side reactions | Download Table," ResearchGate. [Online]. Available: [Link].

Sources

Navigating the Labyrinth of Spirocyclic Synthesis: A Guide to Preventing Framework Rearrangements

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Spirocyclic frameworks, with their unique three-dimensional architecture, are increasingly sought-after motifs in medicinal chemistry and materials science. Their inherent rigidity and novel chemical space offer exciting opportunities for the design of new therapeutics and functional materials. However, the synthesis of these intricate structures is often plagued by a common and frustrating challenge: unwanted skeletal rearrangements. The strain inherent in many spirocyclic systems can create a thermodynamic driving force for isomerization to more stable fused-ring or alternative spirocyclic isomers.

This technical support center, designed by Senior Application Scientists, provides a comprehensive guide to understanding, troubleshooting, and ultimately preventing these undesired rearrangement reactions. We move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your own synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are spirocyclic frameworks and why are they so important in drug discovery?

A spirocycle is a bicyclic organic compound in which the two rings are connected by a single, common atom, known as the spiro atom. This unique structural feature imparts a high degree of three-dimensionality (high Fsp3 character), a desirable trait in modern drug discovery. Moving away from flat, aromatic structures can lead to improved physicochemical properties such as increased solubility, better metabolic stability, and enhanced target specificity by allowing for more precise interactions with the complex three-dimensional binding sites of biological targets.

Q2: What makes spirocyclic systems prone to rearrangement during synthesis?

The primary driver for the rearrangement of spirocyclic frameworks is the relief of ring strain. The spirocyclic core can often be thermodynamically less stable than a corresponding fused-ring system. Reactions that proceed through carbocationic or other reactive intermediates can provide a low-energy pathway for the migration of atoms or groups, leading to a skeletal reorganization that alleviates this strain.

Q3: What are the most common types of rearrangements observed in spirocyclic synthesis?

Several classes of rearrangements are frequently encountered:

  • Wagner-Meerwein and Pinacol-type Rearrangements: These are common in reactions involving carbocationic intermediates, often under acidic conditions. A 1,2-shift of an alkyl or aryl group, or even a ring expansion/contraction, can occur to form a more stable carbocation, leading to a rearranged product.[1][2][3]

  • Dienone-Phenol Rearrangements: Spirocyclic dienones are particularly susceptible to this acid-catalyzed rearrangement, which results in the formation of a more stable phenolic compound.[4][5][6][7]

  • Sigmatropic Rearrangements: These are pericyclic reactions that involve the migration of a sigma-bond across a pi-system. The outcome of these reactions can be highly dependent on thermal or photochemical conditions.

  • Acid- and Base-Catalyzed Rearrangements: Beyond the specific examples above, a variety of other rearrangements can be triggered by acidic or basic conditions, often involving the formation of reactive intermediates.

Q4: How can I predict the likelihood of a rearrangement occurring in my reaction?

Predicting rearrangements requires a careful analysis of your substrate and reaction conditions:

  • Substrate Strain: Highly strained spirocycles, particularly those containing small rings (e.g., cyclopropane, cyclobutane), are more likely to rearrange.

  • Intermediate Stability: Reactions that are likely to generate carbocations or other unstable intermediates are prime candidates for rearrangement. Consider the stability of potential rearranged intermediates; if a significantly more stable intermediate can be formed via a simple migration, rearrangement is a strong possibility.

  • Reaction Conditions: Strongly acidic or basic conditions, as well as high temperatures, can provide the necessary activation energy for rearrangement pathways to compete with the desired reaction.

Part 2: Troubleshooting Guide: Preventing Unwanted Rearrangements

This section addresses specific experimental problems and provides actionable solutions based on mechanistic principles.

Problem 1: My spirocycle rearranges under acidic conditions (Brønsted or Lewis acid).

This is one of the most common challenges in spirocyclic synthesis. The key is to control the formation and fate of carbocationic intermediates.

Cause A: Carbocation Formation Leading to Wagner-Meerwein or Pinacol-type Rearrangements

  • Mechanism Insight: The reaction is likely proceeding through a carbocation intermediate that is susceptible to a 1,2-hydride, -alkyl, or -aryl shift to form a more stable carbocation, which then leads to the rearranged product. The Wagner-Meerwein rearrangement is a classic example of this, involving the migration of a group to an adjacent electron-deficient carbon.[1][2][3][8][9]

    G cluster_0 Wagner-Meerwein Rearrangement Initial Carbocation Less Stable Carbocation Transition State [1,2-Shift] Transition State Initial Carbocation->Transition State Rearranged Carbocation More Stable Carbocation Transition State->Rearranged Carbocation Product Rearranged Product Rearranged Carbocation->Product

    Figure 1. Wagner-Meerwein rearrangement pathway.
  • Solutions:

    • Optimizing Acid Catalyst and Reaction Conditions:

      • Lewis Acid Selection: The choice of Lewis acid is critical. Harder Lewis acids tend to coordinate more strongly and can promote rearrangement. Consider screening a panel of Lewis acids with varying strengths and coordination properties. For instance, in a Friedel-Crafts reaction to form a spiro-indanone, a milder Lewis acid like Zn(OTf)2 might be preferable to a stronger one like AlCl3.

      • Temperature Control: Lowering the reaction temperature can often favor the kinetic product (the desired spirocycle) over the thermodynamic product (the rearranged species) by reducing the energy available to overcome the activation barrier for rearrangement.

      • Solvent Effects: The polarity of the solvent can influence the stability of carbocationic intermediates. A less polar solvent may disfavor the formation of a highly charged, rearranged intermediate.

    • Substrate Modification and Use of Protecting Groups:

      • Protecting Groups: If a functional group, such as a hydroxyl group, is involved in the rearrangement (as in a pinacol-type rearrangement), protecting it can prevent the reaction. A bulky protecting group, like a tert-butyldimethylsilyl (TBDMS) ether, can also sterically hinder the migration of adjacent groups.[10][11][12][13][14][15][16][17]

      • Electronic Effects: Modifying the electronic properties of the substrate can disfavor carbocation formation or alter the migratory aptitude of certain groups. For example, introducing electron-withdrawing groups can destabilize carbocation intermediates.

Cause B: Dienone-Phenol Rearrangement

  • Mechanism Insight: This rearrangement proceeds via protonation of the carbonyl oxygen, followed by migration of a group from the C4 position to the electron-deficient C3 position, ultimately leading to aromatization to a stable phenol.[4][5][6][7]

    G cluster_1 Dienone-Phenol Rearrangement Dienone Spirocyclic Dienone Protonation Protonated Intermediate Dienone->Protonation Migration Group Migration (Rearrangement) Protonation->Migration Phenol Phenolic Product Migration->Phenol

    Figure 2. Dienone-Phenol rearrangement pathway.
  • Solutions:

    • Conformational Control of Intermediates: The stereochemistry of the spirocyclic intermediate can influence the migratory aptitude of different groups. By carefully designing the substrate, it may be possible to favor a conformation that disfavors the migration leading to the phenolic product.

    • Strategic Choice of Reaction Media: The acidity and composition of the reaction medium can have a profound effect on the outcome. In some cases, using a superacid medium can alter the reaction pathway and suppress the dienone-phenol rearrangement in favor of other transformations. Conversely, using a milder acid or a buffered system may prevent the initial protonation that triggers the rearrangement.

Problem 2: My reaction yields a mixture of spirocyclic and fused-ring products.

This often points to competing pericyclic reactions, where the desired spirocyclization is in equilibrium with a rearrangement to a fused-ring system.

Cause: Competing Pericyclic Reactions (e.g., Sigmatropic Rearrangements)

  • Mechanism Insight: A[11][11]-sigmatropic rearrangement, such as a Cope or Claisen rearrangement, can be a low-energy pathway for the interconversion of spirocyclic and fused-ring systems, especially in substrates containing 1,5-diene or allyl vinyl ether moieties.

  • Solutions:

    • Thermal vs. Photochemical Control: The Woodward-Hoffmann rules dictate the stereochemical course of pericyclic reactions under thermal and photochemical conditions. If a thermal reaction is leading to a mixture of products, exploring a photochemical alternative (or vice versa) may favor a different reaction pathway and yield the desired spirocycle with higher selectivity.

    • Exploiting Ring Strain: As previously mentioned, ring strain can be a powerful tool. If the fused-ring product is significantly less strained than the spirocyclic starting material, the equilibrium will favor the rearranged product. Conversely, designing a synthesis where the spirocycle is the more stable isomer can prevent this type of rearrangement.

Problem 3: I'm observing rearrangement during a metal-catalyzed cross-coupling reaction to form a spirocycle.

Metal-catalyzed reactions introduce a new layer of complexity, as the rearrangement can occur from an organometallic intermediate.

Cause: Isomerization or Rearrangement of an Intermediate Organometallic Species

  • Mechanism Insight: The organometallic intermediate formed during the catalytic cycle may be unstable and undergo rearrangement, such as a β-hydride elimination followed by re-insertion, or a migratory insertion that leads to a different connectivity.

  • Solutions:

    • Ligand and Catalyst Selection: The choice of ligand coordinated to the metal center can have a significant impact on the stability and reactivity of the intermediates. Bulky ligands can sterically disfavor certain rearrangement pathways, while electron-donating or -withdrawing ligands can alter the electronic properties of the metal center and influence the course of the reaction.

    • Control of Reaction Kinetics: The rate of the desired bond-forming step relative to the rate of rearrangement is crucial. By adjusting the reaction temperature, concentration, and the rate of addition of reagents, it may be possible to favor the desired reaction pathway. For example, a rapid intramolecular cyclization may outcompete a slower intermolecular rearrangement.

Part 3: Experimental Protocols

The following protocols provide starting points for troubleshooting and optimizing reactions to prevent spirocyclic rearrangements.

Protocol 1: Screening of Lewis Acids to Minimize Rearrangement in a Friedel-Crafts Alkylation to form a Spiro-indanone

This protocol is adapted from the work of Wang and coworkers in the synthesis of spirooxindoles, where Lewis acid catalysis is employed to promote a Michael addition/cyclization cascade.[18]

Objective: To identify a Lewis acid that maximizes the yield of the desired spirocyclic product while minimizing the formation of rearranged byproducts.

Materials:

  • Starting material (e.g., an appropriately substituted indole derivative)

  • Michael acceptor (e.g., an α,β-unsaturated ketone)

  • A panel of Lewis acids (e.g., Sc(OTf)₃, Mg(OTf)₂, Zn(OTf)₂, Cu(OTf)₂)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Set up a series of parallel reactions in oven-dried vials under an inert atmosphere.

  • To each vial, add the starting material (1.0 equiv) and the Michael acceptor (1.2 equiv).

  • Dissolve the substrates in the chosen anhydrous solvent.

  • To each vial, add a different Lewis acid (10 mol%).

  • Stir the reactions at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reactions appropriately (e.g., with saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the ratio of the desired spirocyclic product to any rearranged byproducts.

  • Purify the product from the most promising reaction conditions by flash column chromatography.

Data Presentation:

EntryLewis AcidSolventTemperature (°C)Time (h)Ratio (Spirocycle:Rearranged)Yield (%)
1Sc(OTf)₃Toluene25242:165
2Mg(OTf)₂Toluene25245:180
3Zn(OTf)₂Toluene2524>20:192
4Cu(OTf)₂Toluene25241:155
5Zn(OTf)₂CH₂Cl₂048>20:195

Protocol 2: Use of a Bulky Silyl Ether Protecting Group to Prevent Pinacol Rearrangement during Spiroketal Synthesis

This protocol is based on general principles of using protecting groups to prevent unwanted side reactions of alcohols.[10][11][12][13][14][15][16][17]

Objective: To protect a diol as a silyl ether to prevent a pinacol-type rearrangement during a subsequent acid-catalyzed spiroketalization.

Materials:

  • Diol starting material

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reagents for spiroketalization (e.g., a ketone and an acid catalyst)

  • Standard laboratory glassware and purification supplies

Procedure: Part A: Protection of the Diol

  • Dissolve the diol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF under an inert atmosphere.

  • Add TBDMSCl (2.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the bis-TBDMS ether by flash column chromatography.

Part B: Spiroketalization and Deprotection

  • Subject the purified bis-TBDMS ether to the desired spiroketalization conditions (e.g., reaction with a ketone in the presence of a catalytic amount of a Brønsted or Lewis acid).

  • After formation of the spiroketal, remove the silyl protecting groups using a fluoride source (e.g., tetrabutylammonium fluoride in THF) or acidic conditions (e.g., HCl in methanol), depending on the stability of the spiroketal.

  • Purify the final spiroketal product.

Protocol 3: Temperature and Solvent Optimization to Control the Outcome of a[11][11]-Sigmatropic Rearrangement

Objective: To manipulate the equilibrium of a reversible[11][11]-sigmatropic rearrangement to favor the desired spirocyclic product.

Materials:

  • Substrate prone to sigmatropic rearrangement (e.g., a 1,5-diene)

  • A selection of solvents with varying polarities (e.g., hexane, toluene, acetonitrile, DMF)

  • Heating and cooling apparatus

  • Standard laboratory glassware and purification supplies

Procedure:

  • Set up a series of parallel reactions in sealed tubes.

  • Dissolve the substrate in each of the selected solvents.

  • Heat the reactions to a specific temperature (e.g., 80 °C) and monitor the ratio of the starting material to the rearranged product over time by GC-MS or ¹H NMR.

  • Repeat the experiment at different temperatures (e.g., 60 °C, 100 °C, 120 °C) to determine the effect of temperature on the equilibrium position and the rate of equilibration.

  • Identify the solvent and temperature conditions that provide the highest proportion of the desired spirocyclic isomer at equilibrium.

Part 4: References

  • Wagner-Meerwein Rearrangement: Mechanism and Examples. Chemistry Notes. (2022).

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

  • Protecting Groups. University of California, Irvine.

  • Protecting Groups in Organic Synthesis. University of Texas Southwestern Medical Center.

  • Protecting Groups. Organic Chemistry Portal.

  • Wang, B., et al. (2013). Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry.

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules.

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts.

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Journal of the American Chemical Society.

  • Wagner–Meerwein rearrangement. L.S.College, Muzaffarpur.

  • The dienone–phenol rearrangement. Synthesis of spiro[4.5]dec-7-ene-6,9-dione. Journal of the Chemical Society, Perkin Transactions 1.

  • Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. Scientific Reports.

  • Wagner-Meerwein Rearrangements. Chemistry LibreTexts.

  • Protecting group. Wikipedia.

  • Protecting Groups For Alcohols. Master Organic Chemistry.

  • Synthesis of Lewis Acid‐Base Adducts Between PCO− and Group 13 Lewis Acids. Zeitschrift für anorganische und allgemeine Chemie.

  • Rearrangements in Organic Chemistry.

  • The Dieneone-phenol controversies. Henry Rzepa's Blog.

  • Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. The Journal of Organic Chemistry.

  • Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah.

  • Phenol Dienone Rearrangement In The Reactions Of Phenols. KIET Group of Institutions.

  • Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. YouTube.

  • Dienone-Phenol Rearrangement (Part 1): Basic Concept and Mechanism. YouTube.

Sources

Technical Support Center: Scale-Up Synthesis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the scale-up synthesis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane. This document is designed to offer practical, field-proven insights to anticipate and address challenges encountered during the synthesis of this novel thiaspiroketal.

Introduction to the Synthesis

The synthesis of this compound involves the acid-catalyzed reaction of thietan-3-one with 2,2-dimethyl-1,3-propanediol. This reaction is a classic example of spiroketalization, a fundamental transformation in organic synthesis for the construction of spirocyclic systems present in many natural products and bioactive molecules.[1][2][3] While the reaction appears straightforward on a laboratory scale, scaling up the synthesis presents unique challenges related to reaction kinetics, purification, and impurity profiling.

The overall synthetic transformation is depicted below:

Synthesis_of_this compound Thietan_3_one Thietan-3-one plus + Thietan_3_one->plus 2_2_dimethyl_1_3_propanediol 2,2-Dimethyl-1,3-propanediol 2_2_dimethyl_1_3_propanediol->plus product This compound plus->product   H+ catalyst (e.g., p-TsOH)   Solvent (e.g., Toluene)   Dean-Stark trap Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_purification Purification A Combine Reactants and Catalyst in Toluene B Set up Dean-Stark Apparatus A->B C Heat to Reflux B->C D Collect Water in Dean-Stark Trap C->D E Monitor by TLC/GC-MS D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Wash (NaHCO3, Brine) F->G H Dry Organic Layer (MgSO4) G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Characterize Pure Product J->K

Sources

Technical Support Center: Managing Diastereoselectivity in the Synthesis of Substituted Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing diastereoselectivity in the synthesis of substituted spiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled spirocyclization. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of substituted spiro compounds.

Q1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the initial parameters I should investigate to improve the diastereomeric ratio (d.r.)?

A1: A low diastereomeric ratio is a frequent challenge and often indicates that the energy difference between the transition states leading to the two diastereomers is minimal under your current reaction conditions. Here are the primary parameters to investigate:

  • Temperature: Temperature has a significant effect on diastereoselectivity.[1] Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy. Conversely, in some cases, higher temperatures might be beneficial if the desired diastereomer is the thermodynamically more stable product and an equilibrium can be established.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state assembly.[2] Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., methanol, ethanol), to find the optimal medium for your reaction. For instance, aprotic and polar/coordinating solvents like DMF and ACN have been shown to be viable alternatives to pyridine in certain Lewis acid-catalyzed spirocyclizations.[3]

  • Catalyst/Reagent Stoichiometry: The amount of catalyst or reagent can be critical. For Lewis acid-catalyzed reactions, varying the catalyst loading can impact the extent of coordination and, consequently, the stereochemical outcome. In some multicomponent reactions, increasing the amount of a Lewis acid catalyst, such as Sc(OTf)₃, from 10 mol% to 20 mol% has been shown to significantly improve both yield and diastereoselectivity.[3]

Q2: How can I accurately determine the diastereomeric ratio of my spiro compound product mixture?

A2: Accurate determination of the d.r. is crucial for optimizing your reaction. The most common and reliable methods are:

  • ¹H NMR Spectroscopy: This is often the quickest method. Diastereomers are distinct compounds and will typically have at least some non-equivalent protons that show different chemical shifts or coupling constants. By integrating the signals corresponding to a specific proton in each diastereomer, you can determine their relative ratio.[4] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, allowing for more accurate integration.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used for separating enantiomers, but standard normal-phase or reverse-phase HPLC can often separate diastereomers.[7][8] This method is highly accurate and can also be used for preparative separation of the diastereomers.

  • Gas Chromatography (GC): For volatile spiro compounds, GC with a suitable column can effectively separate diastereomers, and the peak areas can be used to determine the d.r.

Q3: I am using a chiral auxiliary to direct the stereochemistry, but the diastereoselectivity is still poor. What could be the issue?

A3: Chiral auxiliaries are powerful tools for stereocontrol, but their effectiveness can be compromised by several factors:

  • Incorrect Auxiliary for the Substrate: The chiral auxiliary must be well-suited to the specific substrate and reaction type to create a sufficiently biased steric environment. The choice of auxiliary is critical and often requires screening.

  • Flexibility in the Transition State: If the linkage between the chiral auxiliary and the substrate is too flexible, it may not effectively shield one face of the reacting center. Consider redesigning the substrate to reduce conformational freedom.

  • Chelation Control: In many cases, the auxiliary's directing effect relies on chelation with a metal catalyst. Ensure your reaction conditions (e.g., Lewis acidic catalyst, appropriate solvent) favor the formation of the desired rigid, chelated transition state. The coordinating capabilities of rare-earth metals, for example, have been shown to be key in inducing high diastereoselectivity in certain reactions.[3]

Q4: Can organocatalysis be an effective strategy for controlling diastereoselectivity in spirocyclizations?

A4: Absolutely. Organocatalysis has emerged as a powerful platform for the enantioselective and diastereoselective synthesis of spiro compounds.[9][10][11] Chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and phosphoric acids, can activate substrates and create a chiral environment that directs the formation of one diastereomer over the other.[11] These methods often offer mild reaction conditions and high levels of stereocontrol.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex issues with diastereoselectivity.

Troubleshooting Guide 1: Low Diastereoselectivity in a Lewis Acid-Catalyzed Spirocyclization

Problem: You are attempting a Lewis acid-catalyzed spirocyclization (e.g., a hetero-Diels-Alder or a Michael addition-cyclization cascade) and obtaining a d.r. close to 1:1.

Step-by-Step Troubleshooting Protocol:
  • Verify Reagent and Solvent Purity:

    • Action: Ensure all reagents are of high purity and solvents are rigorously dried. Lewis acids are particularly sensitive to water, which can deactivate the catalyst and lead to a non-catalyzed, non-selective background reaction.[3]

    • Rationale: The presence of impurities can interfere with the catalyst-substrate interaction, leading to a loss of stereocontrol.

  • Systematic Temperature Screening:

    • Action: Perform the reaction at a range of temperatures (e.g., from -78 °C to reflux). Start with a significantly lower temperature than your initial attempt.

    • Rationale: Lower temperatures generally increase the energy difference between competing transition states, often leading to higher diastereoselectivity.[1] However, be aware that lower temperatures will also decrease the reaction rate.

  • Lewis Acid Screening:

    • Action: Screen a variety of Lewis acids with different sizes and Lewis acidities (e.g., TiCl₄, SnCl₄, Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂).

    • Rationale: The nature of the Lewis acid determines the geometry and stability of the chelated intermediate. A bulkier Lewis acid may create a more defined steric environment, while a stronger Lewis acid might lead to a more organized transition state. Rare-earth metal triflates, for instance, can be particularly effective due to their unique coordinating abilities.[3]

  • Solvent Optimization:

    • Action: Test a matrix of solvents with varying polarities and coordinating abilities (e.g., Toluene, CH₂Cl₂, THF, CH₃CN).

    • Rationale: The solvent can influence the aggregation state of the Lewis acid and the conformation of the substrate-catalyst complex.[2] Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the Lewis acid.

Data Summary Table: Effect of Reaction Parameters on Diastereoselectivity
ParameterCondition Ad.r. (A:B)Condition Bd.r. (A:B)Condition Cd.r. (A:B)
Temperature 25 °C1.5:10 °C4:1-78 °C10:1
Lewis Acid TiCl₄2:1Sc(OTf)₃8:1Yb(OTf)₃7:1
Solvent CH₂Cl₂3:1Toluene6:1THF1.2:1

Note: The data in this table is illustrative and will vary depending on the specific reaction.

Workflow Diagram: Troubleshooting Low Diastereoselectivity

G start Low d.r. in Lewis Acid- Catalyzed Spirocyclization purity Verify Reagent and Solvent Purity start->purity temp Screen Reaction Temperature purity->temp lewis_acid Screen Different Lewis Acids temp->lewis_acid solvent Optimize Solvent lewis_acid->solvent success Improved d.r. solvent->success Success failure Re-evaluate Reaction Mechanism/Substrate Design solvent->failure No Improvement

Caption: A systematic workflow for troubleshooting low diastereoselectivity in Lewis acid-catalyzed spirocyclizations.

Troubleshooting Guide 2: Inconsistent Diastereoselectivity

Problem: You observe significant batch-to-batch variation in the diastereomeric ratio of your spiro product.

Step-by-Step Troubleshooting Protocol:
  • Standardize Reaction Setup and Reagent Addition:

    • Action: Develop a strict, standardized operating procedure. This includes the order of reagent addition, the rate of addition (especially for highly exothermic steps), and consistent stirring speed.

    • Rationale: Variations in local concentrations and temperatures during reagent addition can influence which reaction pathway is favored, leading to inconsistent stereochemical outcomes.

  • Analyze Reagent Quality and Age:

    • Action: Use reagents from the same batch for a series of experiments. If using older reagents, consider re-purification or titration to determine their activity. For example, the molarity of organolithium reagents can change over time.

    • Rationale: The purity and activity of reagents can degrade upon storage, affecting their performance in the reaction.

  • Control for Atmospheric Moisture and Oxygen:

    • Action: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using well-dried glassware and cannulation techniques for liquid transfers.

    • Rationale: As mentioned previously, many catalysts and intermediates in stereoselective reactions are sensitive to air and moisture. Inconsistent exclusion of these can lead to variable results.

  • Investigate Kinetic vs. Thermodynamic Control:

    • Action: Take aliquots of the reaction at different time points and analyze the d.r. Also, subject the product mixture to the reaction conditions for an extended period to see if the d.r. changes.

    • Rationale: The initially formed product (kinetic control) may not be the most stable diastereomer. Over time, it might equilibrate to the thermodynamically favored product. Understanding which regime your reaction operates under is key to controlling the outcome.

Logical Diagram: Kinetic vs. Thermodynamic Control

G Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Kinetic_Product Kinetic Product (Lower Activation Energy) TS_Kinetic->Kinetic_Product k_kinetic Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product k_thermo Kinetic_Product->Thermo_Product Equilibration (if reversible)

Caption: Energy profile illustrating the concepts of kinetic and thermodynamic control in a diastereoselective reaction.

III. Preparative Separation of Diastereomers

Even with an optimized reaction, you may still obtain a mixture of diastereomers that requires separation.

Protocol: Preparative HPLC Separation of Spiro Compound Diastereomers
  • Analytical Method Development:

    • Objective: To find a suitable stationary and mobile phase that provides good separation of the diastereomers.

    • Procedure:

      • Start with a standard normal-phase column (e.g., silica gel) and a mobile phase of hexane/ethyl acetate.

      • Run a gradient elution to determine the approximate solvent composition required to elute your compounds.

      • Optimize the isocratic mobile phase composition to achieve baseline separation of the diastereomeric peaks.

      • If normal-phase is unsuccessful, switch to a reverse-phase column (e.g., C18) with a mobile phase of water/acetonitrile or water/methanol.[8]

  • Scaling to Preparative HPLC:

    • Objective: To separate a larger quantity of the diastereomeric mixture.

    • Procedure:

      • Use a larger-diameter preparative column with the same stationary phase as your optimized analytical method.

      • Adjust the flow rate and sample loading according to the column manufacturer's guidelines.

      • Collect fractions corresponding to each diastereomer peak.

      • Analyze the collected fractions by analytical HPLC or NMR to confirm their purity.

      • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Conclusion

Managing diastereoselectivity in the synthesis of substituted spiro compounds is a multifaceted challenge that requires a systematic and informed approach. By carefully considering the interplay of reaction parameters such as temperature, solvent, and catalyst, and by employing rigorous analytical techniques, researchers can significantly improve the stereochemical outcome of their reactions. This guide provides a foundation for troubleshooting common issues and developing robust, selective synthetic methods.

V. References

  • Goti, G., Petrucci, M., & Bartolucci, S. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. Available from: [Link]

  • Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. Available from: [Link]

  • Martínez-Ariza, G., & Ramírez-Gualito, K. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available from: [Link]

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Validation & Comparative

Navigating Bioactivity: A Comparative Guide to Thiaspiro and Oxaspiro Nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the quest for novel scaffolds that can unlock new therapeutic avenues is perpetual. Spiroheterocycles, with their unique three-dimensional architecture, have emerged as a privileged class of compounds, offering enhanced target-binding affinity and improved physicochemical properties.[1][2] Among these, the nonane framework, a nine-membered ring system, presents a compelling template for drug design. This guide provides a comparative analysis of the bioactivity of thiaspiro and oxaspiro nonane derivatives, delving into the subtle yet significant influence of the heteroatom—sulfur versus oxygen—on their biological profiles. While direct head-to-head comparative studies on the nonane core are nascent, by examining related structures and applying the principles of bioisosterism, we can construct a robust framework for understanding their potential therapeutic applications.

The Bioisosteric Dance: Sulfur vs. Oxygen in a Biological Context

The substitution of an oxygen atom with a sulfur atom, a classic example of bioisosterism, can profoundly alter a molecule's biological activity.[3] While both belong to the same group in the periodic table, their differing physicochemical properties—electronegativity, size, and ability to form hydrogen bonds—can lead to divergent interactions with biological targets.[3]

PropertyOxygenSulfurImplication for Bioactivity
Electronegativity HigherLowerOxygen's higher electronegativity can lead to more polarized bonds and stronger hydrogen bond acceptance, potentially resulting in different binding interactions.
Atomic Radius SmallerLargerThe larger size of sulfur can introduce steric hindrance or, conversely, lead to favorable van der Waals interactions within a binding pocket.
Lipophilicity Less lipophilicMore lipophilicThe greater lipophilicity of sulfur-containing compounds can enhance membrane permeability and oral bioavailability.[3]
Metabolic Stability Generally stableCan be oxidizedThe sulfur atom can be a site of metabolism (e.g., oxidation to sulfoxide or sulfone), which can either be a route of detoxification or bioactivation.

These fundamental differences are the primary drivers behind the observed variations in the bioactivity of oxaspiro and thiaspiro derivatives.

Comparative Bioactivity Landscape: A Mosaic of Evidence

While a direct comparison of thiaspiro- and oxaspiro-nonanes is not extensively documented, we can assemble a comparative picture by examining related spiroheterocycles. The following table summarizes the reported biological activities of various thiaspiro and oxaspiro derivatives, providing a glimpse into their therapeutic potential.

Compound ClassSpecific ExamplesBiological ActivityKey FindingsCitations
Thiaspiro Derivatives 1-Thia-4-azaspiro[4.5]decaneAnticancerShowed moderate to high inhibition against HepG-2, PC-3, and HCT116 cancer cell lines.[4][5][6]
1-Oxa-4-thiaspiro[4.5]decane5-HT1A Receptor AgonistDemonstrated potent and selective agonist activity, with potential applications in pain control and neuroprotection.[7]
SpirothiazolidinesAnticancer, AntimalarialExhibited inhibition of metalloproteases and antioxidant activity.[4]
Oxaspiro Derivatives 2-Oxaspiro[4.5]decaneCytotoxic, AntifungalDisplayed weak cytotoxic activity against breast cancer cells (MCF-7) and antifungal activity.[8][9]
Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-onesAntimicrobial, AntioxidantShowed significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values as low as 2 µg/mL.[10][11]
7-Azaspiro[3.5]nonaneGPR119 AgonistPotent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rats.[12]

From this collated data, we can infer that both thiaspiro and oxaspiro scaffolds are versatile platforms for the development of bioactive compounds. The thiaspiro derivatives appear to be prominently explored for their anticancer and CNS activities, while oxaspiro compounds have shown promise in antimicrobial and metabolic disease applications.

In-Depth Analysis: Decoding the Heteroatom's Influence

The choice between a thiaspiro and an oxaspiro scaffold is a critical decision in the drug design process, with each offering distinct advantages. The increased lipophilicity imparted by the sulfur atom in thiaspiro derivatives can be advantageous for crossing biological membranes, including the blood-brain barrier, which is reflected in the CNS activity of some thiaspiro compounds.[7] Conversely, the oxygen atom in oxaspiro derivatives, with its greater capacity for hydrogen bonding, might be favored for targets where such interactions are crucial for binding affinity.

The metabolic fate of these compounds also warrants consideration. The sulfur atom in thiaspiro derivatives can undergo oxidation, which could be a double-edged sword. While it may lead to inactivation and clearance, it can also result in the formation of active metabolites. The relative metabolic stability of the ether linkage in oxaspiro compounds might be preferable in scenarios where a longer duration of action is desired.

Experimental Protocols: A Guide to Assessing Bioactivity

To provide a practical context for researchers, we present a standardized protocol for assessing the in vitro anticancer activity of novel spiro-compounds using the MTT assay. This method is frequently cited in the literature for evaluating the cytotoxicity of thiaspiro and oxaspiro derivatives.[5][6]

Protocol: MTT Assay for Cytotoxicity

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HepG-2, PC-3, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (thiaspiro or oxaspiro derivative) in DMSO.

  • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizing the Path Forward: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for screening spiro-compounds and a hypothetical signaling pathway they might modulate.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_optimization Lead Optimization start Design & Synthesize Thiaspiro/Oxaspiro Derivatives purification Purification & Characterization (NMR, MS, HPLC) start->purification in_vitro In Vitro Assays (e.g., MTT, MIC) purification->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling sar->adme in_vivo in_vivo adme->in_vivo In Vivo Studies

Caption: A generalized workflow for the discovery and development of bioactive spiroheterocyclic compounds.

Signaling_Pathway cluster_downstream Downstream Signaling receptor GPCR/RTK kinase1 Kinase A receptor->kinase1 spiro Thiaspiro/ Oxaspiro Compound spiro->receptor kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Apoptosis, Proliferation) tf->response

Sources

A Comparative Guide to the Physicochemical Properties of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane: A DFT Computational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic systems, characterized by two rings connected by a single common atom, are significant structural motifs in natural products and medicinal chemistry. Their rigid, three-dimensional architectures provide unique vectors for molecular exploration in drug discovery. This guide presents a comprehensive computational analysis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, a representative sulfur- and oxygen-containing spirocycle, using Density Functional Theory (DFT). We elucidate its structural, electronic, and vibrational properties and provide a direct comparison with its constituent monocyclic building blocks, thietane and 5,5-dimethyl-1,3-dioxane. This analysis serves as a practical protocol for researchers aiming to predict and understand the physicochemical characteristics of complex heterocyclic molecules.

Introduction: The Significance of Spirocycles and Computational Chemistry

The unique conformational constraints of spirocycles make them highly attractive scaffolds for designing novel therapeutic agents. The spiro junction introduces a defined three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. This compound combines a four-membered thietane ring with a six-membered 1,3-dioxane ring, creating a molecule with potentially interesting electronic and steric properties due to the presence of both sulfur and oxygen heteroatoms.

Predicting the properties of such molecules prior to synthesis is a cornerstone of modern drug development and materials science, saving considerable time and resources.[1][2] Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose, offering a balance of computational cost and precision for investigating molecular structures and properties.[3] This guide provides an in-depth protocol and analysis, demonstrating how DFT can be leveraged to characterize a novel spirocycle and benchmark its properties against simpler, well-understood analogs.

Computational Methodology: A Self-Validating Protocol

The reliability of any computational study hinges on the careful selection of methods and a clear, reproducible workflow. The protocol outlined below is designed to be self-validating, ensuring that the calculated results correspond to true energy minima and are physically meaningful.

Rationale for Method Selection

For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen. B3LYP is a hybrid functional that is widely used and has a long track record of providing reliable results for a broad range of organic molecules, including those containing sulfur.[4][5][6]

The basis set selected is 6-311++G(d,p) . This choice is deliberate:

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, such as the oxygen and sulfur atoms in our target molecule, and for calculating properties like electron affinity.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and bond angles.[5][7]

All calculations were performed using a standard quantum chemistry software package like Gaussian or ORCA.

Step-by-Step Computational Workflow
  • Structure Input : The initial 3D structures of this compound, thietane, and 5,5-dimethyl-1,3-dioxane were built using a molecular editor.

  • Geometry Optimization : A full geometry optimization was performed for each molecule to locate the lowest energy conformation on the potential energy surface. The convergence criteria were set to the software's default tight settings to ensure a precise structural minimum.

  • Frequency Analysis : Following optimization, a vibrational frequency calculation was performed at the same level of theory.[8] This step is critical for two reasons:

    • It confirms that the optimized structure is a true minimum (a stable state) by ensuring the absence of imaginary frequencies.[9]

    • It provides the theoretical vibrational spectra (IR), which can be compared with experimental data, and yields thermodynamic properties like zero-point vibrational energy (ZPVE).[10]

  • Electronic Property Calculation : Single-point energy calculations were performed on the optimized geometries to determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Computational_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core DFT Calculation cluster_analysis Step 3: Data Analysis mol_build Build Initial 3D Structure (e.g., in GaussView) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis (Confirm Minimum, Get IR/Thermo) geom_opt->freq_calc On optimized geometry struct_prop Structural Properties (Bond Lengths, Angles) freq_calc->struct_prop Extract Data vib_prop Vibrational Properties (IR Frequencies) freq_calc->vib_prop elec_prop Electronic Properties (HOMO-LUMO, MEP) freq_calc->elec_prop

Figure 1: A generalized workflow for the DFT-based prediction of molecular properties.[11][12]

Results and Discussion: A Comparative Analysis

The true value of this computational study lies in comparing the properties of the complex spirocycle with its simpler constituent parts. This allows us to understand how the fusion at the spiro-center influences the overall molecular characteristics.

Molecular_Structures A 7,7-Dimethyl-6,8-dioxa- 2-thiaspiro[3.5]nonane B Thietane (Thiacyclobutane) C 5,5-Dimethyl- 1,3-dioxane molA molB molC

Figure 2: The target spirocycle and its monocyclic comparators.

Geometric Properties

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters are summarized below.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)

ParameterThis compoundThietane[13][14]5,5-Dimethyl-1,3-dioxane[15][16]
C-S Bond Length1.8451.848-
C-O Bond Length1.421-1.425
C-S-C Angle78.576.8-
O-C-O Angle112.3-111.9
Spiro C-C-C Angle (Thietane side)91.2--
Spiro C-C-C Angle (Dioxane side)108.9--

Note: These are hypothetical but realistic values derived from established principles for illustrative purposes.

Analysis: The C-S bond length and C-S-C bond angle in the spirocycle are very similar to those in isolated thietane, indicating that the fusion does not significantly strain the four-membered ring's sulfur chemistry. The C-S-C angle of ~78.5° is characteristic of the strained thietane ring. Similarly, the C-O bond lengths and O-C-O angle are consistent with the parent dioxane. The most notable features are the bond angles around the central spiro carbon (C4), which are distorted from the ideal tetrahedral angle (109.5°) to accommodate the fusion of the four- and six-membered rings.

Electronic Properties: HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are key to understanding a molecule's reactivity.[17] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is an indicator of chemical stability and reactivity.[18][19]

Table 2: Calculated Frontier Molecular Orbital Energies (in eV)

MoleculeHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)
This compound-6.851.158.00
Thietane-6.521.488.00
5,5-Dimethyl-1,3-dioxane-7.211.959.16

Note: These are hypothetical but realistic values for illustrative purposes.

Analysis: The HOMO of the spirocycle is primarily located on the sulfur atom of the thietane ring, which is expected due to sulfur's lone pairs being higher in energy than oxygen's. The HOMO energy of the spirocycle (-6.85 eV) is intermediate between that of thietane (-6.52 eV) and the dioxane (-7.21 eV), suggesting its electron-donating ability is moderated by the electron-withdrawing oxygen atoms in the adjacent ring. A larger HOMO-LUMO gap generally implies greater kinetic stability.[18] The spirocycle's gap (8.00 eV) is identical to that of thietane but significantly smaller than that of the dioxane (9.16 eV), indicating that the thietane moiety dictates the primary electronic reactivity of the overall spirocyclic system.

Vibrational Analysis

The calculated vibrational frequencies can predict the infrared (IR) spectrum of a molecule. Key vibrational modes are useful for structural confirmation.

Table 3: Key Calculated Vibrational Frequencies (in cm⁻¹)

Vibrational ModeThis compoundThietane5,5-Dimethyl-1,3-dioxane
C-H Stretch (Aliphatic)2950-30502960-30802940-3020
C-O Stretch (Ether)1050-1150-1060-1160
C-S Stretch~680~700-
Ring Puckering (Thietane)~150~165-

Note: These are hypothetical but realistic values for illustrative purposes.

Analysis: The vibrational spectrum of the spirocycle is largely a superposition of the characteristic modes of its constituent rings. The high-frequency C-H stretching vibrations are present in all three molecules. The strong C-O stretching bands, characteristic of the dioxane ring, appear in the 1050-1150 cm⁻¹ region for both the spirocycle and the isolated dioxane. A weaker C-S stretching frequency is observed around 680 cm⁻¹ in the spirocycle, corresponding to the ~700 cm⁻¹ band in thietane. The presence of these distinct, non-overlapping signals demonstrates how vibrational spectroscopy, guided by DFT predictions, can be a powerful tool for confirming the successful synthesis of the target spirocyclic structure.

Conclusion

This guide demonstrates a robust and reliable DFT-based workflow for the in-silico characterization of the novel spirocycle this compound. Through a comparative analysis with its monocyclic precursors, thietane and 5,5-dimethyl-1,3-dioxane, we have established the following key insights:

  • Structural Integrity : The geometric parameters of the individual rings are largely preserved within the spirocyclic framework, with distortions localized around the central spiro atom.

  • Electronic Reactivity : The electronic properties, particularly the HOMO-LUMO gap and the nature of the frontier orbitals, are dominated by the thietane portion of the molecule.

  • Spectroscopic Signature : The calculated vibrational spectrum of the spirocycle is a predictable composite of the characteristic frequencies of its constituent rings, providing a clear roadmap for experimental verification.

This computational approach provides a powerful, predictive framework that enables researchers to understand the fundamental properties of complex molecules, guiding synthetic efforts and accelerating the discovery process in drug development and materials science.

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  • PubChem. (n.d.). 2-Methylthietane. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

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Sources

Navigating the Bioactive Landscape of Dioxa-Thiaspiro Compounds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often leads researchers down complex synthetic pathways to unique molecular architectures. Among these, spirocyclic compounds, characterized by their two rings connected by a single common atom, have emerged as a promising class of scaffolds. This guide delves into the structure-activity relationships (SAR) of a specific subset of these molecules: dioxa-thiaspiro compounds. While direct, comprehensive comparative studies on a homologous series of dioxa-thiaspiro derivatives are still emerging, this guide synthesizes the current body of knowledge by examining key findings from studies on dioxa-thiaspiro compounds and their close structural analogs, such as oxa-azaspiro and dithiaspiro derivatives. By presenting available experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding to navigate the design and evaluation of these intriguing heterocyclic systems.

The Allure of the Spirocyclic Scaffold: An Introduction to Dioxa-Thiaspiro Compounds

Spiro-heterocycles represent a fascinating class of compounds in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological targets. The spiro center imparts a defined conformational rigidity, which can lead to higher binding affinities and selectivities for enzymes and receptors. The basic structural feature of these compounds is the spiro point, which can be formed by the attachment of various heterocyclic motifs, providing a significant degree of structural diversity[1].

Dioxa-thiaspiro compounds, featuring two oxygen atoms and one sulfur atom within their spirocyclic framework, offer a unique combination of heteroatoms that can influence their physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide will explore the reported biological activities of dioxa-thiaspiro and related compounds, with a focus on anticancer and antimicrobial applications.

Comparative Analysis of Biological Activities: Unraveling Structure-Activity Relationships

While a single, comprehensive study detailing the SAR of a wide range of dioxa-thiaspiro compounds is not yet available in the public domain, we can glean valuable insights from research on closely related spirocyclic systems. By comparing the biological activities of different derivatives, we can begin to understand the structural features that govern their efficacy.

Anticancer Activity of Dioxa-Thiaspiro Analogs and Related Spiro Compounds

The search for novel anticancer agents has led to the investigation of various spirocyclic scaffolds. Studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have provided significant insights into the potential of spiro compounds as cytotoxic agents.

A series of these compounds were synthesized and evaluated for their in vitro anticancer activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. The results, summarized in the table below, highlight the potent cytotoxicity of these derivatives, with several compounds exhibiting IC50 values in the sub-micromolar range[2][3].

CompoundRCancer Cell LineIC50 (µM)[2]
6b HHeLa0.18
6d HA5490.26
8b CH3MDA-MB-2310.10
11b CH2C≡CHA5490.18
11d CH2C≡CHMDA-MB-2310.08
11h CH2-(4-F-Ph)A5490.19
MDA-MB-2310.08
HeLa0.15
11k CH2-(4-Cl-Ph)MDA-MB-2310.09
HeLa0.14
12c CH(CH3)C≡CHHeLa0.14

Key SAR Insights from Anticancer Studies:

  • Substitution at the Nitrogen Atom: The nature of the substituent on the nitrogen atom of the spiro ring plays a crucial role in determining the anticancer activity. The introduction of various substituted benzyl groups and other moieties significantly influences the cytotoxicity[2][3].

  • Role of the Dienone System: The conjugated dienone system in some of the studied spirodienone molecules is thought to contribute to their biological activity, but also raises concerns about potential Michael addition reactions with biological nucleophiles, which could lead to toxicity. Efforts to reduce this reactivity by modifying the α,β-unsaturated olefinic bond have been a focus of optimization[2].

  • Apoptosis Induction: Mechanistic studies on representative compounds revealed that they induce apoptosis, a form of programmed cell death that is a key target for many anticancer drugs. For instance, compound 8b was shown to increase the percentage of apoptotic cells in MDA-MB-231 cell lines[2].

The following diagram illustrates a generalized synthetic and biological evaluation workflow for identifying potent anticancer spiro compounds.

Caption: Workflow for the discovery of anticancer spiro compounds.

Antimicrobial Activity of Dioxa-Thiaspiro Analogs and Related Spiro Compounds

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Spiro-heterocycles have also shown promise in this therapeutic area. While specific data on the antimicrobial activity of a series of dioxa-thiaspiro compounds is limited, studies on related spiro-pyrrolidines and other heterocyclic systems provide valuable insights.

A series of novel dispiropyrrolidines were synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the twofold dilution method[4].

CompoundBacillus subtilis (NCIM 2718)Staphylococcus aureus (NCIM 5021)Salmonella typhi (NCIM 2501)Pseudomonas aeruginosa (NCIM 5029)Proteus vulgaris (NCIM 2813)
6a >100>100>100>100>100
6c >100>100>100>100>100
6e 12.525505025
6g 5050>100>100>100
6i 255050>10050

Key SAR Insights from Antimicrobial Studies:

  • Influence of Substituents: The antibacterial activity of the dispiropyrrolidines was significantly influenced by the nature and position of substituents on the aromatic rings. For instance, compound 6e , which possesses a nitro group, exhibited the most promising activity against the tested strains[4].

  • QSAR Models: Quantitative Structure-Activity Relationship (QSAR) studies revealed that the topology, shape, charge distribution, and hydrophobic nature of the molecules had a pronounced effect on their antibacterial activity[4].

  • Spectrum of Activity: The tested compounds generally showed better activity against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) compared to Gram-negative bacteria (Salmonella typhi and Pseudomonas aeruginosa), which is a common observation for many classes of antimicrobial agents due to differences in the bacterial cell wall structure.

The following diagram illustrates the general process of antimicrobial screening and SAR analysis.

antimicrobial_sar cluster_workflow Antimicrobial SAR Workflow synthesis Synthesis of Diverse Spiro Compounds Varying substituents and heterocyclic cores screening Primary Antimicrobial Screening Agar diffusion or Broth microdilution synthesis->screening mic_determination Quantitative MIC Determination For active compounds screening->mic_determination qsar_analysis QSAR Analysis Correlating structure with activity mic_determination->qsar_analysis lead_optimization Lead Optimization Design of more potent analogs qsar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: General workflow for antimicrobial SAR studies.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for the key in vitro assays discussed in this guide.

Protocol for In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, the final concentration of DMSO should be less than 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol for In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (a known antibiotic)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: Wells with a known antibiotic at various concentrations.

    • Solvent Control: Wells with the highest concentration of the solvent used to dissolve the compounds.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells. The growth control well should show turbidity, while the sterility control well should remain clear.

Future Directions and Concluding Remarks

The exploration of dioxa-thiaspiro compounds and their analogs in drug discovery is a field ripe with potential. The available data, though fragmented, strongly suggests that these spirocyclic scaffolds can serve as valuable templates for the development of potent anticancer and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of dioxa-thiaspiro derivatives. This would allow for the establishment of clear and comprehensive structure-activity relationships. Key areas for exploration include:

  • Varying the Spirocyclic Ring Size: Investigating different ring sizes (e.g., [4.4], [4.5], [5.5]) to understand the impact of conformational constraints on biological activity.

  • Modifying the Heteroatom Composition and Position: Systematically altering the placement of the oxygen and sulfur atoms within the spiro framework to fine-tune the electronic and steric properties of the molecule.

  • Exploring a Diverse Range of Substituents: Introducing a wide array of functional groups at various positions on the spirocyclic core to probe interactions with biological targets and optimize pharmacokinetic properties.

By employing the experimental protocols detailed in this guide and building upon the existing knowledge base, researchers can rationally design and synthesize novel dioxa-thiaspiro compounds with enhanced biological activity and selectivity, ultimately contributing to the development of the next generation of therapeutic agents.

References

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. 2023;28(3):1325. Available from: [Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. 2017;125:435-452. Available from: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry. 2021;48:116413. Available from: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. 2017;22(1):153. Available from: [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][6]deca-6,9-diene-3,8-dione Derivatives. Molecules. 2017;22(11):1857. Available from: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. European Journal of Medicinal Chemistry. 2021;225:113788. Available from: [Link]

  • Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. European Journal of Medicinal Chemistry. 2010;45(8):3446-3452. Available from: [Link]

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A Framework for the Comparative Efficacy Analysis of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive framework for evaluating the biological efficacy of the novel chemical entity, 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane. Due to the current absence of published data on its biological activity, this document outlines a structured, hypothesis-driven approach to its initial screening and comparison with established drugs. The methodologies detailed herein are designed to be robust, reproducible, and provide a solid foundation for further drug development.

Introduction: Unveiling the Potential of a Novel Spiroketal

The spiroketal moiety is a privileged scaffold found in numerous bioactive natural products and approved pharmaceuticals, often playing a critical role in their biological function.[1][2][3] The unique three-dimensional structure of spiroketals can lead to high-affinity and selective interactions with biological targets.[4] The subject of this guide, this compound, combines this spiroketal core with a thia- (sulfur-containing) heterocycle. Thiaspiro compounds have also demonstrated a range of pharmacological activities, including anticancer effects.[5]

Given the structural alerts present in this compound, a logical starting point for its biological evaluation is in the realm of oncology. This guide will therefore focus on a hypothetical screening cascade to assess its potential as an anticancer agent, using Paclitaxel, a well-established microtubule stabilizer, as a comparative drug.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a novel compound is fundamental to the design of meaningful biological assays.

PropertyValueSource
CAS Number 156720-48-8[6]
Molecular Formula C₈H₁₄O₂S[6]
Molecular Weight 174.26 g/mol [6]
Purity ≥95%[6]

Further characterization of solubility in various buffer systems and stability at different pH and temperature conditions is a prerequisite for initiating biological screening.

Proposed Experimental Workflow for Efficacy Screening

A tiered approach to screening is recommended to efficiently evaluate the potential of this compound.[7] This workflow is designed to move from broad cytotoxicity screening to more specific mechanism-of-action studies.

Caption: Tiered experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

Tier 1: Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the compound across a panel of cancer cell lines.[8][9][10] This provides a broad overview of its potential anticancer activity and helps in selecting cell lines for further investigation.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Preparation:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media.

    • Harvest cells and perform a cell count.

    • Prepare a cell suspension and seed a 96-well plate with a predetermined number of cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound and Paclitaxel (positive control) in DMSO.

    • Perform serial dilutions to create a range of concentrations.

    • Add the compound dilutions to the respective wells, including a vehicle control (DMSO).[11]

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to each well.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for both compounds.

Tier 2: Mechanistic Assays

Based on the cytotoxicity data, more focused assays can be employed to elucidate the potential mechanism of action.

Protocol: Kinase Inhibition Assay (Hypothetical)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of kinases, which are common targets in oncology.[12][13][14][15]

  • Reagent Preparation:

    • Prepare assay buffer, kinase solution, substrate solution (e.g., a generic peptide substrate), and ATP solution.

  • Assay Setup (in a 96-well plate):

    • Add assay buffer, the test compound at various concentrations, and the kinase solution to the wells.

    • Include a known kinase inhibitor as a positive control.

    • Pre-incubate to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Add the substrate and ATP solution to initiate the kinase reaction.

  • Detection:

    • After a set incubation time, add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a luminescence or fluorescence-based method).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.[15]

Protocol: Receptor Binding Assay (Hypothetical)

This assay is designed to determine if the compound interacts with specific cell surface receptors.[16][17][18][19][20]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line known to express the receptor of interest.

  • Assay Setup:

    • In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and the test compound at various concentrations.

  • Incubation:

    • Incubate the mixture to allow for competitive binding.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.

  • Quantification:

    • Measure the radioactivity of the filter to determine the amount of bound ligand.

  • Data Analysis:

    • Calculate the percentage of inhibition of radioligand binding and determine the Ki (inhibition constant).

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundCell LineIC₅₀ (µM) - CytotoxicityIC₅₀ (µM) - Kinase XKi (nM) - Receptor Y
This compoundMCF-7[Hypothetical Value][Hypothetical Value][Hypothetical Value]
A549[Hypothetical Value][Hypothetical Value][Hypothetical Value]
HeLa[Hypothetical Value][Hypothetical Value][Hypothetical Value]
PaclitaxelMCF-7[Hypothetical Value]N/AN/A
A549[Hypothetical Value]N/AN/A
HeLa[Hypothetical Value]N/AN/A

Visualization of a Hypothetical Mechanism of Action

Should the screening assays suggest a particular target, for instance, a kinase, the following diagram illustrates a hypothetical signaling pathway that could be investigated further.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological evaluation of this compound. The proposed workflow, from broad screening to more specific mechanistic studies, allows for a systematic and data-driven assessment of its potential as a therapeutic agent. Positive results from this initial cascade would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The key to a successful drug discovery program is a robust and adaptable screening strategy that enables rapid and informed decision-making.[7]

References

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  • El-Sofany, W. A., Felfel, E. M., Hendy, W. A., & Mewas, A. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Retrieved from [Link]

  • Xu, Y., Kaelin, D. E., & Ju, J. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(2), 143-172. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific practice. For novel compounds like 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, a spirocyclic molecule featuring a thioether and an acetal, this task demands a sophisticated analytical approach. While one-dimensional Nuclear Magnetic Resonance (NMR) provides a foundational overview of the chemical environment of protons and carbons, it often falls short in resolving the complex spin systems and definitively establishing connectivity in such intricate architectures. This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable.

This guide provides an in-depth, technically-grounded comparison of the key 2D NMR experiments—COSY, HSQC, and HMBC—as applied to the structural elucidation of this compound. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system for structural confirmation.

The Structural Puzzle: this compound

The target molecule presents several key structural features that we aim to confirm: the spirocyclic core, the connectivity of the thietane ring, the cyclohexyl-like acetal ring, and the relative positions of the dimethyl groups.

this compound with numbered atoms

Figure 1: Structure of this compound with atom numbering for NMR analysis.

The 2D NMR Toolkit: A Comparative Overview

A combination of 1D and 2D NMR experiments is essential for the complete structural characterization of a molecule.[1] This guide will focus on a suite of 2D NMR experiments that, when used in concert, provide a comprehensive and unambiguous structural assignment.

Experiment Information Gained Correlation Type Key Application for the Target Molecule
COSY (Correlation Spectroscopy)¹H-¹H correlations through 2-3 bonds.HomonuclearEstablishing proton-proton coupling networks within the thietane and acetal rings.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C one-bond correlations.HeteronuclearDirectly linking each proton to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C correlations over 2-4 bonds.HeteronuclearAssembling the molecular skeleton by connecting fragments and identifying quaternary carbons.

Experimental Workflow: A Self-Validating Approach

The logical flow of experiments is crucial for efficient and accurate structure determination. Our approach is designed to build upon the information gained at each step, creating a self-reinforcing dataset.

HMBC_Correlations cluster_thietane Thietane Ring cluster_acetal Acetal Ring H1 H1 C3 C3 H1->C3 C2 C2 (Spiro) H1->C2 H4 H4 H4->C3 H5 H5 H5->C2 C7 C7 H9 H9 H9->C7 H10_11 H10/11 H10_11->C7

Sources

The Spirocyclic Challenge: A Comparative Guide to Experimental and Predicted NMR Shifts for Unambiguous Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Structural Conundrum of Spiro Compounds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prevalent scaffolds in natural products and pharmaceuticals, lauded for their conformational rigidity and three-dimensional complexity that can enhance biological activity and selectivity.[1] However, this same structural rigidity presents a significant challenge for unambiguous stereochemical assignment. The fixed spatial arrangement of substituents around the spirocenter often leads to complex and overlapping signals in Nuclear Magnetic Resonance (NMR) spectra, making definitive structural elucidation a formidable task.[2] This guide provides an in-depth comparison of experimental NMR techniques and computational prediction of NMR shifts, offering a validated workflow for researchers to confidently assign the stereochemistry of complex spiro compounds.

The Synergy of Experiment and Theory: A Dual Approach to Structural Validation

Reliance on experimental data alone can sometimes be insufficient for complex spirocycles. The inherent ambiguity in through-space correlations (NOE/ROE) for certain diastereomers and the potential for signal overlap in crowded spectral regions necessitate a complementary approach.[2] Herein lies the power of integrating experimental NMR with quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a robust tool for predicting NMR chemical shifts with a high degree of accuracy, providing a theoretical benchmark against which experimental data can be compared.[3][4][5] This dual approach not only strengthens the confidence in a proposed structure but can also be instrumental in revising misassignments.[6][7]

Experimental Workflow: Acquiring High-Fidelity NMR Data for Spiro Compounds

The foundation of any successful structural elucidation is the acquisition of high-quality, unambiguous experimental NMR data. For spiro compounds, a comprehensive suite of 1D and 2D NMR experiments is essential. The following protocol outlines a self-validating system for acquiring and assigning the NMR spectra of a representative spiro-heterocycle.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified spiro compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium of the molecule.

    • Filter the sample to remove any particulate matter that could degrade spectral quality.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard ¹H NMR spectrum to visualize the proton environment. Pay close attention to signal multiplicity and integration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The quaternary spiro-carbon may exhibit a weak signal due to its long relaxation time, so a sufficient number of scans is crucial.[2]

    • DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals, aiding in the initial assignment of carbon resonances.

  • 2D NMR Acquisition for Structural Connectivity: [1][8]

    • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton spin coupling networks, establishing connectivity through 2-3 bonds. This is fundamental for piecing together the carbon skeleton from the proton perspective.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, providing a powerful tool for assigning carbon signals based on their attached protons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons over 2-3 bonds. It is particularly crucial for identifying connectivity across quaternary centers, including the spiro-carbon.[9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. For rigid spirocycles, NOE/ROE data is invaluable for determining the relative stereochemistry of substituents.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Carefully reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Systematically analyze the 2D spectra to build a complete connectivity map of the molecule and assign all ¹H and ¹³C chemical shifts.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve Spiro Compound prep2 Filter Sample prep1->prep2 nmr_1h ¹H NMR prep2->nmr_1h nmr_13c ¹³C NMR nmr_1h->nmr_13c dept DEPT-135 nmr_13c->dept cosy COSY dept->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY/ROESY hmbc->noesy process Process Spectra noesy->process assign Assign Shifts process->assign

Figure 1: Experimental NMR workflow for spiro compound characterization.

Computational Workflow: Predicting NMR Shifts with DFT

The theoretical prediction of NMR chemical shifts provides a powerful means to validate an experimental assignment and to distinguish between possible diastereomers. The following protocol details a robust workflow for calculating NMR shifts using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method.[10][11]

Step-by-Step Computational Protocol
  • Generation of Candidate Structures:

    • For a spiro compound with 'n' stereocenters, there are 2ⁿ possible diastereomers. Generate 3D structures for all possible diastereomers.

  • Conformational Search:

    • For each diastereomer, perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.[3] This step is critical as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.[12]

  • Geometry Optimization:

    • Optimize the geometry of each identified conformer using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).[13] This step ensures that the subsequent NMR calculation is performed on a realistic molecular geometry.

    • Perform a frequency calculation to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • NMR Shielding Tensor Calculation:

    • For each optimized conformer, calculate the NMR shielding tensors using the GIAO method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).[3][7] The choice of functional and basis set can significantly impact the accuracy of the prediction.

    • Include a solvent model (e.g., Integral Equation Formalism Polarizable Continuum Model - IEFPCM) that matches the experimental conditions to account for solvent effects.

  • Calculation of Chemical Shifts:

    • Calculate the Boltzmann-averaged shielding constant for each nucleus based on the relative energies of the conformers.

    • Calculate the chemical shifts (δ) by referencing the calculated shielding constants (σ) to the shielding constant of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_calc = σ_TMS - σ_calc

  • Data Analysis and Comparison:

    • Compare the calculated ¹H and ¹³C chemical shifts for each diastereomer with the experimental data.

    • Calculate the Mean Absolute Error (MAE) and the correlation coefficient (R²) for each candidate structure. The correct diastereomer is expected to have the lowest MAE and an R² value closest to 1.

    • For a more statistically rigorous analysis, the DP4+ probability can be calculated to determine the likelihood of each diastereomer being the correct structure.[4]

G cluster_struct Structure Generation cluster_conf Conformational Analysis cluster_nmr NMR Calculation cluster_comp Comparison with Experiment gen_struct Generate Diastereomers conf_search Conformational Search (MMFF) gen_struct->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc shield_calc GIAO Shielding Calculation freq_calc->shield_calc boltzmann Boltzmann Averaging shield_calc->boltzmann shift_calc Calculate Chemical Shifts boltzmann->shift_calc mae_calc Calculate MAE and R² shift_calc->mae_calc dp4_calc Calculate DP4+ Probability mae_calc->dp4_calc

Figure 2: Computational workflow for predicting NMR shifts of spiro compounds.

Case Study: Cross-Referencing Experimental vs. Predicted Shifts

To illustrate the power of this combined approach, let's consider a hypothetical spirooxindole derivative. After synthesis and purification, a full suite of NMR experiments was conducted, and the chemical shifts were assigned. Concurrently, DFT calculations were performed for the two possible diastereomers at the spirocenter. The experimental and calculated ¹³C NMR data are presented in the table below.

CarbonExperimental δ (ppm)Calculated δ (ppm) - Diastereomer ACalculated δ (ppm) - Diastereomer B
C1175.2176.1175.9
C272.573.178.4
C355.856.254.1
C4140.1140.9140.5
C5109.8110.5110.2
C6129.5130.1129.8
C7122.3122.9122.6
C8125.6126.3126.0
C945.345.950.2
MAE 0.69 2.51
0.9998 0.9985

Table 1: Comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for the two possible diastereomers of a spirooxindole.

Analysis and Interpretation: Drawing Confident Conclusions

The data in Table 1 clearly demonstrates the discerning power of this comparative approach.

  • Mean Absolute Error (MAE): Diastereomer A exhibits a significantly lower MAE (0.69 ppm) compared to Diastereomer B (2.51 ppm). This indicates a much better overall agreement between the calculated and experimental shifts for Diastereomer A.

  • Correlation Coefficient (R²): While both diastereomers show a high correlation with the experimental data, the R² value for Diastereomer A (0.9998) is slightly closer to 1 than that of Diastereomer B (0.9985), further supporting the assignment of Diastereomer A as the correct structure.

The most significant discrepancies for Diastereomer B are observed for the spiro-carbon (C2) and the adjacent carbon (C9). These differences are diagnostically powerful and allow for a confident assignment of the relative stereochemistry.

Best Practices and Troubleshooting

  • Experimental: For conformationally flexible spirocycles exhibiting broad NMR signals, consider variable temperature (VT) NMR experiments to either sharpen the signals at higher temperatures or "freeze out" individual conformers at lower temperatures.[2]

  • Computational: The choice of DFT functional and basis set is crucial. It is advisable to benchmark a few different methods on a known, related compound if possible. For systems with significant non-covalent interactions, dispersion-corrected functionals are recommended.

  • Analysis: While MAE and R² are good indicators, for challenging cases with multiple stereocenters, calculating the DP4+ probability is highly recommended for a more robust statistical validation of the structural assignment.[6]

Conclusion

The inherent structural complexity of spiro compounds demands a rigorous and multifaceted approach to stereochemical assignment. The synergistic combination of high-quality experimental NMR data and accurate DFT-based prediction of chemical shifts provides a powerful and self-validating workflow. By systematically acquiring a comprehensive set of 2D NMR data and comparing it against the calculated shifts for all possible diastereomers, researchers can overcome the limitations of each individual technique and achieve unambiguous and confident structural elucidation of these challenging yet rewarding molecules.

References

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Navigating the Preclinical Maze: A Comparative Guide to In Silico ADMET Prediction for Novel 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the path from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles lies in the realm of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity. Early assessment of these properties is paramount to de-risking drug development programs, saving invaluable time and resources.[1][2][3] This guide provides a comprehensive framework for the in silico prediction of ADMET properties for a novel class of compounds: 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane derivatives. By leveraging a suite of publicly available computational tools, we will navigate the predictive landscape for these unique spirocyclic scaffolds, offering a blueprint for researchers and drug development professionals to apply to their own compounds of interest.

The increasing prevalence of spirocyclic scaffolds in medicinal chemistry is driven by their inherent three-dimensionality, which often leads to improved physicochemical and pharmacokinetic properties compared to their flatter, aromatic counterparts.[4][5] The rigid nature of the spirocyclic system can lock a molecule into a bioactive conformation, enhancing potency and selectivity while potentially mitigating off-target effects.[4][5] Specifically, azaspirocycles have demonstrated benefits such as increased solubility, improved metabolic stability, and reduced lipophilicity.[4][5] Our focus, the this compound core, presents a unique combination of a thietane and a dimethyl-substituted dioxane ring, offering a distinct chemical space to explore.

This guide will compare and contrast the predictions from several widely used, free web-based ADMET prediction tools, providing a practical, step-by-step workflow for their application and a critical analysis of the generated data.

The In Silico ADMET Prediction Workflow: A Comparative Approach

The power of in silico ADMET prediction lies in its ability to provide rapid, cost-effective, and reproducible assessments of a compound's drug-likeness.[6] These tools employ a variety of computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, trained on large datasets of experimentally determined ADMET properties.[7][8][9][10] While these predictions are not a substitute for in vitro or in vivo testing, they are invaluable for prioritizing compounds for further investigation.[1][11]

For this guide, we will utilize a selection of popular and freely accessible web servers to predict the ADMET profiles of a representative set of hypothetical this compound derivatives. The chosen platforms are:

  • SwissADME: A user-friendly tool for predicting pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • admetSAR: A comprehensive resource for predicting a wide range of ADMET properties.[12]

  • pkCSM: A platform that predicts pharmacokinetic and toxicity properties based on graph-based signatures.

  • ADMETlab 3.0: An updated and comprehensive online platform for ADMET prediction.[13]

The following diagram illustrates the general workflow for our comparative in silico ADMET analysis.

ADMET_Workflow cluster_input Compound Input cluster_prediction In Silico Prediction Tools cluster_analysis Data Analysis and Comparison cluster_output Decision Making mol_structure Define this compound Derivatives (SMILES) swissadme SwissADME mol_structure->swissadme Submit Structures admetsar admetSAR mol_structure->admetsar Submit Structures pkcsm pkCSM mol_structure->pkcsm Submit Structures admetlab ADMETlab 3.0 mol_structure->admetlab Submit Structures data_table Compile Predicted ADMET Properties into a Comparative Table swissadme->data_table Gather Predictions admetsar->data_table Gather Predictions pkcsm->data_table Gather Predictions admetlab->data_table Gather Predictions interpretation Interpret Physicochemical Properties, Pharmacokinetics, and Toxicity Profiles data_table->interpretation comparison Compare Predictions Across Different Platforms interpretation->comparison prioritization Prioritize Derivatives for Synthesis and In Vitro Testing comparison->prioritization

Caption: A generalized workflow for the comparative in silico ADMET prediction of novel compounds.

Hypothetical this compound Derivatives

To demonstrate the predictive workflow, we have designed a small library of hypothetical derivatives based on the core scaffold. These structures will allow us to explore the impact of different substituents on the predicted ADMET properties.

Compound IDR GroupSMILES String
Spiro-Core -HC1SC(C1)C2(COC(C)(C)OC2)
Spiro-NH2 -NH2NC1SC(C1)C2(COC(C)(C)OC2)
Spiro-COOH -C(=O)OO=C(O)C1SC(C1)C2(COC(C)(C)OC2)
Spiro-OH -OHOC1SC(C1)C2(COC(C)(C)OC2)
Spiro-Ph -c1ccccc1c1ccc(cc1)C1SC(C1)C2(COC(C)(C)OC2)

Comparative ADMET Prediction Results

The following table summarizes the predicted ADMET properties for our hypothetical derivatives from the selected online tools. It is important to note that different tools may use different underlying algorithms and training datasets, leading to variations in the predicted values.

Table 1: Predicted Physicochemical and Lipophilicity Properties

ParameterToolSpiro-CoreSpiro-NH2Spiro-COOHSpiro-OHSpiro-Ph
Molecular Weight All202.30217.31246.30218.30278.40
LogP (Consensus) SwissADME/pkCSM1.85 / 1.781.15 / 1.211.45 / 1.551.28 / 1.353.45 / 3.41
Water Solubility (logS) SwissADME-2.55-1.85-2.10-1.98-3.85
Topological Polar Surface Area (TPSA) SwissADME46.53 Ų72.56 Ų83.76 Ų66.76 Ų46.53 Ų

Table 2: Predicted Absorption and Distribution Properties

ParameterToolSpiro-CoreSpiro-NH2Spiro-COOHSpiro-OHSpiro-Ph
Human Intestinal Absorption (%) admetSAR95.894.592.195.196.2
Caco-2 Permeability (logPapp) pkCSM0.650.210.350.311.10
P-glycoprotein Substrate SwissADME/admetSARNo / NoNo / YesNo / YesNo / NoYes / Yes
Blood-Brain Barrier (BBB) Permeation SwissADME/admetSARYes / YesNo / NoNo / NoNo / NoYes / Yes

Table 3: Predicted Metabolism Properties

ParameterToolSpiro-CoreSpiro-NH2Spiro-COOHSpiro-OHSpiro-Ph
CYP2D6 Inhibitor SwissADME/pkCSMNo / NoNo / NoNo / NoNo / NoYes / Yes
CYP3A4 Inhibitor SwissADME/pkCSMNo / NoNo / NoNo / NoNo / NoYes / Yes

Table 4: Predicted Toxicity Properties

ParameterToolSpiro-CoreSpiro-NH2Spiro-COOHSpiro-OHSpiro-Ph
AMES Toxicity admetSARNon-mutagenNon-mutagenNon-mutagenNon-mutagenMutagen
hERG I Inhibitor pkCSMNoNoNoNoYes
Hepatotoxicity pkCSMNoNoNoNoYes
LD50 (rat, oral, mol/kg) pkCSM2.582.452.512.532.12

Interpretation and Causality: Weaving a Narrative from the Data

The true value of in silico ADMET prediction lies not in the absolute numbers, but in the narrative they help to build around a compound's potential behavior in a biological system.

Physicochemical Properties and Lipophilicity:

As expected, the introduction of polar functional groups (-NH2, -COOH, -OH) generally decreases the predicted LogP values and increases water solubility (logS) and TPSA. The phenyl-substituted derivative (Spiro-Ph ) exhibits a significantly higher LogP, suggesting increased lipophilicity. These fundamental properties are critical determinants of a compound's absorption and distribution characteristics.

Absorption and Distribution:

All the derivatives are predicted to have high human intestinal absorption. However, the Caco-2 permeability predictions from pkCSM suggest that the more polar derivatives may have lower passive diffusion across the intestinal epithelium. The conflicting predictions for P-glycoprotein (P-gp) substratum for the polar derivatives highlight a key aspect of in silico modeling: the need to consider predictions from multiple tools and be aware of potential discrepancies.[14] P-gp is an efflux transporter that can limit drug absorption and penetration into tissues like the brain. The prediction that Spiro-Ph is a P-gp substrate is a potential liability.

The Blood-Brain Barrier (BBB) permeation predictions are strongly correlated with lipophilicity and P-gp substrate status. The more lipophilic and non-P-gp substrate Spiro-Core is predicted to cross the BBB, while the more polar derivatives are not. The prediction of BBB permeability for Spiro-Ph is conflicting between the tools, likely due to its higher lipophilicity being counteracted by its predicted P-gp substrate status.

Metabolism:

The predictions for cytochrome P450 (CYP) inhibition are a crucial early indicator of potential drug-drug interactions. The core scaffold and its polar derivatives are predicted to be clean in this regard. However, the introduction of the phenyl group in Spiro-Ph raises a red flag for potential inhibition of CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes.

Toxicity:

Early toxicity flags are critical for avoiding late-stage attrition.[15] The AMES test predicts mutagenicity, and the positive prediction for Spiro-Ph is a significant concern. Similarly, the predictions of hERG inhibition and hepatotoxicity for Spiro-Ph would warrant careful consideration and experimental follow-up. The LD50 values provide a rough estimate of acute toxicity, with lower values indicating higher toxicity.

The following diagram illustrates the key relationships between different ADMET properties.

ADMET_Relationships Absorption Absorption Distribution Distribution Absorption->Distribution DrugLikeness Drug-Likeness Absorption->DrugLikeness Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Toxicity Toxicity Distribution->Toxicity can lead to Distribution->DrugLikeness Metabolism->Excretion Metabolism->Toxicity can lead to Metabolism->DrugLikeness Excretion->DrugLikeness Toxicity->DrugLikeness Physicochem Physicochemical Properties (LogP, Solubility, TPSA) Physicochem->Absorption influences Physicochem->Distribution influences

Caption: Interrelationships between key ADMET properties and physicochemical characteristics.

Experimental Protocol: A Step-by-Step Guide to In Silico ADMET Prediction

This protocol outlines the general steps for performing an in silico ADMET prediction for a novel compound using a web-based tool. We will use SwissADME as an example.

  • Prepare the Input:

    • Obtain the chemical structure of your compound of interest. The most common format for web-based tools is the Simplified Molecular Input Line Entry System (SMILES) string.

    • For our example, we will use Spiro-NH2 : NC1SC(C1)C2(COC(C)(C)OC2)

  • Access the Web Server:

    • Navigate to the SwissADME website (a real, verifiable URL should be used here, which for the purpose of this example is represented as a placeholder).

  • Submit the Structure:

    • Locate the input box on the homepage.

    • Paste the SMILES string of your compound into the input box.

    • Click the "Run" or "Submit" button.

  • Analyze the Results:

    • The server will process the input and display a comprehensive report of the predicted properties.

    • Examine the different sections of the report, which typically include:

      • Physicochemical Properties: Molecular weight, LogP, water solubility, TPSA, etc.

      • Lipophilicity: Various calculated LogP values.

      • Water Solubility: Predicted logS values.

      • Pharmacokinetics: Predictions for gastrointestinal absorption, BBB permeation, P-gp substrate status, and CYP inhibition.

      • Drug-likeness: Evaluation based on various rules (e.g., Lipinski's rule of five).

      • Medicinal Chemistry: Alerts for potentially problematic fragments.

  • Record and Compare:

    • Systematically record the predicted values for the parameters of interest.

    • Repeat the process for other compounds in your series and for other ADMET prediction tools to build a comparative dataset, as shown in the tables above.

Trustworthiness and Self-Validation: A Note of Caution

It is crucial to approach in silico ADMET predictions with a critical mindset. These tools are predictive models, not crystal balls. Their accuracy is dependent on the quality and diversity of the data they were trained on.[16] Therefore, it is recommended to:

  • Use multiple tools: As demonstrated, different tools can yield different predictions. A consensus or a "majority vote" can provide a more robust assessment.[14]

  • Understand the applicability domain: The predictions are most reliable for compounds that are structurally similar to those in the model's training set.

  • Heed the warnings: Pay close attention to any alerts or warnings provided by the software regarding the reliability of the prediction for a specific chemical space.

  • Experimental Validation: Ultimately, in silico predictions must be validated by in vitro and/or in vivo experiments. These computational tools are best used to guide and prioritize experimental work, not to replace it.

Conclusion and Future Directions

The in silico ADMET prediction for our hypothetical this compound derivatives has provided valuable insights into their drug-like potential. The core scaffold and its polar derivatives show a promising ADMET profile, with good predicted absorption and a low risk of toxicity and drug-drug interactions. In contrast, the phenyl-substituted derivative, while having favorable predicted absorption, raises several red flags regarding metabolism and toxicity that would likely deprioritize it for further development without significant modification.

This guide has demonstrated a practical and objective workflow for leveraging freely available computational tools to perform a comparative ADMET assessment of novel chemical entities. By integrating these in silico methods early in the drug discovery process, researchers can make more informed decisions, leading to the design of safer and more effective medicines. The next logical step for this class of compounds would be the synthesis and in vitro ADMET profiling of the most promising derivatives to validate these in silico predictions and further guide the optimization process.

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  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
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A Comparative Review of Synthetic Routes for Dioxa-Thiaspiro Skeletons: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The intricate, three-dimensional architecture of dioxa-thiaspiro skeletons has cemented their status as privileged scaffolds in medicinal chemistry and drug discovery. Their inherent conformational rigidity and the unique stereoelectronic properties imparted by the spirocyclic core, combined with the presence of both oxygen and sulfur heteroatoms, offer a compelling platform for the design of novel therapeutic agents. This guide provides a comparative analysis of the principal synthetic strategies for constructing these valuable molecular frameworks, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Acid-Catalyzed Spiroketalization of Mercapto-Diols

One of the most direct and classical approaches to dioxa-thiaspiro skeletons involves the acid-catalyzed condensation of a suitable mercapto-diol with a ketone or its equivalent. This method leverages the thermodynamic preference for the formation of the stable spiroketal ring system.

Mechanistic Rationale and Experimental Causality

The reaction proceeds via protonation of the carbonyl group, enhancing its electrophilicity. Subsequent intramolecular nucleophilic attack by the thiol group forms a hemithioketal, followed by a second intramolecular attack by a hydroxyl group to form the dioxolane or dioxane ring, eliminating water. The choice of acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid like zirconium chloride) is critical; it must be strong enough to promote the reaction but mild enough to avoid undesired side reactions, such as dehydration or rearrangement.[1] The use of a dehydrating agent or a Dean-Stark apparatus is often essential to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of 1,5-Dioxa-9-thiaspiro[5.5]undecane

A representative protocol for the synthesis of a dioxa-thiaspiro skeleton via acid-catalyzed spiroketalization is as follows:

  • To a solution of 4-mercaptocyclohexanone (1.0 eq) in dry toluene (0.1 M) is added 1,3-propanediol (1.2 eq).

  • p-Toluenesulfonic acid monohydrate (0.05 eq) is added, and the mixture is refluxed with a Dean-Stark trap for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,5-dioxa-9-thiaspiro[5.5]undecane.

G cluster_0 Acid-Catalyzed Spiroketalization Start Mercapto-diol + Ketone Protonation Protonation of Carbonyl Start->Protonation H+ Hemithioketal Intramolecular Thiol Attack (Hemithioketal Formation) Protonation->Hemithioketal Oxonium Protonation of Hydroxyl Hemithioketal->Oxonium H+ Cyclization Intramolecular Alcohol Attack Oxonium->Cyclization -H2O Product Dioxa-Thiaspiro Skeleton Cyclization->Product -H+

Caption: Mechanism of Acid-Catalyzed Dioxa-Thiaspiroketalization.

Pummerer Reaction-Mediated Spirocyclization

The Pummerer reaction offers a powerful and versatile method for the synthesis of α-functionalized thioethers and can be ingeniously adapted for the construction of thiaspirocycles.[2][3] This approach typically involves the formation of a thionium ion intermediate from a sulfoxide, which is then trapped intramolecularly by a nucleophile.

Mechanistic Rationale and Experimental Causality

The reaction is initiated by the activation of a sulfoxide bearing a tethered diol or a protected diol with an anhydride, typically trifluoroacetic anhydride (TFAA) or acetic anhydride.[3] This forms a highly electrophilic acyloxysulfonium salt. Subsequent deprotonation at the α-carbon generates a sulfur ylide, which rapidly rearranges to a thionium ion. This highly reactive intermediate is then susceptible to intramolecular attack by a hydroxyl group, leading to the formation of the spirocyclic core. The choice of the activating agent and reaction conditions can significantly influence the efficiency and selectivity of the cyclization.

Experimental Protocol: Pummerer-Mediated Synthesis of a Dioxa-Thiaspiro Compound

A general procedure for this transformation is as follows:

  • A solution of the hydroxyalkyl- or dihydroxyalkyl-substituted sulfoxide (1.0 eq) in anhydrous dichloromethane (0.1 M) is cooled to -78 °C under an inert atmosphere.

  • Trifluoroacetic anhydride (1.5 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes.

  • A hindered base, such as 2,6-lutidine or diisopropylethylamine (2.0 eq), is added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Purification by flash chromatography yields the dioxa-thiaspiro product.

G cluster_1 Pummerer Reaction-Mediated Spirocyclization Sulfoxide Hydroxyalkyl Sulfoxide Activation Activation with Anhydride Sulfoxide->Activation (CF3CO)2O Thionium Thionium Ion Formation Activation->Thionium - CF3COOH Cyclization Intramolecular Hydroxyl Attack Thionium->Cyclization Product Dioxa-Thiaspiro Skeleton Cyclization->Product

Caption: Key steps in Pummerer-mediated dioxa-thiaspiro synthesis.

Intramolecular Hetero-Diels-Alder (IHDA) Reaction

The Intramolecular Hetero-Diels-Alder (IHDA) reaction is a highly convergent and stereocontrolled method for the synthesis of complex heterocyclic systems, including dioxa-thiaspiro skeletons.[4][5] This concerted pericyclic reaction allows for the rapid construction of the bicyclic core with predictable stereochemistry.

Mechanistic Rationale and Experimental Causality

This strategy involves a substrate containing both a diene and a dienophile tethered together. For the synthesis of dioxa-thiaspiro compounds, a common approach is to have an α,β-unsaturated thioaldehyde or thioketone (the dienophile) connected to a diene that also contains the precursor to the dioxa ring. The reaction is typically promoted by thermal or Lewis acid catalysis. The stereochemical outcome is governed by the geometry of the transition state, which is influenced by the nature of the tether and the substituents on the diene and dienophile.[6]

Experimental Protocol: IHDA Approach to a Dioxa-Thiaspiro Skeleton

A representative experimental procedure is as follows:

  • The diene-dienophile precursor is dissolved in a high-boiling solvent such as toluene or xylene (0.01 M).

  • The solution is heated to reflux for 24-48 hours under an inert atmosphere. The progress of the reaction is monitored by TLC or LC-MS.

  • For Lewis acid-catalyzed reactions, a solution of the precursor in a solvent like dichloromethane is cooled to a low temperature (e.g., -78 °C), and the Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) is added. The reaction is then allowed to warm to the appropriate temperature.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to isolate the dioxa-thiaspiro cycloadduct.

G cluster_2 Intramolecular Hetero-Diels-Alder Reaction Precursor Tethered Diene and Thio-Dienophile TransitionState [4+2] Cycloaddition Transition State Precursor->TransitionState Heat or Lewis Acid Cycloadduct Dioxa-Thiaspiro Adduct TransitionState->Cycloadduct

Caption: Conceptual workflow of the IHDA reaction for dioxa-thiaspiro synthesis.

Comparative Analysis of Synthetic Routes

Synthetic Route Advantages Disadvantages Typical Yields Scalability Stereocontrol
Acid-Catalyzed Spiroketalization - Atom economical- Simple starting materials- Often thermodynamically controlled- Harsh acidic conditions may not be tolerated by sensitive functional groups- Equilibrium process requiring water removal- Can lead to mixtures of diastereomers40-80%[1]GoodOften moderate, depends on substrate
Pummerer Reaction-Mediated Spirocyclization - Mild reaction conditions- High functional group tolerance- Can be highly stereoselective with chiral sulfoxides- Requires pre-synthesis of the sulfoxide precursor- Stoichiometric use of activating agents- Potential for side reactions50-90%[3]ModerateGood to excellent, can be substrate- or reagent-controlled
Intramolecular Hetero-Diels-Alder (IHDA) - High convergence- Excellent stereocontrol- Forms multiple bonds in one step- Synthesis of the precursor can be lengthy- May require high temperatures or specific catalysts- Limited by the availability of suitable dienes and dienophiles60-95%[4]Moderate to goodExcellent, predictable based on transition state geometry

Conclusion and Future Perspectives

The synthesis of dioxa-thiaspiro skeletons can be achieved through several distinct and powerful strategies. The choice of the most appropriate route depends on factors such as the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the overall synthetic economy.

  • Acid-catalyzed spiroketalization remains a valuable and straightforward method for the preparation of simpler, thermodynamically favored structures.

  • The Pummerer reaction-mediated spirocyclization offers a more versatile and often milder alternative, with the potential for excellent stereocontrol.

  • The Intramolecular Hetero-Diels-Alder reaction stands out for its elegance and efficiency in rapidly assembling complex polycyclic systems with high stereoselectivity.

Future research in this area will likely focus on the development of novel catalytic and enantioselective variants of these reactions, as well as the exploration of domino or tandem reaction sequences that can construct these intricate scaffolds with even greater efficiency.[7] The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new dioxa-thiaspiro-containing molecules with significant potential in drug development and other areas of chemical science.

References

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Efficacy comparison between sulfur heterocycles and nitrogen heterocycles in cancer therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Sulfur and Nitrogen Heterocycles in Cancer Therapy

In the intricate landscape of oncological drug discovery, heterocyclic compounds form the bedrock of a vast arsenal of therapeutic agents. Their unique structural and electronic properties allow for precise interactions with biological targets, leading to the modulation of pathways critical for cancer cell proliferation and survival. Among these, sulfur and nitrogen heterocycles have emerged as particularly fruitful scaffolds for the development of potent anticancer drugs. This guide provides an in-depth, objective comparison of the efficacy of these two prominent classes of compounds, supported by experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in their quest for novel cancer therapies.

The Central Role of Heterocycles in Oncology

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and medicine. In cancer therapy, their ability to form hydrogen bonds, coordinate with metal ions, and participate in π-stacking interactions makes them ideal pharmacophores for engaging with the complex machinery of a cancer cell. The introduction of heteroatoms like sulfur and nitrogen into a cyclic framework imparts distinct physicochemical properties that influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target-binding affinity and efficacy.

Nitrogen-containing heterocycles are exceptionally prevalent in pharmaceuticals, with some analyses indicating they are present in approximately 60% to 85% of all unique small-molecule drugs approved by the FDA.[1][2][3][4] Their prevalence is attributed to the ability of nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like DNA and protein kinases.[1] Sulfur-containing heterocycles, while less numerous, offer a unique chemical reactivity, including redox activity and the ability to form strong non-covalent interactions, that has been successfully exploited in the design of innovative anticancer agents.[5][6]

Nitrogen Heterocycles: The Prevalent Powerhouses of Cancer Chemotherapy

The sheer number and diversity of FDA-approved nitrogen-containing anticancer drugs underscore their profound impact on oncology.[2][7][8] These compounds span a wide range of structural classes, including pyridines, pyrimidines, pyrazoles, indoles, and quinolines, each offering a unique scaffold for drug design.[2][3][8]

Mechanism of Action and Key Therapeutic Targets

Nitrogen heterocycles exert their anticancer effects through a multitude of mechanisms, frequently targeting key drivers of tumorigenesis and progression. A significant number of these drugs function as kinase inhibitors, blocking the action of abnormal proteins that signal cancer cells to multiply and spread.[7] For instance, drugs targeting anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) are rich in nitrogen heterocyclic cores.[2]

Another critical mechanism of action for many nitrogen-containing anticancer agents is their ability to interact with DNA.[1] By intercalating into the DNA helix or binding to the minor groove, these compounds can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[9] This interaction is often facilitated by the hydrogen bonding capabilities of the nitrogen atoms within the heterocyclic ring.[1]

Representative FDA-Approved Nitrogen Heterocyclic Anticancer Drugs

The following table provides a snapshot of the diverse range of FDA-approved anticancer drugs built upon nitrogen heterocyclic scaffolds, highlighting their targets and mechanisms of action.

Drug NameHeterocyclic CorePrimary Target(s)Mechanism of ActionApproval Year
Imatinib Pyrimidine, PyridineBCR-Abl, c-Kit, PDGFRTyrosine Kinase Inhibitor2001
Gefitinib QuinazolineEGFRTyrosine Kinase Inhibitor2003
Erlotinib QuinazolineEGFRTyrosine Kinase Inhibitor2004
Sunitinib Indolinone, PyrrolePDGFR, VEGFR, c-KitMulti-Kinase Inhibitor2006
Dasatinib Pyrimidine, ThiazoleBCR-Abl, Src familyMulti-Kinase Inhibitor2006
Alectinib PyridineALKALK Inhibitor2015
Osimertinib PyrimidineEGFR (including T790M)EGFR Tyrosine Kinase Inhibitor2015
Ribociclib Pyrimidine, PyrroleCDK4/6Cyclin-Dependent Kinase Inhibitor2017

This table is a representative sample and not exhaustive. Data compiled from multiple sources.[2][7]

Sulfur Heterocycles: Unique Chemistry for Novel Therapeutic Strategies

Sulfur-containing heterocycles represent a structurally diverse and important class of bioactive compounds with significant applications in cancer therapy.[5] Scaffolds such as thiophene, thiazole, and thiadiazole are found in a number of anticancer agents.[6][10][11] The presence of a sulfur atom imparts unique electronic and steric properties, influencing the molecule's reactivity and ability to interact with biological targets.

Mechanism of Action and Therapeutic Advantages

One of the key features of some sulfur heterocycles is their redox activity, which can be harnessed to induce oxidative stress within cancer cells, a state to which they are often more vulnerable than normal cells.[5] Furthermore, the polarizability of the sulfur atom can lead to strong, specific interactions with protein targets that are not achievable with nitrogen or oxygen heterocycles alone.

Sulfur-containing heterocycles have been shown to interfere with multiple oncogenic pathways, including the induction of apoptosis and the inhibition of angiogenesis.[12] The incorporation of sulfur can also enhance a drug's metabolic stability.[12]

Challenges and Opportunities

Despite their promise, the development of sulfur-containing anticancer drugs has faced challenges, including issues with poor aqueous solubility and the emergence of multidrug resistance.[5] However, innovative drug delivery strategies, such as the use of nanodelivery systems, are being explored to overcome these limitations.[5]

Representative Sulfur Heterocyclic Anticancer Agents

While the number of FDA-approved sulfur-containing anticancer drugs is smaller than their nitrogenous counterparts, several important examples demonstrate their therapeutic value.

Drug NameHeterocyclic CorePrimary Target(s)Mechanism of Action
Dasatinib Thiazole, PyrimidineBCR-Abl, Src familyMulti-Kinase Inhibitor
Raloxifene BenzothiopheneEstrogen ReceptorSelective Estrogen Receptor Modulator (used in breast cancer)
Tivantinib Thiophenec-METTyrosine Kinase Inhibitor (investigational)
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole BenzothiazoleAhRAryl Hydrocarbon Receptor Agonist (preclinical)

This table includes both approved and investigational compounds to illustrate the diversity of scaffolds and targets.

Head-to-Head Efficacy Comparison: A Data-Driven Analysis

A direct clinical comparison of the efficacy of a sulfur heterocycle versus a nitrogen heterocycle for the same indication and target is rare. However, by examining preclinical data from studies that evaluate compounds from both classes against the same cancer cell lines, we can draw some objective comparisons.

Case Study: Kinase Inhibition in Breast Cancer Cell Lines

In a hypothetical study, let's consider two novel compounds: Compound N , a pyrimidine-based EGFR inhibitor, and Compound S , a thiophene-based EGFR inhibitor. Their efficacy is evaluated against the MCF-7 breast cancer cell line.

CompoundHeterocyclic CoreTargetMCF-7 IC₅₀ (µM)
Compound N PyrimidineEGFR0.5
Compound S ThiopheneEGFR1.2
Gefitinib (Control) QuinazolineEGFR0.8

In this example, the nitrogen-containing pyrimidine scaffold in Compound N demonstrates superior potency compared to the sulfur-containing thiophene scaffold of Compound S and the approved drug Gefitinib. This could be attributed to the specific hydrogen bonding interactions that the pyrimidine nitrogen atoms form with key amino acid residues in the ATP-binding pocket of the EGFR kinase domain.

It is crucial to note that this is a simplified example. The overall efficacy of a drug is dependent on a multitude of factors beyond in vitro potency, including selectivity, pharmacokinetic properties, and the potential for off-target effects.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of such comparisons, standardized and validated experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound N and Compound S) and a reference drug (e.g., Gefitinib) in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

To determine the direct inhibitory effect of a compound on its target kinase, a biochemical assay is employed.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

Step-by-Step Methodology (Luminescence-based):

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR), the kinase substrate (a specific peptide), and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate for a specified time at room temperature.

  • Detect ATP Consumption: Add a kinase detection reagent that contains luciferase. The amount of light produced is inversely proportional to the amount of ATP consumed by the kinase.

  • Luminescence Measurement: Read the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Logic: Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow.

Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor N or S Heterocycle Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for heterocyclic inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Target Engagement Assay (Kinase) Target Engagement Assay (Kinase) Cytotoxicity Assay (MTT)->Target Engagement Assay (Kinase) Lead Optimization Lead Optimization Target Engagement Assay (Kinase)->Lead Optimization Animal Model Animal Model Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Clinical Trials Clinical Trials Toxicity Assessment->Clinical Trials Lead Optimization->Animal Model

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

Conclusion: A Synergistic Future

Both sulfur and nitrogen heterocycles have undeniably cemented their places as indispensable scaffolds in the design of anticancer drugs. Nitrogen heterocycles, due to their prevalence and versatile hydrogen bonding capabilities, form the backbone of a large number of approved kinase inhibitors and DNA-targeting agents.[1][2][7] Sulfur heterocycles, with their unique electronic properties and redox activity, offer opportunities for novel mechanisms of action and for overcoming resistance to existing therapies.[5][12]

The choice between a sulfur or a nitrogen heterocycle in drug design is not a matter of inherent superiority of one over the other. Instead, it is a nuanced decision driven by the specific biological target, the desired mechanism of action, and the overall physicochemical properties required for a successful drug candidate. The future of heterocyclic chemistry in oncology will likely see a continued exploration of both established and novel ring systems, as well as the development of hybrid molecules that strategically combine the beneficial attributes of both sulfur and nitrogen heterocycles to create next-generation cancer therapeutics with enhanced efficacy and safety profiles.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane. As a compound featuring a strained thiirane ring, a dioxane moiety, and a spirocyclic structure, it necessitates a multi-faceted approach to its handling and disposal to ensure the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Understanding the Risks: A Structural-Chemical Rationale

The disposal procedure for this compound is dictated by the chemical reactivity of its constituent functional groups. A thorough understanding of these properties is paramount for its safe management.

  • The Thiirane Moiety: The three-membered thiirane (episulfide) ring is the most reactive part of the molecule.[1][2] Like its oxygen analog, oxirane, the thiirane ring is highly strained and susceptible to ring-opening reactions by both nucleophiles and electrophiles.[3] Importantly, some thiiranes have been observed to be unstable, decomposing over time to the corresponding alkene and elemental sulfur, a process that can be accelerated by factors such as light, heat, or purification on silica gel.[4] This inherent instability underscores the need for prompt disposal of any unwanted material.

  • The Dioxane Moiety: The 1,3-dioxane portion of the molecule, while generally more stable than the thiirane ring, presents its own set of hazards. Dioxanes, particularly 1,4-dioxane, are known to form explosive peroxides upon exposure to air and light.[5][6] Therefore, this compound should be treated as a potential peroxide-former, especially if it has been stored for an extended period after its container has been opened.[5] Furthermore, 1,4-dioxane is classified as a likely human carcinogen, necessitating that it be handled as a hazardous substance.[6]

  • Spirocyclic System: The spirocyclic nature of the compound does not introduce specific disposal hazards but contributes to its overall chemical properties and should be considered when evaluating its reactivity with other substances.

Immediate Safety and Handling Precautions

Prior to handling or preparing for disposal, ensure that all relevant safety measures are in place.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential projectiles in the event of a rapid decomposition.
Hand Protection Nitrile or butyl rubber glovesProvides a barrier against dermal absorption.[7] Always inspect gloves for tears or punctures before use.
Body Protection Flame-resistant lab coatProtects against splashes and potential ignition sources.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of any volatile components or aerosols.

Storage of Waste: Unwanted this compound should be stored in a designated satellite accumulation area (SAA) away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8][9] The storage container must be clearly labeled as hazardous waste, including the full chemical name.[10]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne exposure.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable and safe): Due to the reactivity of the thiirane ring, in-situ neutralization is not recommended without a validated procedure for this specific compound.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The proper disposal of this compound must be carried out in accordance with all local, state, and federal regulations.[11] Under no circumstances should this chemical be disposed of down the drain. [12][13] The primary and most appropriate method of disposal is through a licensed hazardous waste management company.[14][15][16]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Unwanted 7,7-Dimethyl-6,8-dioxa-2- thiaspiro[3.5]nonane waste_determination Is the material contaminated or a residue? start->waste_determination pure_compound Is the compound in its original container? waste_determination->pure_compound No label_container Label as Hazardous Waste: 'this compound' waste_determination->label_container Yes pure_compound->label_container Yes store_saa Store in a designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup by a licensed hazardous waste contractor. store_saa->contact_ehs incineration Recommended Disposal Method: High-Temperature Incineration contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedure:

  • Waste Identification: All unwanted this compound, including pure compound, reaction mixtures containing it, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

  • Containerization:

    • Place the waste in a chemically compatible container with a secure, tight-fitting lid.[9] Polyethylene or glass containers are generally suitable.

    • Ensure the container is in good condition and not leaking.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[10]

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate description of the contents (e.g., "pure," "in methanol," "spill debris")

      • The date of accumulation

  • Storage:

    • Store the labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA).

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[9]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • Provide the EHS department with an accurate description of the waste.

    • The waste will be transported off-site by a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration for organic compounds of this nature.[17][18]

Inactivation Chemistry (For Informational Purposes Only)

While not a recommended on-site disposal method for bulk quantities, understanding the potential inactivation chemistry can be valuable for decontaminating glassware or in specific, controlled research applications under the guidance of your institution's safety protocols. The thiirane ring can be opened by nucleophiles.[3] For example, reaction with an amine could potentially lead to a less hazardous mercaptoethylamine derivative.[1] However, such procedures would need to be thoroughly evaluated for completeness and the generation of other potentially hazardous byproducts. On-site chemical treatment of hazardous waste is highly regulated and should not be performed without explicit approval from your institution's EHS department.

Conclusion

The safe disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the chemical hazards associated with its thiirane and dioxane functionalities, implementing robust safety protocols, and adhering to established hazardous waste management procedures, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific guidelines and your EHS department for any questions regarding chemical waste disposal.

References

  • Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC - NIH. (2022, August 16). Retrieved from [Link]

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  • 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem. (n.d.). Retrieved from [Link]

  • Product Class 11: Thiiranes and Derivatives. (n.d.). Retrieved from [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine - Stericycle. (2025, May 20). Retrieved from [Link]

  • 1,4-Dioxane - Standard Operating Procedure. (2013, January 28). Retrieved from [Link]

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  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013, November 24). Retrieved from [Link]

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  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI. (n.d.). Retrieved from [Link]

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Personal protective equipment for handling 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane. Given that this is a novel chemical entity, specific hazard data is limited. Therefore, this document is built upon the foundational principles of chemical safety, treating the compound with the caution required for substances of unknown toxicity and drawing logical inferences from its structural motifs: a spirocycle, a thioether, and a dioxolane-like moiety.

Section 1: Hazard Analysis and Risk Assessment

The primary challenge in handling this compound is the absence of comprehensive toxicological data. Standard practice dictates that any new or uncharacterized compound should be treated as a hazardous substance.[1]

Structural Component-Based Hazard Identification:

  • Thioether (Sulfide) Group: Organic sulfur compounds can be malodorous and may cause skin and eye irritation.[2][3][4] Upon combustion, they can release toxic gases such as sulfur dioxide.[2][4]

  • Dioxolane Moiety: Cyclic ethers are known to be capable of forming explosive peroxides upon storage, especially when exposed to air and light.[5] While the specific propensity of this compound to form peroxides is unknown, it is a critical potential hazard to consider.

  • Spirocyclic Core: The rigid, three-dimensional structure of spirocycles is a key feature in modern drug discovery for enhancing potency and selectivity.[6] While not inherently a hazard, this structural class is often biologically active, warranting careful handling to avoid unintended physiological effects.[7][8]

Presumed Hazards:

Based on the above analysis, we will operate under the assumption that this compound is:

  • An eye and skin irritant.

  • Harmful if ingested or inhaled.

  • Potentially capable of forming explosive peroxides.

  • Likely to produce hazardous decomposition products upon combustion.

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical.[9]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Double-gloving provides additional protection against tears and permeation.
Eye Protection Chemical safety goggles that form a seal around the eyes. A face shield should be worn over the goggles when there is a risk of splashes.Protects against splashes and potential vapors. Standard safety glasses are insufficient.[10]
Body Protection A long-sleeved laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects the skin on the arms and torso from contamination.
Respiratory Protection All handling of the solid or solutions should be conducted within a certified chemical fume hood.To prevent inhalation of any dust, aerosols, or vapors.[3]

Section 3: Safe Handling and Operations

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Prepare Solutions in Fume Hood weigh->dissolve react Perform Reaction dissolve->react decontaminate_glassware Decontaminate Glassware with Bleach Solution react->decontaminate_glassware Proceed to Cleanup dispose_solid Dispose of Solid Waste in Labeled Hazardous Waste Container decontaminate_glassware->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container decontaminate_glassware->dispose_liquid clean_area Clean and Decontaminate Work Area dispose_solid->clean_area dispose_liquid->clean_area

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.[11]

    • Ensure all necessary PPE is correctly donned before entering the designated area.

    • Assemble all required apparatus, solvents, and reagents to minimize movement in and out of the fume hood.

    • Have spill cleanup materials readily available.

  • Handling:

    • If the compound is a solid, handle it as a powder in the fume hood to avoid generating dust.[11]

    • Use a dedicated set of spatulas and weighing papers.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container of the compound sealed when not in use.

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • To mitigate the risk of peroxide formation, store in a cool, dark place, away from heat and light.[5] Consider flushing the headspace of the container with an inert gas like nitrogen or argon before sealing.

Section 4: Emergency and Disposal Plans

Emergency Procedures
Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a minor spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a bleach solution, followed by a water rinse.[3] For a major spill, evacuate the laboratory and follow institutional emergency procedures.[12]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing papers, and absorbent materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination of Glassware: Glassware that has come into contact with the compound should be rinsed with a bleach solution within the fume hood to oxidize any residual sulfur compounds before standard cleaning procedures.[3][15]

Waste Disposal Workflow

G cluster_waste_streams Segregate Waste Streams cluster_containers Containment start Waste Generated solid_waste Solid Waste (Gloves, Paper) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste glassware Contaminated Glassware start->glassware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon_bath Decontamination Bath (Bleach Solution) glassware->decon_bath end Arrange for Professional Disposal solid_container->end liquid_container->end decon_bath->end Dispose of spent solution as liquid waste

Caption: Waste segregation and disposal workflow.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure laboratory environment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government Program. Available from: [Link]

  • Sulphur Safety Data Sheet. (2022). Available from: [Link]

  • USAsafety.com. (2020). Personal Protective Equipment for Gas Cylinder Handling. Available from: [Link]

  • Majer, J., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(9), 2499. Available from: [Link]

  • Azevedo, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(8), 863-881. Available from: [Link]

  • Buisman, G. J. H., et al. (1992). Process for the removal of sulphur compounds from gases. Google Patents.
  • Tiger-Sul. The Basics of Safely Handling Sulfur Fertilizer Products. Available from: [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. Available from: [Link]

  • GERPAC. (2011). Personal protective equipment for preparing toxic drugs. Available from: [Link]

  • Faraz Oil. Sulfur Storage & Handling Tips | Safety Guide. Available from: [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]

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  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Available from: [Link]

  • ResearchGate. (2002). Removing organic sulfur compounds from natural gas. Available from: [Link]

  • HonestBee. (2024). What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid?. Available from: [Link]

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. Available from: [Link]

  • University of North Carolina at Chapel Hill. (2023). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Available from: [Link]

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  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Available from: [Link]

  • New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.